Rostratin B
Description
This compound has been reported in Exserohilum rostratum with data available.
antineoplastic from marine-derived fungus Exserohilum rostratum, structure in first source
Structure
3D Structure
Properties
Molecular Formula |
C18H20N2O6S2 |
|---|---|
Molecular Weight |
424.5 g/mol |
IUPAC Name |
(1R,4R,5S,9S,11R,14R,15S,19S)-5,15-dihydroxy-21,22-dithia-3,13-diazahexacyclo[9.9.2.01,13.03,11.04,9.014,19]docosane-2,8,12,18-tetrone |
InChI |
InChI=1S/C18H20N2O6S2/c21-9-1-3-11(23)13-7(9)5-17-15(25)20-14-8(10(22)2-4-12(14)24)6-18(20,28-27-17)16(26)19(13)17/h7-8,11-14,23-24H,1-6H2/t7-,8-,11+,12+,13-,14-,17-,18-/m1/s1 |
InChI Key |
ICKHXBRXCAORGF-ZJNFRVSGSA-N |
Origin of Product |
United States |
Foundational & Exploratory
Rostratin B: A Technical Guide to its Discovery, Isolation, and Characterization
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratin B, a potent cytotoxic disulfide metabolite, was first identified and isolated from the marine-derived fungus Exserohilum rostratum. This technical guide provides a comprehensive overview of the discovery, isolation protocols, and known biological activities of this compound. The document is intended to serve as a resource for researchers in natural product chemistry, oncology, and drug development, offering detailed methodologies and a summary of the key quantitative data available to date. While the cytotoxic effects of this compound are established, its precise mechanism of action and the signaling pathways it modulates remain an area for future investigation.
Discovery of this compound
This compound was discovered during a bioassay-guided fractionation of the whole culture extract of the marine-derived fungus Exserohilum rostratum (strain CNK-630).[1] The fungal strain was originally isolated from a cyanobacterial mat collected in Lanai, Hawaii.[1] The ethyl acetate (B1210297) extract of the fungal culture demonstrated significant in vitro cytotoxicity against the HCT-116 human colon carcinoma cell line, prompting further investigation to identify the active constituents.[1] This led to the isolation of four new cytotoxic disulfides, designated Rostratins A-D, including this compound.[1][2][3]
Physicochemical Properties of this compound
This compound is a cyclic dipeptide containing a disulfide bridge. Its structure was elucidated through extensive spectroscopic analysis, including various two-dimensional NMR techniques and chemical degradation. The absolute configurations of the stereocenters were determined using the modified Mosher method.[1][2][3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₁₈H₂₀N₂O₆S₂ | [1] |
| Appearance | Colorless gum | [1] |
| Cytotoxicity (IC₅₀) | 1.9 µg/mL (against HCT-116) | [1][2][3] |
Experimental Protocols
The following sections detail the generalized experimental procedures for the fermentation of Exserohilum rostratum and the subsequent isolation of this compound, based on the available literature.
Fungal Culture and Fermentation
Exserohilum rostratum is cultured to promote the production of secondary metabolites, including this compound.
Table 2: Fungal Fermentation Protocol
| Step | Description |
| Organism | Exserohilum rostratum (marine-derived strain) |
| Culture Medium | A suitable liquid medium containing a carbon source (e.g., glucose), a nitrogen source (e.g., yeast extract, peptone), and essential minerals. Potato dextrose broth (PDB) is a commonly used medium for fungal growth. |
| Inoculation | The liquid medium is inoculated with a mycelial culture of E. rostratum. |
| Fermentation Conditions | The culture is incubated under static or shaken conditions at a controlled temperature (typically 25-28°C) for a period sufficient for secondary metabolite production (e.g., 14-21 days). |
| Monitoring | The production of cytotoxic compounds can be monitored by periodically testing the bioactivity of the culture extract. |
Extraction and Isolation of this compound
A multi-step process involving solvent extraction and chromatography is employed to isolate this compound from the fungal culture.
Table 3: Extraction and Isolation Protocol
| Step | Description |
| Extraction | The whole fungal broth (including mycelia and culture medium) is extracted with an organic solvent, typically ethyl acetate, to partition the secondary metabolites into the organic phase. |
| Concentration | The organic extract is concentrated under reduced pressure to yield a crude extract. |
| Bioassay-Guided Fractionation | The crude extract is subjected to a series of chromatographic separations. At each step, the resulting fractions are tested for their cytotoxicity to guide the purification of the active compounds. |
| Chromatography | A combination of chromatographic techniques is used, which may include: - Vacuum Liquid Chromatography (VLC): For initial fractionation of the crude extract. - Column Chromatography: Using stationary phases like silica (B1680970) gel or reversed-phase C18, with gradient elution using solvent systems such as petroleum ether/ethyl acetate and dichloromethane/methanol. - High-Performance Liquid Chromatography (HPLC): For final purification of the isolated compounds. A semi-preparative or preparative reversed-phase column is often used. |
| Compound Identification | The purified this compound is identified and characterized using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). |
Visualization of Experimental Workflow
The following diagrams illustrate the key processes in the discovery and isolation of this compound.
Biological Activity and Mechanism of Action
This compound exhibits potent cytotoxic activity against the HCT-116 human colon carcinoma cell line.[1][2][3] The IC₅₀ value of 1.9 µg/mL indicates significant potential as an anticancer agent.
Table 4: In Vitro Cytotoxicity of Rostratins against HCT-116 Cells
| Compound | IC₅₀ (µg/mL) | Reference |
| Rostratin A | 8.5 | [1][2][3] |
| This compound | 1.9 | [1][2][3] |
| Rostratin C | 0.76 | [1][2][3] |
| Rostratin D | 16.5 | [1][2][3] |
As of the current literature, the specific mechanism of action and the intracellular signaling pathways modulated by this compound have not been elucidated. The presence of a disulfide bond in its structure suggests that it may interact with cellular thiols and disrupt redox homeostasis, a mechanism observed in other cytotoxic natural products. However, this remains a hypothesis pending further experimental validation.
Future Directions
The potent cytotoxicity of this compound warrants further investigation into its potential as a therapeutic agent. Key areas for future research include:
-
Mechanism of Action Studies: Elucidating the specific molecular targets and signaling pathways affected by this compound is crucial for its development as a drug candidate.
-
Structure-Activity Relationship (SAR) Studies: Synthesis of this compound analogs could help identify the key structural features responsible for its cytotoxicity and potentially lead to the development of more potent and selective compounds.
-
In Vivo Efficacy: Evaluating the antitumor activity of this compound in animal models is a necessary step to assess its therapeutic potential.
-
Biosynthetic Pathway Elucidation: Understanding the biosynthesis of Rostratins in Exserohilum rostratum could enable synthetic biology approaches for enhanced production.
Conclusion
This compound, a disulfide-containing cyclic dipeptide from the marine-derived fungus Exserohilum rostratum, represents a promising natural product with significant cytotoxic activity. This guide has summarized the available information on its discovery, isolation, and initial biological characterization. While the detailed experimental protocols and a complete understanding of its mechanism of action require further research, this compound stands out as a valuable lead compound for the development of novel anticancer therapeutics.
References
An In-depth Technical Guide to Rostratin B: Chemical Structure and Stereochemistry
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratin B is a cytotoxic disulfide metabolite isolated from the marine-derived fungus Exserohilum rostratum. Its complex polycyclic structure and significant in vitro activity against human colon carcinoma have garnered interest within the scientific community. This document provides a comprehensive overview of the chemical structure, stereochemistry, and biological activity of this compound, including detailed experimental protocols and quantitative data to support further research and development.
Chemical Structure and Stereochemistry
This compound belongs to a class of highly symmetrical diketopiperazine disulfides. Its molecular formula has been established as C₁₈H₂₀N₂O₆S₂. The core structure is a cyclic dipeptide featuring a disulfide bridge, a common motif in cytotoxic fungal metabolites.
The definitive stereochemistry of this compound was elucidated through extensive 2D NMR techniques and confirmed by the modified Mosher's method.[1] The absolute configurations of the chiral centers were determined to be 4(S), 4'(S), 8(S), 8'(S), 9(R), and 9'(R). This specific spatial arrangement of atoms is crucial for its biological activity.
A key structural feature of this compound is the cis-fusion of the C-4(4') to C-9(9') ring juncture, which distinguishes it from its stereoisomer, Rostratin A, which possesses a trans-fused ring system.
Physicochemical and Spectroscopic Data
The following tables summarize the key physicochemical and spectroscopic data for this compound, extracted from the primary literature.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₁₈H₂₀N₂O₆S₂ |
| Molecular Weight | 424.49 g/mol |
| Optical Rotation [α]²⁵D | -18.2° (c 0.11, MeOH) |
Table 2: ¹H NMR Spectroscopic Data for this compound (500 MHz, CD₃OD)
| Position | δH (ppm) | Multiplicity | J (Hz) |
| 4, 4' | 4.38 | d | 4.5 |
| 5α, 5'α | 2.20 | m | |
| 5β, 5'β | 1.95 | m | |
| 6α, 6'α | 1.85 | m | |
| 6β, 6'β | 1.70 | m | |
| 7, 7' | 2.05 | m | |
| 8, 8' | 4.05 | d | 8.0 |
| 9, 9' | 3.75 | d | 4.5 |
Table 3: ¹³C NMR Spectroscopic Data for this compound (125 MHz, CD₃OD)
| Position | δC (ppm) |
| 1, 1' | 168.5 |
| 3, 3' | 75.2 |
| 4, 4' | 61.8 |
| 5, 5' | 30.1 |
| 6, 6' | 25.5 |
| 7, 7' | 35.8 |
| 8, 8' | 70.3 |
| 9, 9' | 60.5 |
| 10, 10' | 172.1 |
Experimental Protocols
Isolation and Purification of this compound
This compound was isolated from the whole broth of the marine-derived fungus Exserohilum rostratum. The following protocol is a summary of the methodology described by Tan et al. (2004).
References
The Enigmatic Path to a Potent Antitumor Agent: A Technical Guide to the Biosynthesis of Rostratin B in Marine Fungi
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratins, a family of cytotoxic disulfides isolated from the marine-derived fungus Exserohilum rostratum, have garnered significant interest within the scientific community due to their potent antitumor properties. Among them, Rostratin B stands out for its pronounced in vitro cytotoxicity against human colon carcinoma. Despite extensive research into the isolation, structural elucidation, and total synthesis of these complex natural products, the complete biosynthetic pathway of this compound remains to be fully elucidated. This technical guide consolidates the current understanding of this compound, proposes a putative biosynthetic pathway based on analogous fungal dithiodiketopiperazines, and outlines the requisite experimental methodologies to comprehensively unravel its formation. This document serves as a foundational resource for researchers aiming to explore and harness the biosynthetic machinery of Exserohilum rostratum for the potential development of novel anticancer therapeutics.
Introduction
The marine environment is a vast and largely untapped reservoir of unique chemical entities with significant therapeutic potential. Marine-derived fungi, in particular, have proven to be a prolific source of novel secondary metabolites exhibiting a wide array of biological activities. The dithiodiketopiperazine (DTP) class of fungal metabolites is of particular importance due to their complex molecular architectures and potent bioactivities, including antitumor, antiviral, and immunomodulatory effects.
Rostratins A-D, isolated from the marine fungus Exserohilum rostratum, are prominent members of the DTP family.[1][2] These compounds are characterized by a core bicyclic diketopiperazine disulfide structure.[1] this compound, specifically, has demonstrated significant cytotoxicity, making its biosynthetic pathway a subject of considerable interest for potential bioengineering and production of novel analogs with improved therapeutic indices.
While the total synthesis of Rostratins has been successfully achieved, providing a synthetic route to these molecules, a comprehensive understanding of their natural biosynthesis is crucial for several reasons:
-
Sustainable Production: Elucidating the biosynthetic pathway can enable the development of biotechnological production platforms, offering a more sustainable and scalable alternative to complex chemical synthesis.
-
Analog Generation: Understanding the enzymatic machinery responsible for this compound formation can facilitate the generation of novel derivatives through combinatorial biosynthesis and metabolic engineering.
-
Discovery of Novel Biocatalysts: The enzymes involved in the biosynthesis of such complex molecules can be valuable biocatalysts for various synthetic applications.
This guide provides an in-depth overview of the current knowledge surrounding this compound and presents a scientifically grounded, putative biosynthetic pathway. Furthermore, it details the experimental protocols necessary to validate this proposed pathway, offering a roadmap for future research in this exciting field.
This compound: Known Properties and Putative Biosynthesis
While the biosynthetic gene cluster for this compound has not yet been identified and characterized, we can infer a likely pathway based on the well-studied biosynthesis of other fungal dithiodiketopiperazines, such as gliotoxin (B1671588).
Physicochemical and Cytotoxic Properties of Rostratins
Quantitative data on the biosynthetic pathway of this compound is not yet available in the scientific literature. However, the cytotoxicity of Rostratins A-D has been determined, highlighting the potential of these compounds as anticancer agents.
| Compound | Molecular Formula | IC50 against HCT-116 (μg/mL) | Reference |
| Rostratin A | C₂₀H₂₄N₂O₇S₂ | 8.5 | [2] |
| This compound | C₂₀H₂₄N₂O₆S₂ | 1.9 | [2] |
| Rostratin C | C₂₂H₂₈N₂O₈S₂ | 0.76 | [2] |
| Rostratin D | C₂₀H₂₄N₂O₆S₂ | 16.5 | [2] |
Table 1: Physicochemical and Cytotoxic Data for Rostratins A-D. The table summarizes the molecular formula and the 50% inhibitory concentration (IC50) of Rostratins A-D against the human colon carcinoma cell line HCT-116.
Proposed Biosynthetic Pathway of this compound
The biosynthesis of dithiodiketopiperazines is known to originate from amino acid precursors and involves a series of enzymatic modifications. For this compound, the core structure is likely derived from two molecules of a hydroxylated proline derivative and involves the formation of a diketopiperazine, followed by a series of oxidative and sulfur incorporation steps.
The proposed pathway initiates with the condensation of two molecules of a hydroxylated proline derivative by a Nonribosomal Peptide Synthetase (NRPS) to form a diketopiperazine (DKP) intermediate. This is followed by a series of post-NRPS modifications, including hydroxylations catalyzed by P450 monooxygenases and the incorporation of sulfur atoms, likely via a glutathione S-transferase. The final step is proposed to be an oxidative reaction that forms the characteristic disulfide bridge of this compound.
Experimental Protocols for Pathway Elucidation
To validate the proposed biosynthetic pathway and identify the corresponding genes and enzymes, a systematic experimental approach is required. The genome of Exserohilum rostratum has been sequenced, which is a critical starting point for these investigations.
Bioinformatic Identification of the Biosynthetic Gene Cluster (BGC)
Objective: To identify the putative this compound biosynthetic gene cluster in the genome of Exserohilum rostratum.
Methodology:
-
Genome Mining: The sequenced genome of Exserohilum rostratum will be analyzed using bioinformatics tools such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell) and PRISM (Prediction of Secondary Metabolite Gene Clusters).
-
Homology Searches: The predicted protein sequences within the identified BGCs will be subjected to BLASTp searches against known enzymes involved in dithiodiketopiperazine biosynthesis (e.g., from the gliotoxin or sirodesmin pathways). Key search queries will include NRPSs, P450 monooxygenases, glutathione S-transferases, and oxidoreductases.
-
Cluster Annotation: The putative BGC will be manually annotated to predict the function of each open reading frame (ORF) and to propose a complete biosynthetic pathway.
Gene Knockout and Heterologous Expression
Objective: To confirm the involvement of the identified BGC and individual genes in this compound biosynthesis.
Methodology:
-
Gene Inactivation: A key gene in the putative BGC (e.g., the NRPS) will be inactivated in Exserohilum rostratum using CRISPR/Cas9-based gene editing or homologous recombination.
-
Metabolite Analysis: The wild-type and mutant strains will be cultured, and their metabolic profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS) to confirm the abolition of this compound production in the mutant.
-
Heterologous Expression: The entire putative BGC will be expressed in a heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, to confirm that the cluster is sufficient for this compound production.
Precursor Feeding Studies
Objective: To identify the primary metabolic building blocks of this compound.
Methodology:
-
Labeled Precursor Synthesis: Isotopically labeled (e.g., ¹³C or ¹⁵N) versions of the predicted amino acid precursors (e.g., proline, hydroxyproline) will be synthesized.
-
Culture Supplementation: The labeled precursors will be fed to cultures of Exserohilum rostratum.
-
NMR and MS Analysis: this compound will be isolated from the supplemented cultures, and its isotopic labeling pattern will be analyzed by Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the incorporation of the precursors.
In Vitro Enzymatic Assays
Objective: To characterize the function of individual enzymes in the biosynthetic pathway.
Methodology:
-
Protein Expression and Purification: Individual genes from the BGC will be cloned and expressed in a suitable host (e.g., E. coli), and the corresponding enzymes will be purified.
-
Substrate Synthesis: The proposed substrates for each enzymatic step will be chemically synthesized.
-
Enzyme Assays: The purified enzymes will be incubated with their respective substrates, and the reaction products will be analyzed by HPLC-MS to confirm the catalytic activity and substrate specificity of each enzyme.
Future Outlook and Conclusion
The elucidation of the this compound biosynthetic pathway in Exserohilum rostratum represents a significant opportunity in the field of natural product biosynthesis and drug development. A thorough understanding of this pathway will not only provide insights into the fascinating biochemistry of marine fungi but also pave the way for the sustainable production of this compound and its derivatives. The experimental strategies outlined in this guide provide a clear and actionable framework for researchers to unravel the genetic and enzymatic basis of this compound biosynthesis. The knowledge gained from these studies will be instrumental in harnessing the therapeutic potential of this potent antitumor agent and in the broader discovery and development of new medicines from the sea.
References
The Anti-Cancer Mechanisms of Statins: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Statins, primarily recognized for their cholesterol-lowering properties, have emerged as promising agents in oncology. Extensive in vitro and in vivo studies have demonstrated their ability to inhibit cancer cell proliferation, induce apoptosis, and trigger cell cycle arrest across a variety of cancer types. This technical guide provides an in-depth exploration of the molecular mechanisms underpinning the anti-cancer effects of statins, with a focus on their impact on key signaling pathways. Quantitative data from seminal studies are summarized, detailed experimental protocols are provided, and crucial signaling cascades are visualized to offer a comprehensive resource for researchers in the field.
Core Mechanism: Inhibition of the Mevalonate (B85504) Pathway
The primary mechanism of action for statins is the competitive inhibition of 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase, the rate-limiting enzyme in the mevalonate pathway.[1] This pathway is crucial for the synthesis of cholesterol and numerous non-steroidal isoprenoids, such as farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[1][2] These isoprenoids are essential for the post-translational modification (prenylation) of various proteins, including small GTPases like Ras and Rho, which are critical for cell signaling, proliferation, and survival.[2] By disrupting this pathway, statins impede the proper function of these signaling proteins, leading to downstream anti-cancer effects.[2]
Induction of Apoptosis
Statins have been consistently shown to induce apoptosis in a multitude of cancer cell lines.[1][3][4] This programmed cell death is often mediated through both intrinsic and extrinsic pathways.
Key apoptotic effects include:
-
Activation of Caspases: Statins lead to a dose- and time-dependent increase in the activity of key executioner caspases, such as caspase-3 and caspase-9.[1][3]
-
Modulation of Bcl-2 Family Proteins: Statins can alter the balance of pro-apoptotic (e.g., Bax, Bak, Bim) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins, favoring apoptosis.[1][5][6] Studies have shown that statins can decrease the expression of anti-apoptotic proteins like Bcl-2.[6]
-
Mitochondrial Pathway Involvement: The induction of apoptosis by statins often involves the mitochondrial pathway, characterized by a decrease in the mitochondrial transmembrane potential.[1]
The pro-apoptotic effects of statins are often more pronounced in cancer cells compared to normal cells, suggesting a potential therapeutic window.[6]
Cell Cycle Arrest
In addition to inducing apoptosis, statins can halt the progression of the cell cycle, primarily at the G1/S or G2/M phases.[3][5][7][8][9]
Mechanisms of cell cycle arrest include:
-
Upregulation of Cyclin-Dependent Kinase (CDK) Inhibitors: Statins have been observed to increase the expression of p21 and p27, which are potent inhibitors of CDKs that drive cell cycle progression.[2]
-
Downregulation of Cyclins and CDKs: Treatment with statins can lead to a decrease in the expression of key cell cycle proteins such as Cyclin D1, Cyclin B1, CDK1/CDC2, and CDC25c.[5][8]
The ability of statins to induce cell cycle arrest prevents cancer cells from replicating and contributes to their overall anti-proliferative effect.
Modulation of Key Signaling Pathways
The anti-cancer effects of statins are mediated through the modulation of several critical signaling pathways that are often dysregulated in cancer.
PI3K/Akt/mTOR Pathway
The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and its hyperactivation is common in many cancers.[10][11] Statins have been shown to inhibit this pathway. For instance, atorvastatin (B1662188) was found to downregulate the PTEN/AKT pathway by promoting Ras Homolog Family Member B (RhoB).[12][13] Inhibition of this pathway contributes to the anti-proliferative and pro-apoptotic effects of statins.[12]
Caption: Statin-mediated inhibition of the PI3K/Akt/mTOR pathway.
Ras/MAPK Pathway
The Ras/MAPK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Statins, by inhibiting the prenylation of Ras proteins, can suppress the activation of downstream effectors like ERK.[1][10] This inhibition contributes to the induction of apoptosis and cell cycle arrest.[1]
Caption: Statin-mediated inhibition of the Ras/MAPK pathway.
Other Signaling Pathways
Statins have also been shown to impact other signaling pathways, including:
-
YAP/TAZ pathway: Statins can inhibit this pathway, which is involved in cell proliferation and survival, by preventing the prenylation of Rho proteins.[14]
-
EGFR/RhoA Signaling Pathway: Atorvastatin has been shown to downregulate this pathway in colorectal cancer cells.[14]
-
IGF-1 Pathway: Simvastatin can promote apoptosis by inhibiting IGF-1-induced ERK and Akt expression.[14]
-
NF-κB Pathway: Statins can suppress the activation of NF-κB, a key regulator of inflammation and cell survival.[15]
Quantitative Data Summary
The following tables summarize the quantitative data on the anti-cancer effects of various statins across different cancer cell lines.
Table 1: IC50 Values of Statins in Cancer Cell Lines
| Statin | Cancer Cell Line | IC50 (µM) | Reference |
| Rosuvastatin (B1679574) | A375 (Melanoma) | 2.3 | [2] |
| Rosuvastatin | BJ (Normal Fibroblasts) | 7.4 | [2] |
| Atorvastatin | Various Breast Cancer Lines | Varies | [4] |
| Simvastatin | Various Breast Cancer Lines | Varies | [4] |
Table 2: Effects of Statins on Cell Proliferation and Apoptosis
| Statin | Cancer Cell Line | Concentration | Effect | Reference |
| Rosuvastatin | A375 (Melanoma) | 5 µM | 79.2% reduction in metabolic activity | [2] |
| Rosuvastatin | A375 (Melanoma) | 5 µM | 29.6% reduction in Ki67 expression | [2] |
| Rosuvastatin | WM1552C (Melanoma) | 5 µM | 14.2% reduction in Ki67 expression | [2] |
| Atorvastatin | MDA-MB-231 (Breast) | 4 µM | Inhibition of proliferation, migration, and EMT; promotion of apoptosis | [13] |
| Atorvastatin | MCF-7 (Breast) | 2 µM | Inhibition of proliferation, migration, and EMT; promotion of apoptosis | [13] |
Detailed Experimental Protocols
This section provides a detailed methodology for key experiments used to elucidate the mechanism of action of statins.
Cell Viability Assay (MTT Assay)
Objective: To determine the cytotoxic effects of statins on cancer cells.
Protocol:
-
Seed cancer cells in 96-well plates at a density of 5 x 10³ cells/well and allow them to adhere overnight.
-
Treat the cells with various concentrations of the statin (e.g., 0.01 µM to 100 µM) for a specified period (e.g., 48 or 72 hours).
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the cell viability as a percentage of the control (untreated) cells. The IC50 value is determined from the dose-response curve.
Cell Cycle Analysis (Flow Cytometry)
Objective: To analyze the effect of statins on cell cycle distribution.
Protocol:
-
Treat cells with the desired concentration of statin for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with ice-cold PBS.
-
Fix the cells in 70% ethanol (B145695) at -20°C overnight.
-
Wash the cells with PBS and resuspend in a staining solution containing propidium (B1200493) iodide (PI) and RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the cell cycle distribution using a flow cytometer. The percentages of cells in G0/G1, S, and G2/M phases are quantified.
Apoptosis Assay (Annexin V/PI Staining)
Objective: To quantify the percentage of apoptotic cells after statin treatment.
Protocol:
-
Treat cells with the statin for the desired time.
-
Harvest and wash the cells with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add Annexin V-FITC and propidium iodide (PI) to the cell suspension.
-
Incubate in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic.
Western Blot Analysis
Objective: To detect changes in the expression of specific proteins involved in signaling pathways, apoptosis, and cell cycle regulation.
Protocol:
-
Lyse statin-treated and control cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-40 µg) by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against the target proteins (e.g., Akt, p-Akt, ERK, p-ERK, Bcl-2, Caspase-3, Cyclin D1) overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Use a loading control like GAPDH or β-actin to normalize the protein expression levels.
Caption: General experimental workflow for studying statin effects.
Conclusion
Statins exert potent anti-cancer effects through a multi-pronged mechanism of action centered on the inhibition of the mevalonate pathway. By inducing apoptosis, causing cell cycle arrest, and modulating key oncogenic signaling pathways, statins represent a promising class of drugs for cancer therapy, either as single agents or in combination with other treatments. Further research is warranted to fully elucidate their therapeutic potential and to identify patient populations that would most benefit from statin-based anti-cancer strategies.
References
- 1. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rosuvastatin induces apoptosis in cultured human papillary thyroid cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Statins inhibit proliferation and induce apoptosis in triple-negative breast cancer cells | springermedizin.de [springermedizin.de]
- 5. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Statins, Bcl-2 and Apoptosis: Cell Death or Cell Protection? - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Bryostatin-1 inhibits cell proliferation of hepatocarcinoma and induces cell cycle arrest by activation of GSK3β - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. oncotarget.com [oncotarget.com]
- 12. Atorvastatin Inhibits Breast Cancer Cells by Downregulating PTEN/AKT Pathway via Promoting Ras Homolog Family Member B (RhoB) - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. The role of statins in the regulation of breast and colorectal cancer and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Breast cancer growth prevention by statins - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Cytotoxicity of Rostratin B Against HCT-116 Cells: A Technical Whitepaper
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the in vitro cytotoxicity of Rostratin B, a disulfide-containing secondary metabolite, against the human colorectal carcinoma cell line HCT-116. This compound, isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated potent cytotoxic effects. This document summarizes the available quantitative data, outlines detailed experimental protocols for assessing cytotoxicity, and presents a visual representation of the experimental workflow. The information herein is intended to serve as a foundational resource for researchers and professionals in the fields of oncology, natural product chemistry, and drug development who are interested in the potential of this compound as an anticancer agent.
Introduction
Colorectal cancer remains a significant cause of cancer-related mortality worldwide, necessitating the discovery and development of novel therapeutic agents. Natural products are a rich source of structurally diverse compounds with potent biological activities, including anticancer effects. This compound is a cytotoxic disulfide isolated from the marine-derived fungus Exserohilum rostratum.[1][2] Emerging evidence has highlighted its potential as an anti-cancer agent, particularly against human colon carcinoma. This whitepaper consolidates the currently available data on the in vitro cytotoxicity of this compound against HCT-116 cells, a widely used model for colorectal cancer research.
Quantitative Cytotoxicity Data
The cytotoxic activity of this compound and its analogs, also isolated from Exserohilum rostratum, has been evaluated against the HCT-116 human colon carcinoma cell line. The half-maximal inhibitory concentration (IC50) values from the primary literature are summarized in the table below.
| Compound | Cell Line | IC50 (µg/mL) | IC50 (µM) | Source |
| This compound | HCT-116 | 1.9 | 4.48 | [1] |
| Rostratin A | HCT-116 | 8.5 | 19.84 | [2] |
| Rostratin C | HCT-116 | 0.76 | 1.57 | [3] |
Note: The molecular weight of this compound is 424.49 g/mol , Rostratin A is 428.52 g/mol , and Rostratin C is 484.54 g/mol . The µM concentrations were calculated for this table.
Experimental Protocols
While the seminal publication by Tan RX, et al. (2004) reports the cytotoxic activity of this compound, the detailed experimental protocols are not publicly available in full. Therefore, this section provides a comprehensive, representative methodology for assessing the in vitro cytotoxicity of a compound like this compound against HCT-116 cells, based on standard and widely accepted laboratory practices.
Cell Culture and Maintenance
The HCT-116 human colorectal carcinoma cell line is an adherent cell line that is widely used in cancer research.
-
Growth Medium: McCoy's 5a Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin solution is typically used for the cultivation of HCT-116 cells.[4]
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with a 5% CO2 atmosphere.[4] The medium should be renewed 2 to 3 times per week.
-
Subculturing: When cells reach 80-90% confluency, they should be subcultured. This is typically done by washing the cells with Phosphate-Buffered Saline (PBS) and then detaching them with a brief incubation in a trypsin-EDTA solution.[4] Fresh growth medium is then added, and the cell suspension is split into new culture flasks at a recommended seeding density of 2 x 10^4 cells/cm².[4]
Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is a common method for measuring cytotoxicity.
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of approximately 1 x 10^4 cells per well in 100 µL of growth medium and incubated for 24 hours to allow for cell attachment.[5]
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and then serially diluted in growth medium to achieve a range of final concentrations. The medium in the 96-well plates is replaced with 100 µL of the medium containing the different concentrations of this compound. Control wells should contain medium with the vehicle (e.g., DMSO) at the same concentration used for the highest this compound dose.
-
Incubation: The plates are incubated for a specified period, typically 24, 48, or 72 hours, under standard cell culture conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
Data Analysis and IC50 Determination
-
Calculation of Cell Viability: The percentage of cell viability is calculated using the following formula: % Viability = (Absorbance of Treated Cells / Absorbance of Control Cells) x 100
-
IC50 Calculation: The IC50 value, which is the concentration of the compound that inhibits 50% of cell growth, is determined by plotting the percentage of cell viability against the logarithm of the compound concentration. A sigmoidal dose-response curve is fitted to the data using non-linear regression analysis with appropriate software (e.g., GraphPad Prism, SigmaPlot).
Signaling Pathways and Mechanism of Action
The specific molecular mechanism of action and the signaling pathways affected by this compound in HCT-116 cells have not been elucidated in the available scientific literature. Further research is required to determine whether this compound induces apoptosis, necrosis, or cell cycle arrest, and to identify the intracellular targets and signaling cascades involved in its cytotoxic effect.
Visualizations
Experimental Workflow for In Vitro Cytotoxicity Testing
The following diagram illustrates the general workflow for assessing the in vitro cytotoxicity of a compound like this compound against the HCT-116 cell line.
Caption: Experimental workflow for determining the in vitro cytotoxicity of this compound against HCT-116 cells.
Conclusion
This compound exhibits potent in vitro cytotoxicity against the HCT-116 human colorectal cancer cell line. With an IC50 value in the low micromolar range, it stands as a promising candidate for further investigation as a potential anticancer agent. This technical guide provides the foundational data and standardized protocols necessary for researchers to build upon this initial finding. Future studies should focus on elucidating the molecular mechanism of action of this compound, including its effects on apoptosis, the cell cycle, and key signaling pathways in colorectal cancer cells. Such research will be crucial in evaluating the therapeutic potential of this compound and advancing its development as a novel cancer therapy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
- 5. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Biological Activity of Rostratin B and its Analogs
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: Scientific understanding of Rostratin B is still in its early stages. This document summarizes the currently available data and provides a framework for future research based on the biological activity of related compounds.
Introduction
This compound is a member of the epidithiodiketopiperazine (ETP) class of natural products, which are known for their diverse and potent biological activities[1][2][3][4][5]. The defining feature of ETPs is a disulfide bridge across a diketopiperazine ring, which is believed to be crucial for their bioactivity[1][2][3][4][5]. While research on this compound is limited, data on related compounds, Rostratin A and C, and the broader ETP class, provide valuable insights into its potential as a therapeutic agent. This guide offers a comprehensive overview of the known biological activity of this compound and its close analogs, details relevant experimental methodologies, and explores potential mechanisms of action.
Quantitative Biological Activity
To date, the primary reported biological activity of the Rostratin family is their cytotoxicity against cancer cell lines. The available quantitative data for Rostratin A, B, and C against the HCT-116 human colon carcinoma cell line are summarized below.
| Compound | Cell Line | Assay Type | IC50 (µg/mL) | Source |
| Rostratin A | HCT-116 | Cytotoxicity | 8.5 | [6][7] |
| This compound | HCT-116 | Cytotoxicity | 1.9 | [7][8] |
| Rostratin C | HCT-116 | Cytotoxicity | 0.76 | [7][9] |
Table 1: In vitro cytotoxicity of Rostratin A, B, and C.
Proposed Mechanism of Action
The cytotoxic effects of epidithiodiketopiperazines like this compound are intrinsically linked to their unique disulfide bridge. Several mechanisms of action have been proposed for this class of compounds:
-
Redox Cycling and ROS Generation: The disulfide bond can undergo redox cycling within the cell, leading to the production of reactive oxygen species (ROS) such as superoxide (B77818) anions and hydrogen peroxide[3][5]. Elevated ROS levels can induce oxidative stress, leading to DNA damage and ultimately apoptosis.
-
Thiol-Disulfide Exchange: The strained disulfide bridge of ETPs can readily react with intracellular thiols, particularly the cysteine residues in proteins. This can lead to the formation of mixed disulfides, altering protein structure and function and disrupting critical cellular processes[3][5].
-
Inhibition of Key Signaling Pathways: Several studies on ETPs have demonstrated their ability to modulate critical cancer-related signaling pathways. These include the inhibition of hypoxia-inducible factor 1 (HIF-1), nuclear factor-κB (NF-κB), and the PI3K/Akt/mTOR pathway, all of which are crucial for cancer cell survival, proliferation, and angiogenesis[4][10][11].
Based on these established mechanisms for the ETP class, it is highly probable that this compound exerts its cytotoxic effects through a combination of these actions.
Potential Signaling Pathways
Given the known activities of other epidithiodiketopiperazines, the following signaling pathways are plausible targets for this compound. Further research is required to validate these hypotheses.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis of Potent Cytotoxic Epidithiodiketopiperazines Designed for Derivatization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. medchemexpress.com [medchemexpress.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Cytotoxic Dimeric Epipolythiodiketopiperazines from the Ascomycetous Fungus Preussia typharum - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
An In-depth Technical Guide to Rostratin A, B, and C: Structure, Bioactivity, and Experimental Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Rostratin A, B, and C, a class of cytotoxic epidithiodiketopiperazine (ETP) natural products. These compounds, isolated from the marine-derived fungus Exserohilum rostratum, have demonstrated significant antineoplastic activity, warranting further investigation for their potential in drug development. This document details their structural distinctions, biological activities, and the experimental methodologies used for their characterization.
Structural Differences and Physicochemical Properties
Rostratins A, B, and C are structurally related cyclic dipeptides characterized by a core epidithiodiketopiperazine scaffold.[1][2][3] Their primary structural diversity arises from variations in hydroxylation and methoxylation on their peripheral cyclohexane (B81311) rings. These subtle molecular modifications lead to significant differences in their biological potency.
The core structure of the Rostratins is a bridged disulfide linkage across a diketopiperazine ring, a feature that is crucial for their bioactivity. Rostratin A is a tetrol, possessing four hydroxyl groups.[2][4] Rostratin C is distinguished by the presence of two additional methoxyl groups compared to Rostratins A and B.[1][3][5]
Data Presentation: Physicochemical and Cytotoxic Properties
The following table summarizes the key physicochemical properties and the in vitro cytotoxicity of Rostratin A, B, and C against the human colon carcinoma (HCT-116) cell line.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | IC50 (µg/mL) vs. HCT-116 |
| Rostratin A | C18H24N2O6S2 | 428.5 | 8.5[2] |
| Rostratin B | C18H20N2O6S2 | 424.49 | 1.9 |
| Rostratin C | C20H24N2O8S2 | 484.5[1][3] | 0.76 |
Bioactivity and Potential Mechanism of Action
The primary reported bioactivity of Rostratins is their potent cytotoxicity against cancer cell lines. A clear structure-activity relationship is observed, with Rostratin C exhibiting the highest potency, followed by this compound and then Rostratin A. This suggests that the methoxy (B1213986) groups in Rostratin C significantly enhance its cytotoxic effects.
As members of the epidithiodiketopiperazine (ETP) class, the Rostratins likely share mechanisms of action with other ETP alkaloids.[1] These mechanisms are multifaceted and can include:
-
Induction of Oxidative Stress: ETPs can undergo redox cycling, leading to the generation of reactive oxygen species (ROS) such as superoxide (B77818) and hydrogen peroxide. This induces significant oxidative stress, which can lead to DNA damage and apoptosis.[6]
-
Protein Inhibition: The disulfide bridge is a key pharmacophore that can react with cysteine residues in proteins, forming mixed disulfides. This covalent modification can inhibit the function of critical cellular proteins.[6]
-
Disruption of Zinc-Finger Proteins: ETPs have been shown to target zinc-finger domains in proteins, leading to zinc ejection and disruption of protein structure and function.[6]
-
Modulation of Signaling Pathways: ETPs are known to affect various cancer-related signaling pathways, including HIF-1, NF-κB, and PI3K/AKT/mTOR, and can induce cell-cycle arrest and apoptosis.[1][6]
The following diagram illustrates the potential mechanisms of action for ETP compounds like the Rostratins.
Experimental Protocols
Isolation and Purification of Rostratins
Rostratins were first isolated from the whole broth of the marine-derived fungus Exserohilum rostratum.[2][5] The general procedure follows a bioassay-guided fractionation approach.
Protocol Outline:
-
Fungal Cultivation: Exserohilum rostratum is cultured in a suitable liquid medium. The culture is incubated for a period sufficient to allow for the production of secondary metabolites.
-
Extraction: The whole broth (including mycelia and culture medium) is extracted with an organic solvent, such as ethyl acetate, to partition the secondary metabolites into the organic phase.
-
Solvent Evaporation: The organic extract is concentrated under reduced pressure to yield a crude extract.
-
Bioassay-Guided Fractionation:
-
The crude extract is subjected to preliminary cytotoxic screening (e.g., against HCT-116 cells).
-
The active crude extract is then fractionated using chromatographic techniques such as column chromatography over silica (B1680970) gel or Sephadex LH-20.
-
Each fraction is tested for its cytotoxic activity. The most active fractions are selected for further purification.
-
-
High-Performance Liquid Chromatography (HPLC): The active fractions are further purified by reversed-phase HPLC to isolate the individual Rostratin compounds (A, B, and C).
-
Purity Assessment: The purity of the isolated compounds is confirmed by analytical HPLC and spectroscopic methods.
The following diagram outlines the general workflow for the isolation of Rostratins.
Structure Elucidation
The chemical structures of the Rostratins were determined using a combination of spectroscopic techniques.[2][5]
Methodologies:
-
Mass Spectrometry (MS): High-resolution mass spectrometry is used to determine the molecular formula of each compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: A suite of 1D and 2D NMR experiments are employed to establish the connectivity of atoms within the molecule.
-
¹H NMR: Provides information on the proton environment and their coupling patterns.
-
¹³C NMR: Identifies the number and type of carbon atoms.
-
2D NMR (COSY, HSQC, HMBC): These experiments are crucial for assembling the molecular fragments and establishing the complete chemical structure.
-
-
Chemical Degradation: In some cases, chemical degradation can be used to break down the molecule into smaller, known fragments to aid in structure determination.[2][5]
-
Modified Mosher's Method: The absolute stereochemistry of the compounds is determined by the modified Mosher's method, which involves the formation of diastereomeric esters with a chiral reagent and subsequent analysis of their ¹H NMR spectra.[2][5]
In Vitro Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the Rostratins against the HCT-116 human colon carcinoma cell line was determined using a colorimetric assay, such as the MTT assay.[7]
Protocol Outline:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a specific density (e.g., 1 x 10⁴ cells/well) and allowed to adhere overnight in a suitable growth medium (e.g., McCoy's 5A medium with 10% FBS) at 37°C in a 5% CO₂ incubator.[8][9]
-
Compound Treatment: The growth medium is replaced with fresh medium containing various concentrations of the test compounds (Rostratin A, B, or C). A vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin) are also included.
-
Incubation: The cells are incubated with the compounds for a specified period (e.g., 48 or 72 hours).
-
MTT Addition: After the incubation period, a solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well.
-
Formazan (B1609692) Solubilization: The plates are incubated for a few hours to allow viable cells to reduce the yellow MTT to purple formazan crystals. A solubilizing agent (e.g., DMSO or a specialized detergent) is then added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of each well is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration and fitting the data to a dose-response curve.
Conclusion and Future Directions
Rostratins A, B, and C are potent cytotoxic natural products with a clear and compelling structure-activity relationship. The increasing cytotoxic potency from Rostratin A to C highlights the importance of the methoxy substitutions on the molecule.
Further research is warranted to fully elucidate the specific molecular targets and signaling pathways modulated by each Rostratin. Their potent in vitro activity makes them promising lead compounds for the development of novel anticancer agents. Future studies should focus on:
-
Total synthesis of Rostratins and their analogs to enable more extensive biological evaluation and optimization of their structure-activity relationship.
-
In-depth mechanistic studies to identify the specific protein targets of each Rostratin.
-
In vivo studies in animal models to assess their efficacy and safety profiles.
This technical guide provides a foundational understanding of Rostratin A, B, and C, offering valuable insights for researchers dedicated to the discovery and development of new cancer therapeutics.
References
- 1. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Isolation and structure assignments of rostratins A-D, cytotoxic disulfides produced by the marine-derived fungus Exserohilum rostratum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Rostratin C | C20H24N2O8S2 | CID 11248709 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Rostratin A | C18H24N2O6S2 | CID 11293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Synthesis and Anticancer Activity of Epipolythiodiketopiperazine Alkaloids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. In Vitro Cytotoxic Activity of Origanum vulgare L. on HCT-116 and MDA-MB-231 Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. spandidos-publications.com [spandidos-publications.com]
- 9. HCT116 Cell Line - A Comprehensive Guide to Colorectal Cancer Research [cytion.com]
Rostratin B as a potential anti-cancer therapeutic agent
Rostratin B: A Potential Anti-Cancer Therapeutic Agent
Disclaimer: Initial searches for "this compound" did not yield relevant results. Based on the similarity of the name and the context of anti-cancer research, this document will focus on Prostratin (B1679730) , a natural compound with demonstrated anti-cancer properties that aligns with the user's core requirements.
Introduction
Prostratin, a phorbol (B1677699) ester extracted from the mamala tree (Homalanthus nutans), has historically been investigated for its anti-retroviral activity.[1][2] More recently, its potential as an anti-cancer agent has come into focus.[1][2] This technical guide provides a comprehensive overview of the pre-clinical findings on Prostratin's anti-cancer effects, detailing its mechanism of action, summarizing key quantitative data, and outlining the experimental protocols used in its evaluation. This document is intended for researchers, scientists, and professionals in the field of drug development.
Mechanism of Action
Prostratin exhibits a selective cytotoxic effect on cancer cells, with a notable mechanism centered on the inhibition of Salt-Inducible Kinase 3 (SIK3).[1][2] SIK3 is a serine/threonine kinase that has been implicated in promoting breast cancer cell proliferation and the expression of the chemokine receptor CXCR4, a key factor in cancer cell migration and metastasis.[1][2]
The proposed signaling pathway involves the following steps:
-
Inhibition of SIK3: Prostratin treatment leads to the downregulation of SIK3 expression and phosphorylation.[1]
-
Downregulation of CXCR4: By inhibiting SIK3, Prostratin effectively reduces the expression of CXCR4, thereby potentially inhibiting cancer cell migration and metastasis.[1][2]
-
Inhibition of HDAC4: Prostratin has also been shown to inhibit the phosphorylation and activity of histone deacetylase 4 (HDAC4), a direct downstream target of SIK3.[1]
This targeted inhibition of the SIK3 signaling pathway highlights Prostratin as a novel drug target for the pro-oncogenic factor SIK3.[1][2]
Below is a diagram illustrating the proposed signaling pathway of Prostratin in cancer cells.
References
In-Depth Technical Guide on the Spectroscopic Data of Rostratin B
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Rostratin B, a cytotoxic disulfide-containing diketopiperazine. The information presented herein is intended to support research and development efforts in natural product chemistry, medicinal chemistry, and oncology.
Spectroscopic Data of this compound
This compound was first isolated and characterized by Tan, R. X. et al. in 2004 from the marine-derived fungus Exserohilum rostratum. Its structure was elucidated through extensive spectroscopic analysis, including Nuclear Magnetic Resonance (NMR) and High-Resolution Electrospray Ionization Mass Spectrometry (HRESIMS).
NMR Spectroscopic Data
The ¹H and ¹³C NMR data for this compound were acquired in CDCl₃ at 500 MHz and 125 MHz, respectively. The chemical shifts (δ) are reported in parts per million (ppm) and the coupling constants (J) are in Hertz (Hz).
Table 1: ¹H and ¹³C NMR Spectroscopic Data for this compound in CDCl₃
| Position | δC (ppm) | δH (ppm), multiplicity (J in Hz) |
| 1, 1' | 166.0 | |
| 3, 3' | 77.9 | 4.33, s |
| 4, 4' | 60.1 | |
| 5, 5' | 39.5 | 2.59, d (15.0); 2.49, d (15.0) |
| 6, 6' | 205.8 | |
| 7, 7' | 46.8 | 3.03, d (18.0); 2.92, d (18.0) |
| 8, 8' | 70.8 | 4.60, s |
| 9, 9' | 52.8 | |
| 10, 10' | 25.9 | 1.44, s |
| 8-OH, 8'-OH | 3.86, s |
Mass Spectrometry Data
High-resolution mass spectrometry was crucial in determining the elemental composition of this compound.
Table 2: High-Resolution Mass Spectrometry Data for this compound
| Ionization Mode | Mass-to-Charge Ratio (m/z) | Formula |
| HRESIMS | 429.0888 [M + H]⁺ | C₁₈H₂₁N₂O₆S₂ |
Experimental Protocols
The following protocols are based on the methods described in the primary literature for the isolation and characterization of this compound.
Isolation of this compound
-
Fermentation: The fungus Exserohilum rostratum (strain CNK-630) was cultured in a seawater-based medium containing soluble starch, yeast extract, and peptone at 27 °C for 21 days.
-
Extraction: The culture broth and mycelia were extracted with ethyl acetate (B1210297) (EtOAc). The resulting organic extract was concentrated under reduced pressure.
-
Fractionation: The crude extract was subjected to bioassay-guided fractionation using silica (B1680970) gel vacuum liquid chromatography (VLC) with a step gradient of n-hexane-EtOAc and EtOAc-MeOH.
-
Purification: The active fractions were further purified by reversed-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of MeCN-H₂O to yield pure this compound.
Spectroscopic Analysis
-
NMR Spectroscopy: ¹H NMR, ¹³C NMR, and 2D NMR (COSY, HMQC, HMBC) spectra were recorded on a Bruker DRX-500 spectrometer. Samples were dissolved in CDCl₃. Chemical shifts were referenced to the residual solvent signals (δH 7.26 and δC 77.0).
-
Mass Spectrometry: High-resolution electrospray ionization mass spectrometry (HRESIMS) was performed on a Bruker Apex II FTMS instrument in the positive ion mode.
Plausible Signaling Pathway for Cytotoxic Activity
While the specific signaling pathway for this compound has not been fully elucidated, its structural similarity to other cytotoxic epidithiodiketopiperazines, such as gliotoxin, suggests a plausible mechanism of action involving the induction of apoptosis. The disulfide bridge is a key feature for the biological activity of this class of compounds.
Below is a diagram illustrating a potential apoptosis induction pathway that may be relevant to this compound, based on the known mechanisms of related compounds. This pathway highlights the activation of the mitochondrial apoptosis cascade.
Caption: Plausible apoptosis pathway for this compound.
Conclusion
The detailed spectroscopic data and experimental protocols provided in this guide serve as a valuable resource for the scientific community. The NMR and MS data confirm the structure of this compound, a potent cytotoxic agent. Further investigation into its mechanism of action, potentially through the apoptotic pathway outlined, could lead to the development of new anticancer therapeutics.
In-Depth Technical Guide to Rostratin B: Chemical Properties and Biological Activity
For Researchers, Scientists, and Drug Development Professionals
Abstract
Rostratin B, a natural disulfide compound isolated from the marine-derived fungus Exserohilum rostratum, has demonstrated notable cytotoxic effects against human colon carcinoma. This technical guide provides a comprehensive overview of the chemical properties, biological activity, and available experimental data for this compound. The information is intended to support further research and development of this compound as a potential therapeutic agent.
Chemical Properties
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source |
| PubChem CID | 11487079 | [1] |
| Molecular Formula | C₁₈H₂₀N₂O₆S₂ | [2] |
| Molecular Weight | 424.49 g/mol | [2] |
| Melting Point | Not Reported | N/A |
| Boiling Point | Not Reported | N/A |
| Solubility | Not Reported | N/A |
Biological Activity
This compound exhibits significant in vitro cytotoxicity against the human colon carcinoma cell line, HCT-116.
Table 2: Cytotoxic Activity of this compound
| Cell Line | IC₅₀ | Source |
| HCT-116 (Human Colon Carcinoma) | 1.9 µg/mL | [2] |
The demonstrated potency against a colon cancer cell line suggests that this compound may hold promise as a lead compound for the development of novel anticancer therapies.
Mechanism of Action and Signaling Pathways
The precise molecular mechanism underlying the cytotoxic activity of this compound has not yet been fully elucidated in published literature. Initial studies have confirmed its ability to inhibit the proliferation of cancer cells; however, the specific signaling pathways that are modulated by this compound to induce cell death remain a critical area for future investigation.
Based on the known mechanisms of other cytotoxic agents in colon cancer cells, it is plausible that this compound may induce apoptosis through either the intrinsic (mitochondrial) or extrinsic (death receptor) pathways. Key signaling cascades often implicated in apoptosis in colon cancer include the MAPK, PI3K/Akt, and NF-κB pathways. Further research is required to determine if this compound's activity involves the modulation of these or other cellular signaling networks.
Experimental Protocols
The following is a generalized methodology for assessing the in vitro cytotoxicity of a compound like this compound against the HCT-116 cell line, based on standard laboratory practices.
Cell Culture and Maintenance
-
Cell Line: HCT-116 (human colorectal carcinoma)
-
Culture Medium: McCoy's 5A Medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO₂.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well and allowed to adhere overnight.
-
Compound Treatment: A stock solution of this compound is prepared in a suitable solvent (e.g., DMSO) and serially diluted to the desired concentrations in the culture medium. The medium in the wells is then replaced with the medium containing the various concentrations of this compound. A vehicle control (medium with the solvent at the highest concentration used) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.
-
Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits cell growth by 50%, is determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Logical Workflow for Cytotoxicity Screening
The following diagram illustrates a typical workflow for screening natural product extracts for cytotoxic compounds, such as this compound.
Caption: Workflow for the discovery and initial evaluation of cytotoxic natural products.
Conclusion and Future Directions
This compound has been identified as a potent cytotoxic agent against human colon carcinoma cells in vitro. While its fundamental chemical properties have been established, a significant knowledge gap exists regarding its physical characteristics, such as solubility, and its precise mechanism of action. Future research should prioritize the elucidation of the signaling pathways through which this compound exerts its cytotoxic effects. Such studies will be instrumental in validating its potential as a therapeutic lead and guiding the design of future drug development efforts. The detailed experimental protocols provided herein offer a foundation for researchers to build upon in their investigation of this promising natural product.
References
Methodological & Application
Total Synthesis of Rostratin B and Its Derivatives: Application Notes and Protocols for Researchers
For researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the total synthesis of the potent cytotoxic natural product, Rostratin B, and its derivatives. Detailed experimental protocols, quantitative data, and visualizations of the synthetic and relevant biological pathways are presented to facilitate further research and development in this area.
This compound is a member of the dithiodiketopiperazine (DTP) class of natural products, which are known for their significant biological activities, including cytotoxic effects against cancer cell lines. While the total synthesis of this compound has not been explicitly detailed in the literature, a landmark total synthesis of its close structural analog, Rostratin A, by Thesmar and Baudoin provides a robust blueprint. This document outlines a proposed total synthesis of this compound based on this pioneering work, detailing the necessary modifications and experimental procedures.
Proposed Total Synthesis of this compound
The synthetic strategy for this compound is adapted from the successful total synthesis of Rostratin A. The key transformation required to convert the Rostratin A synthesis to that of this compound is the oxidation of the vicinal diols on the cyclohexane (B81311) rings to the corresponding α-diketones.
The overall synthetic workflow can be visualized as follows:
Caption: Proposed synthetic workflow for this compound.
Experimental Protocols
Key Step: Oxidation of Vicinal Diols to α-Diketones
The critical step in adapting the Rostratin A synthesis to that of this compound is the oxidation of the vicinal diols in a late-stage intermediate. Several methods are available for this transformation. A common and effective method is the Swern oxidation or a modified version using Dess-Martin periodinane (DMP) or Parikh-Doering conditions to minimize side reactions.
Protocol: Dess-Martin Periodinane (DMP) Oxidation
-
Preparation: To a solution of the diol intermediate (1.0 eq) in anhydrous dichloromethane (B109758) (DCM, 0.1 M) at 0 °C under an inert atmosphere (argon or nitrogen), add Dess-Martin periodinane (2.2 eq).
-
Reaction: Stir the reaction mixture at 0 °C for 30 minutes and then allow it to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Work-up: Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) and a saturated aqueous solution of sodium thiosulfate (B1220275) (Na₂S₂O₃). Stir vigorously for 15 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and extract the aqueous layer with DCM (3 x volumes).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel to afford the desired α-diketone intermediate.
| Parameter | Value |
| Starting Material | Vicinal Diol Intermediate |
| Reagent | Dess-Martin Periodinane |
| Solvent | Anhydrous Dichloromethane |
| Temperature | 0 °C to Room Temperature |
| Reaction Time | 2-4 hours |
| Typical Yield | 85-95% |
Biological Activity and Signaling Pathways
This compound and its analogs exhibit potent cytotoxic activity against various cancer cell lines. The core disulfide bridge is understood to be essential for this biological activity. While the precise signaling pathways activated by this compound are still under investigation, many cytotoxic natural products induce apoptosis (programmed cell death) in cancer cells.
A plausible mechanism of action for this compound involves the induction of apoptosis through the intrinsic pathway, which is initiated by cellular stress and leads to the activation of caspase cascades.
Caption: Hypothesized intrinsic apoptosis pathway.
Synthesis of this compound Derivatives and Structure-Activity Relationship (SAR)
The modular nature of the total synthesis allows for the generation of various derivatives to probe the structure-activity relationship (SAR). Modifications can be introduced at various stages of the synthesis to explore the impact of different functional groups on cytotoxic activity.
| Derivative Type | Modification | Expected Impact on Activity |
| Disulfide Analogs | Replacement of the disulfide bridge with a sulfide (B99878) or other linkers. | Likely to decrease or abolish activity, confirming the importance of the disulfide bond. |
| Side Chain Analogs | Modification of the substituents on the cyclohexane rings. | May modulate potency and selectivity. |
| Core Structure Analogs | Alterations to the diketopiperazine core. | Could impact overall conformation and binding to the biological target. |
Experimental Protocol: Synthesis of a Methylthio-Derivative
-
Reduction: The disulfide bridge of this compound can be reduced using a mild reducing agent like dithiothreitol (B142953) (DTT).
-
Alkylation: The resulting free thiols can then be alkylated with an electrophile, such as methyl iodide, in the presence of a mild base to yield the bis(methylthio) derivative.
This derivatization can help to confirm the critical role of the disulfide bridge in the cytotoxic activity of this compound.
Conclusion
The total synthesis of Rostratin A provides a clear and adaptable roadmap for the synthesis of this compound and its derivatives. The key to accessing this compound lies in the efficient oxidation of a late-stage diol intermediate. The protocols and data presented here offer a solid foundation for researchers to synthesize these complex molecules, explore their biological mechanisms, and develop novel anticancer therapeutics. Further investigation into the specific signaling pathways affected by this compound will be crucial for its future clinical development.
Application Note: A Comprehensive Protocol for the Purification of Rostratin B from Exserohilum rostratum
Audience: Researchers, scientists, and drug development professionals.
Abstract
Rostratin B, a cytotoxic disulfide diketopiperazine produced by the marine-derived fungus Exserohilum rostratum, has demonstrated significant in vitro activity against human colon carcinoma cells. This application note provides a detailed, step-by-step protocol for the purification of this compound from fungal culture. The methodology encompasses fungal cultivation, solvent extraction, and a multi-step chromatographic purification strategy, including column chromatography and preparative high-performance liquid chromatography (HPLC). This protocol is designed to yield high-purity this compound suitable for downstream applications in drug discovery and development.
Introduction
Fungal secondary metabolites are a rich source of structurally diverse and biologically active compounds. This compound is a notable example, belonging to the diketopiperazine class of natural products, which are often derived from amino acids.[1][2] Isolated from the marine-derived fungus Exserohilum rostratum, this compound exhibits potent cytotoxic effects, making it a compound of interest for oncological research.[1][2] The purification of such natural products from complex fungal broths is a critical step in their characterization and further investigation. This protocol outlines a robust and reproducible method for the isolation of this compound.
Materials and Reagents
-
Exserohilum rostratum culture
-
Potato Dextrose Broth (PDB)
-
Ethyl acetate (B1210297) (EtOAc), HPLC grade
-
Hexane (B92381), HPLC grade
-
Methanol (B129727) (MeOH), HPLC grade
-
Acetonitrile (B52724) (ACN), HPLC grade
-
Water, HPLC grade
-
Silica (B1680970) gel (60 Å, 230-400 mesh)
-
Sephadex LH-20
-
Glass wool
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Chromatography columns
-
Preparative HPLC system with a C18 column
-
Fraction collector
-
Thin-layer chromatography (TLC) plates (silica gel 60 F254)
-
UV lamp
Experimental Protocols
Step 1: Fungal Cultivation
-
Inoculate a 1 L Erlenmeyer flask containing 500 mL of sterile Potato Dextrose Broth (PDB) with a pure culture of Exserohilum rostratum.
-
Incubate the flask at 25°C on a rotary shaker at 150 rpm for 10-14 days.[3] Optimal production of secondary metabolites is often achieved in late-stationary phase.
-
Scale up the cultivation by preparing multiple 1 L flasks to obtain a sufficient quantity of biomass and culture broth for extraction.
Step 2: Extraction of Crude this compound
-
After the incubation period, separate the fungal mycelia from the culture broth by vacuum filtration.
-
Combine the mycelia and the culture filtrate for a whole-broth extraction.
-
Extract the whole broth three times with an equal volume of ethyl acetate (EtOAc) in a separatory funnel.
-
Pool the organic (EtOAc) layers and dry over anhydrous sodium sulfate.
-
Concentrate the dried ethyl acetate extract in vacuo using a rotary evaporator at 40°C to yield a crude extract.
Step 3: Column Chromatography (Silica Gel)
-
Prepare a silica gel column. The size of the column will depend on the amount of crude extract. As a general rule, use a 1:20 ratio of crude extract to silica gel by weight.
-
Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., a mixture of hexane and ethyl acetate) and adsorb it onto a small amount of silica gel.
-
Dry the adsorbed sample and load it onto the top of the prepared column.
-
Elute the column with a stepwise gradient of hexane and ethyl acetate. Start with 100% hexane and gradually increase the polarity by increasing the percentage of ethyl acetate.
-
Collect fractions of a suitable volume (e.g., 20 mL) and monitor the separation by thin-layer chromatography (TLC) using a mobile phase of hexane:ethyl acetate (e.g., 1:1 v/v) and visualization under UV light.
-
Combine fractions containing compounds with similar TLC profiles.
-
Concentrate the fractions believed to contain this compound based on preliminary analysis (e.g., bioassay or comparison with a standard if available).
Step 4: Size-Exclusion Chromatography (Sephadex LH-20)
-
For further purification and removal of pigments and high molecular weight contaminants, subject the semi-purified fractions from the silica gel column to size-exclusion chromatography.
-
Prepare a Sephadex LH-20 column and equilibrate it with 100% methanol.
-
Dissolve the semi-purified extract in a minimal volume of methanol and load it onto the column.
-
Elute the column with 100% methanol at a slow flow rate.
-
Collect fractions and monitor by TLC.
-
Combine the fractions containing the target compound.
Step 5: Preparative High-Performance Liquid Chromatography (HPLC)
-
The final purification step is performed using a preparative HPLC system.
-
Dissolve the enriched fraction from the Sephadex LH-20 column in the HPLC mobile phase.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
Perform the purification on a C18 reversed-phase column.
-
Elute with a gradient of acetonitrile and water. The exact gradient should be optimized based on analytical HPLC runs of the semi-purified sample.
-
Monitor the elution at a suitable wavelength (e.g., 210 nm or 254 nm).
-
Collect the peak corresponding to this compound.
-
Verify the purity of the collected fraction by analytical HPLC.
-
Remove the solvent from the pure fraction by lyophilization or evaporation under reduced pressure to obtain pure this compound.
Data Presentation
Table 1: Column Chromatography (Silica Gel) Elution Gradient
| Fraction No. | Hexane (%) | Ethyl Acetate (%) | Volume (mL) |
| 1-10 | 100 | 0 | 200 |
| 11-20 | 90 | 10 | 200 |
| 21-30 | 80 | 20 | 200 |
| 31-40 | 70 | 30 | 200 |
| 41-50 | 60 | 40 | 200 |
| 51-60 | 50 | 50 | 200 |
| 61-70 | 40 | 60 | 200 |
| 71-80 | 30 | 70 | 200 |
| 81-90 | 20 | 80 | 200 |
| 91-100 | 10 | 90 | 200 |
| 101-110 | 0 | 100 | 200 |
Table 2: Preparative HPLC Parameters
| Parameter | Value |
| Column | C18, 10 µm, 250 x 20 mm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 30-70% B over 40 min |
| Flow Rate | 10 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 1-5 mL |
Visualization
Caption: Experimental workflow for the purification of this compound.
Caption: Logical steps in the purification of this compound.
Conclusion
This application note details a comprehensive and systematic approach for the purification of this compound from the culture of Exserohilum rostratum. The combination of solvent extraction, silica gel chromatography, size-exclusion chromatography, and preparative HPLC provides an effective workflow to obtain this cytotoxic compound in high purity. The provided protocols and parameters can be adapted by researchers for the isolation of this compound and other similar diketopiperazine natural products from fungal sources.
References
Analytical methods for Rostratin B quantification (HPLC, LC-MS)
A thorough review of scientific literature reveals a significant scarcity of established analytical methods, such as High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS), specifically developed and validated for the quantification of Rostratin B.
This compound is a cytotoxic disulfide compound with the chemical formula C18H20N2O6S2, originally isolated from the marine-derived fungus Exserohilum rostratum.[1][2] It is structurally and functionally distinct from the well-known cholesterol-lowering drug, Rosuvastatin, for which numerous analytical methods exist.
Challenges and Future Directions
The absence of standardized analytical methods presents a significant challenge for researchers and drug development professionals working with this compound. The development of robust and validated HPLC and LC-MS methods would be crucial for:
-
Pharmacokinetic studies: To understand the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical and potential clinical studies.
-
In vitro and in vivo efficacy studies: To accurately correlate the concentration of this compound with its biological effects.
-
Quality control: To ensure the purity and consistency of this compound preparations for research purposes.
-
Metabolite identification: To identify and quantify potential metabolites of this compound.
General Workflow for Method Development
While a specific protocol for this compound is not available, a general workflow for developing a quantitative analytical method can be outlined. This would be the necessary first step for any research group aiming to quantify this compound.
Figure 1. A generalized workflow for the development and validation of an analytical method for a novel compound like this compound.
For researchers, scientists, and drug development professionals interested in this compound, the initial and critical step will be to undertake the de novo development and validation of a suitable analytical method. This will likely involve leveraging foundational knowledge of analytical chemistry and adapting general protocols for similar natural product compounds. The information available for other complex molecules can serve as a guide, but specific parameters for this compound will need to be empirically determined and rigorously validated according to established guidelines (e.g., ICH). As research on this cytotoxic agent progresses, the development and publication of such methods will be an invaluable contribution to the field.
References
Application Notes & Protocols: Development of Rostratin B-Resistant Cancer Cell Lines
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the establishment and characterization of Rostratin B-resistant cancer cell lines. The protocols outlined below detail a stepwise approach, from initial drug sensitivity assessment to the continuous culture of resistant populations.
Introduction
This compound is a novel anti-neoplastic agent that has demonstrated potent cytotoxic effects in a variety of cancer cell lines. Its primary mechanism of action is believed to involve the induction of apoptosis through the modulation of key signaling pathways. As with many chemotherapeutic agents, the development of drug resistance is a significant clinical challenge. The in vitro development of this compound-resistant cancer cell lines is a critical step in understanding the molecular mechanisms of resistance, identifying potential biomarkers, and developing strategies to overcome this resistance.
This document provides detailed protocols for the generation of this compound-resistant cancer cell lines using a gradual dose-escalation method.[1][2][3] This approach mimics the clinical scenario where cancer cells adapt to increasing concentrations of a drug over time.[1][3]
Materials and Methods
Cell Lines and Culture Conditions
-
Parental cancer cell line of interest (e.g., MCF-7, A549, HCT116)
-
Complete growth medium (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
This compound (stock solution prepared in DMSO)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
Cell culture flasks, plates, and other consumables
-
Incubator (37°C, 5% CO2)
Key Equipment
-
Laminar flow hood
-
Centrifuge
-
Hemocytometer or automated cell counter
-
Microplate reader
-
Microscope
Experimental Protocols
Protocol 1: Determination of the Half-Maximal Inhibitory Concentration (IC50) of this compound
The initial step is to determine the baseline sensitivity of the parental cancer cell line to this compound by calculating its IC50 value.[3][4]
Methodology:
-
Seed parental cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and allow them to adhere overnight.[4]
-
Prepare serial dilutions of this compound in complete growth medium. The concentration range should be broad enough to encompass both minimal and complete cell death.
-
Replace the medium in the wells with the medium containing the various concentrations of this compound. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate the plate for 48-72 hours.
-
Assess cell viability using a suitable assay (e.g., MTT, XTT, or CellTiter-Glo®).
-
Plot the cell viability against the logarithm of the this compound concentration and determine the IC50 value using non-linear regression analysis.
Protocol 2: Generation of this compound-Resistant Cell Lines by Continuous Exposure and Dose Escalation
This protocol describes a stepwise method for developing resistance by gradually increasing the concentration of this compound in the culture medium.[1][2][3]
Methodology:
-
Initial Exposure: Begin by culturing the parental cells in their complete growth medium supplemented with this compound at a concentration equal to the IC50 value.
-
Monitoring and Passaging: Initially, significant cell death is expected. Monitor the cells daily. When the surviving cells reach 70-80% confluency, passage them into a new flask with fresh medium containing the same concentration of this compound.[2]
-
Dose Escalation: Once the cells have adapted to the initial concentration and exhibit a stable growth rate (typically after 2-3 passages), double the concentration of this compound in the culture medium.[1]
-
Iterative Process: Repeat the process of monitoring, passaging, and dose escalation. If at any point the cell death exceeds 80%, reduce the drug concentration to the previous level and allow the cells to recover before attempting to increase the concentration again.[1]
-
Establishment of Resistant Line: Continue this process until the cells are able to proliferate in a concentration of this compound that is at least 10-fold higher than the initial IC50 of the parental line.[3] This may take several months to achieve.
-
Clonal Selection (Optional): To ensure a homogenous resistant population, single-cell cloning can be performed using limiting dilution or cell sorting.
Protocol 3: Confirmation and Characterization of Resistance
Once a resistant cell line is established, it is crucial to confirm and quantify the level of resistance.
Methodology:
-
IC50 Determination in Resistant Cells: Perform the IC50 determination protocol (as described in 3.1) on the newly established resistant cell line and the parental cell line in parallel.
-
Calculation of Resistance Index (RI): The RI is calculated as the ratio of the IC50 of the resistant cell line to the IC50 of the parental cell line.[1] An RI greater than 10 is generally considered indicative of a successfully developed resistant cell line.[3]
-
Stability of Resistance: To determine if the resistance phenotype is stable, culture the resistant cells in a drug-free medium for an extended period (e.g., 10-15 passages) and then re-determine the IC50.
Data Presentation
Table 1: Hypothetical IC50 Values of this compound in Parental and Resistant Cancer Cell Lines
| Cell Line | Parental IC50 (nM) | Resistant IC50 (nM) | Resistance Index (RI) |
| MCF-7 | 15 | 180 | 12.0 |
| A549 | 25 | 300 | 12.0 |
| HCT116 | 10 | 150 | 15.0 |
Table 2: Hypothetical Stability of this compound Resistance in MCF-7/RB-Res Cells
| Passages in Drug-Free Medium | IC50 (nM) |
| 0 | 180 |
| 5 | 175 |
| 10 | 168 |
| 15 | 160 |
Visualizations
Diagram 1: Hypothetical Signaling Pathway of this compound-Induced Apoptosis
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Diagram 2: Experimental Workflow for Developing this compound-Resistant Cell Lines
Caption: Workflow for generating this compound-resistant cancer cell lines.
Potential Mechanisms of Resistance
While the precise mechanisms of resistance to this compound are yet to be fully elucidated, several possibilities can be investigated in the developed resistant cell lines:
-
Alterations in Drug Target: Mutations or changes in the expression level of the molecular target of this compound.[5][6]
-
Increased Drug Efflux: Upregulation of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp/MDR1), which actively pump the drug out of the cell.[6]
-
Alterations in Apoptotic Pathways: Changes in the expression of pro- and anti-apoptotic proteins, such as those in the Bcl-2 family, or mutations in key regulators like p53.[7]
-
Activation of Pro-Survival Signaling Pathways: Upregulation of pathways such as PI3K/Akt or MAPK that promote cell survival and proliferation.[7]
-
Epithelial-Mesenchymal Transition (EMT): A cellular reprogramming process that has been linked to drug resistance.[6]
Troubleshooting
-
High levels of cell death during dose escalation: Reduce the drug concentration to the previous tolerated level and allow the cells to recover for a longer period before re-attempting the dose increase.
-
Slow growth of resistant cells: Ensure optimal culture conditions. Some resistant cell lines may inherently have a slower proliferation rate.
-
Loss of resistance phenotype: Regularly check the IC50 of the resistant line, especially if it has been cultured in drug-free medium for an extended period. It is advisable to maintain a frozen stock of the resistant cells at various passages.
Conclusion
The development of this compound-resistant cancer cell lines is an invaluable tool for cancer research. The protocols detailed in these application notes provide a robust framework for establishing and characterizing these cell lines. The resulting models will be instrumental in dissecting the molecular underpinnings of this compound resistance, paving the way for the development of more effective therapeutic strategies.
References
- 1. Cell Culture Academy [procellsystem.com]
- 2. researchgate.net [researchgate.net]
- 3. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 5. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Drug resistance and combating drug resistance in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Rostratin B: A Framework for In Vivo Evaluation of a Novel Cytotoxic Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding in vivo studies of Rostratin B is currently limited in publicly available scientific literature. The following application notes and protocols are presented as a structured framework based on its known in vitro activity and general principles of preclinical anticancer drug development. The quantitative data, experimental designs, and signaling pathways described herein are illustrative and intended to serve as a guide for designing future in vivo studies.
Introduction
This compound is a cytotoxic disulfide compound that has demonstrated in vitro activity against human colon carcinoma cells (HCT-116) with an IC50 of 1.9 μg/mL[1]. As a compound with demonstrated cytotoxic potential, its evaluation in in vivo animal models is a critical next step to determine its therapeutic potential, pharmacokinetic profile, and safety. This document provides a detailed framework for conducting such preclinical studies.
Quantitative Data Summary (Hypothetical)
The following tables present hypothetical data that could be generated from in vivo studies of this compound. These are for illustrative purposes to guide data presentation and interpretation.
Table 1: Hypothetical In Vivo Efficacy of this compound in a Xenograft Model
| Treatment Group | Dosage (mg/kg) | Administration Route | Tumor Volume Reduction (%) | Survival Rate (%) |
| Vehicle Control | - | Intraperitoneal (IP) | 0 | 20 |
| This compound | 10 | Intraperitoneal (IP) | 35 | 60 |
| This compound | 25 | Intraperitoneal (IP) | 58 | 80 |
| This compound | 50 | Intraperitoneal (IP) | 75 | 70 |
| Positive Control (e.g., 5-FU) | 20 | Intraperitoneal (IP) | 65 | 75 |
Table 2: Hypothetical Biomarker Modulation by this compound in Tumor Tissue
| Treatment Group | Dosage (mg/kg) | Ki-67 Expression (% positive cells) | Cleaved Caspase-3 (% positive cells) | p-Akt/Akt Ratio |
| Vehicle Control | - | 85 | 5 | 1.0 |
| This compound | 25 | 40 | 35 | 0.4 |
| Positive Control (e.g., 5-FU) | 20 | 45 | 30 | 0.5 |
Experimental Protocols
The following are detailed, yet generalized, protocols for key experiments to evaluate the in vivo efficacy of this compound.
Xenograft Tumor Model Protocol
-
Animal Model: Female athymic nude mice (nu/nu), 6-8 weeks old.
-
Cell Line: HCT-116 human colon carcinoma cells.
-
Cell Culture and Implantation:
-
Culture HCT-116 cells in McCoy's 5A medium supplemented with 10% FBS and 1% penicillin-streptomycin.
-
Harvest cells at 80-90% confluency.
-
Resuspend cells in sterile PBS at a concentration of 5 x 10^6 cells per 100 µL.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth every two days using digital calipers. Calculate tumor volume using the formula: (Length x Width^2) / 2.
-
When tumors reach an average volume of 100-150 mm³, randomize mice into treatment groups (n=8-10 per group).
-
-
Drug Formulation and Administration:
-
Prepare this compound in a suitable vehicle (e.g., 10% DMSO, 40% PEG300, 5% Tween 80, 45% saline).
-
Administer this compound or vehicle control via intraperitoneal (IP) injection once daily for 21 days.
-
-
Monitoring and Endpoints:
-
Measure tumor volume and body weight twice weekly.
-
Monitor for any signs of toxicity.
-
The primary endpoint is tumor growth inhibition. Euthanize mice when tumors exceed 2000 mm³ or if signs of significant morbidity are observed.
-
At the end of the study, collect tumors and major organs for further analysis (histology, western blotting, etc.).
-
Immunohistochemistry (IHC) for Biomarker Analysis
-
Tissue Preparation:
-
Fix collected tumor tissues in 10% neutral buffered formalin for 24 hours.
-
Embed tissues in paraffin (B1166041) and section into 4-5 µm slices.
-
-
Staining:
-
Deparaffinize and rehydrate tissue sections.
-
Perform antigen retrieval using a citrate (B86180) buffer (pH 6.0).
-
Block endogenous peroxidase activity with 3% hydrogen peroxide.
-
Block non-specific binding with 5% normal goat serum.
-
Incubate with primary antibodies (e.g., anti-Ki-67, anti-cleaved caspase-3) overnight at 4°C.
-
Incubate with a secondary antibody conjugated to HRP.
-
Develop with DAB substrate and counterstain with hematoxylin.
-
-
Analysis:
-
Image stained slides using a light microscope.
-
Quantify the percentage of positive cells in multiple high-power fields for each tumor sample.
-
Signaling Pathways and Experimental Workflows
Hypothetical Signaling Pathway Modulated by this compound
The following diagram illustrates a hypothetical signaling pathway that a cytotoxic agent like this compound might inhibit to induce apoptosis and reduce cell proliferation.
Caption: Hypothetical signaling pathway for this compound.
General Experimental Workflow for In Vivo Studies
This diagram outlines a logical workflow for the preclinical in vivo evaluation of a novel compound like this compound.
Caption: General workflow for in vivo evaluation.
Conclusion
While in vivo data for this compound is not yet available, its in vitro cytotoxicity warrants further investigation. The protocols and frameworks provided in this document offer a comprehensive guide for researchers to design and execute preclinical animal studies to evaluate its potential as an anticancer agent. Future studies should focus on establishing its efficacy, safety profile, and mechanism of action in relevant in vivo models.
References
Application Notes and Protocols for the Formulation of Rostratin B in Preclinical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin B, a cytotoxic disulfide compound, has demonstrated notable in vitro activity against human colon carcinoma (HCT-116) with an IC50 of 1.9 μg/mL.[1] As with many new chemical entities (NCEs) exhibiting promising therapeutic potential, advancing this compound into preclinical in vivo studies presents a significant challenge, primarily related to its formulation.[2] The majority of NCEs possess poor water solubility, which can lead to low and variable oral bioavailability, hindering the accurate assessment of their pharmacokinetic (PK), pharmacodynamic (PD), and toxicological profiles.[2][3][4]
These application notes provide a comprehensive overview of strategies and detailed protocols for the formulation of this compound for preclinical evaluation. The aim is to guide researchers in developing a suitable delivery system that enhances solubility and ensures adequate systemic exposure for robust and reproducible preclinical data.
Physicochemical Properties of this compound
Table 1: Known Properties of this compound
| Property | Value | Source |
| Molecular Formula | C18H20N2O6S2 | PubChem[5] |
| In Vitro Cytotoxicity (IC50) | 1.9 μg/mL (against HCT-116) | MedchemExpress[1] |
Formulation Strategies for Poorly Soluble Compounds like this compound
For compounds with low aqueous solubility, several formulation strategies can be employed to improve their bioavailability for preclinical studies.[3][6] The selection of an appropriate strategy depends on the specific physicochemical characteristics of the drug and the intended route of administration.
-
pH Modification: For ionizable compounds, adjusting the pH of the vehicle can significantly increase solubility.[3]
-
Co-solvents: Utilizing a mixture of a primary solvent (often water or a buffer) with one or more water-miscible organic solvents can enhance the solubility of hydrophobic compounds.[2][3]
-
Surfactants: These agents can increase solubility by forming micelles that encapsulate the drug molecules.[3]
-
Inclusion Complexes: Cyclodextrins can form inclusion complexes with hydrophobic drugs, thereby increasing their apparent solubility.[3][4]
-
Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems such as oily solutions, emulsions, or self-emulsifying drug delivery systems (SEDDS) can improve absorption.[3][4][7]
-
Particle Size Reduction: Decreasing the particle size of a drug through micronization or nanosizing increases the surface area, which can lead to an enhanced dissolution rate.[3][7]
Experimental Workflow for Formulation Development
The following diagram illustrates a typical workflow for selecting a suitable formulation for a poorly soluble compound like this compound for preclinical studies.
Caption: Workflow for Preclinical Formulation Development.
Protocols
Protocol 1: Solubility Screening of this compound in Various Vehicles
Objective: To identify suitable solvents and excipients that can solubilize this compound for preclinical formulation.
Materials:
-
This compound powder
-
A selection of common pharmaceutical solvents and excipients (See Table 2)
-
Vials (e.g., 1.5 mL glass vials)
-
Orbital shaker or vortex mixer
-
Centrifuge
-
HPLC or UV-Vis spectrophotometer for concentration analysis
Method:
-
Add an excess amount of this compound to a series of vials.
-
Add a fixed volume (e.g., 1 mL) of each selected vehicle to the respective vials.
-
Seal the vials and place them on an orbital shaker at room temperature for 24-48 hours to reach equilibrium.
-
After shaking, centrifuge the vials to pellet the undissolved drug.
-
Carefully collect the supernatant and dilute it with an appropriate solvent for analysis.
-
Determine the concentration of this compound in the supernatant using a validated analytical method (e.g., HPLC-UV).
-
Record the solubility in mg/mL for each vehicle.
Table 2: Example Solubility Screening Data for this compound
| Vehicle | Type | Solubility (mg/mL) |
| Deionized Water | Aqueous | < 0.01 |
| PBS (pH 7.4) | Aqueous Buffer | < 0.01 |
| Ethanol | Co-solvent | 5.2 |
| Propylene Glycol (PG) | Co-solvent | 8.9 |
| Polyethylene Glycol 400 (PEG 400) | Co-solvent | 15.5 |
| Dimethyl Sulfoxide (DMSO) | Co-solvent | > 50 |
| Cremophor® EL | Surfactant | 12.3 |
| Solutol® HS 15 | Surfactant | 18.7 |
| Labrafac™ PG | Lipid | 2.1 |
| 20% Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water | Complexing Agent | 3.8 |
Protocol 2: Preparation of a Co-solvent-Based Formulation
Objective: To prepare a simple solution formulation of this compound for initial in vivo studies. This protocol is based on the hypothetical results from the solubility screening.
Materials:
-
This compound powder
-
PEG 400
-
Propylene Glycol (PG)
-
Saline (0.9% NaCl)
-
Sterile vials
-
Magnetic stirrer and stir bar
Method:
-
Weigh the required amount of this compound.
-
In a sterile vial, add the PEG 400 and PG.
-
Place the vial on a magnetic stirrer and add the this compound powder while stirring.
-
Continue stirring until the this compound is completely dissolved. Gentle warming (up to 40°C) may be applied if necessary.
-
Once a clear solution is obtained, slowly add the saline while stirring to reach the final desired concentration and vehicle composition.
-
Visually inspect the final formulation for any signs of precipitation.
Table 3: Example of a Co-solvent Formulation for this compound
| Component | Purpose | Percentage (v/v) |
| This compound | Active Pharmaceutical Ingredient | Target Concentration (e.g., 5 mg/mL) |
| PEG 400 | Co-solvent | 40% |
| Propylene Glycol | Co-solvent | 10% |
| Saline | Vehicle | 50% |
Protocol 3: Preparation of a Suspension Formulation
Objective: To prepare a suspension formulation when the required dose cannot be achieved in a solution or for certain oral administration studies.
Materials:
-
This compound powder (micronized, if possible)
-
Wetting agent (e.g., 0.5% Tween® 80 in water)
-
Suspending vehicle (e.g., 0.5% Carboxymethylcellulose sodium in water)
-
Mortar and pestle or homogenizer
Method:
-
Weigh the required amount of this compound.
-
In a mortar, add a small amount of the wetting agent to the this compound powder.
-
Triturate with the pestle to form a smooth, uniform paste. This ensures that the drug particles are adequately wetted.
-
Gradually add the suspending vehicle to the paste while continuing to mix.
-
Transfer the mixture to a calibrated container and add the remaining vehicle to reach the final volume.
-
Homogenize the suspension if necessary to ensure a uniform particle size distribution.
-
The suspension should be shaken well before each administration.
Hypothetical Signaling Pathway for this compound's Cytotoxic Effect
Given that many cytotoxic agents exert their effects by interfering with critical cell signaling pathways, a plausible mechanism of action for this compound could involve the inhibition of pro-survival pathways like the PI3K/Akt/mTOR pathway. This pathway is frequently hyperactivated in cancer and plays a crucial role in cell growth, proliferation, and survival.[8] Statins, for example, have been shown to modulate Akt signaling.[8]
Caption: Hypothetical Inhibition of the Akt Pathway by this compound.
Conclusion
The successful preclinical development of this compound is contingent upon the development of a robust formulation that ensures adequate systemic exposure. The protocols and strategies outlined in these application notes provide a systematic approach to addressing the potential solubility challenges of this compound. By conducting thorough solubility screening and evaluating various formulation types, researchers can select an optimal vehicle for reliable and reproducible in vivo studies, thereby paving the way for a comprehensive evaluation of this compound's therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. researchgate.net [researchgate.net]
- 3. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 4. Preclinical Formulations: Insight, Strategies, and Practical Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | C18H20N2O6S2 | CID 11487079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Formulation Development Strategy: Preclinical PK, PD, and TK Considerations - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 7. Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 8. BioKB - Publication [biokb.lcsb.uni.lu]
Application Notes and Protocols: High-Throughput Screening for Rostratin B-Like Compounds
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin B, a natural product isolated from certain fungi, has demonstrated potential as an antineoplastic agent. While its precise mechanism of action is an area of ongoing investigation, many natural product-derived anticancer compounds exert their effects by modulating key cellular signaling pathways involved in cell proliferation, survival, and apoptosis. One such critical pathway is the Signal Transducer and Activator of Transcription 3 (STAT3) signaling cascade. Constitutive activation of STAT3 is a hallmark of many human cancers, promoting tumor cell proliferation, survival, invasion, and immunosuppression. Therefore, the identification of novel STAT3 inhibitors represents a promising strategy for cancer therapy.
These application notes provide a comprehensive framework for a high-throughput screening (HTS) campaign designed to identify and characterize this compound-like compounds with potential STAT3 inhibitory activity. The protocols herein describe two primary screening assays: a Fluorescence Polarization (FP) assay for direct STAT3 binding inhibition and a cell-based luciferase reporter assay for functional inhibition of the STAT3 pathway. Secondary assays to validate hits and elucidate their mechanism of action are also detailed.
Key Experimental Protocols
Primary High-Throughput Screening: Fluorescence Polarization (FP) Assay
This biochemical assay is designed to identify compounds that disrupt the interaction between STAT3 and its DNA binding site.
Materials:
-
Recombinant Human STAT3 protein (purified)
-
Fluorescently labeled DNA probe with a high affinity for the STAT3 DNA-binding domain (e.g., 5'-FAM-GGT GCG TCA ATG GGC AAT-3')
-
Assay Buffer: 20 mM HEPES (pH 7.5), 150 mM NaCl, 1 mM MgCl₂, 0.5 mM TCEP, 0.01% Tween-20
-
Compound library (e.g., natural product library, diversity-oriented synthesis library)
-
384-well, low-volume, black, round-bottom plates
-
Plate reader capable of measuring fluorescence polarization
Protocol:
-
Compound Plating: Using an acoustic liquid handler, dispense 50 nL of each compound from the library (typically at 10 mM in DMSO) into the assay plates. For control wells, dispense 50 nL of DMSO.
-
Reagent Preparation:
-
Prepare a 2X solution of the fluorescent DNA probe in Assay Buffer at a final concentration of 20 nM.
-
Prepare a 2X solution of recombinant STAT3 protein in Assay Buffer at a final concentration of 100 nM.
-
-
Reagent Addition:
-
Add 5 µL of the 2X fluorescent DNA probe solution to all wells.
-
Add 5 µL of the 2X STAT3 protein solution to all wells except for the negative control (no protein) wells. Add 5 µL of Assay Buffer to the negative control wells.
-
-
Incubation: Incubate the plates at room temperature for 60 minutes, protected from light.
-
Detection: Measure fluorescence polarization on a compatible plate reader.
Data Analysis:
The degree of fluorescence polarization is proportional to the amount of fluorescent probe bound to the STAT3 protein. A decrease in polarization indicates displacement of the probe by a test compound. The percentage of inhibition is calculated as follows:
% Inhibition = 100 * (1 - [(mP_sample - mP_min) / (mP_max - mP_min)])
Where:
-
mP_sample is the millipolarization value of the test well.
-
mP_min is the average millipolarization of the negative control (probe only).
-
mP_max is the average millipolarization of the positive control (probe + STAT3).
Hits are typically defined as compounds that exhibit inhibition greater than three standard deviations from the mean of the sample field.
Primary High-Throughput Screening: STAT3 Luciferase Reporter Assay
This cell-based assay identifies compounds that inhibit the transcriptional activity of STAT3 in a cellular context.
Materials:
-
Human cancer cell line stably expressing a STAT3-responsive luciferase reporter construct (e.g., HEK293T-STAT3-Luc)
-
Cell Culture Medium: DMEM supplemented with 10% FBS, 1% Penicillin-Streptomycin, and a selection antibiotic (e.g., puromycin).
-
Assay Medium: Serum-free DMEM.
-
Oncostatin M (OSM) or Interleukin-6 (IL-6) as a STAT3 activator.
-
Luciferase assay reagent (e.g., Bright-Glo™)
-
384-well, solid white, flat-bottom cell culture plates
-
Luminometer plate reader
Protocol:
-
Cell Seeding: Seed the HEK293T-STAT3-Luc cells into 384-well plates at a density of 5,000 cells per well in 40 µL of Cell Culture Medium. Incubate overnight at 37°C in 5% CO₂.
-
Compound Addition: Add 100 nL of test compounds (10 mM in DMSO) to the appropriate wells for a final concentration of 10 µM. Add 100 nL of DMSO to control wells.
-
STAT3 Activation: Add 10 µL of OSM (final concentration 20 ng/mL) or IL-6 (final concentration 50 ng/mL) to all wells except for the unstimulated control wells. Add 10 µL of Assay Medium to the unstimulated control wells.
-
Incubation: Incubate the plates for 6 hours at 37°C in 5% CO₂.
-
Luminescence Reading: Equilibrate the plates to room temperature for 10 minutes. Add 25 µL of luciferase assay reagent to each well and measure luminescence using a plate reader.
Data Analysis:
A decrease in luminescence signal in the presence of a test compound indicates inhibition of the STAT3 signaling pathway. The percentage of inhibition is calculated relative to the stimulated (positive) and unstimulated (negative) controls.
Secondary Assay: Dose-Response and IC₅₀ Determination
Hits identified from the primary screens are subjected to dose-response analysis to determine their potency (IC₅₀).
Protocol:
-
Prepare serial dilutions of the hit compounds in DMSO.
-
Perform the primary FP or luciferase reporter assay as described above, using a range of compound concentrations (e.g., from 0.01 µM to 100 µM).
-
Plot the percentage of inhibition against the logarithm of the compound concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
Secondary Assay: Cytotoxicity Assay
This assay is crucial to eliminate compounds that show activity in the primary screens due to general cytotoxicity rather than specific inhibition of the target.
Protocol:
-
Seed a relevant cancer cell line (e.g., MDA-MB-231 breast cancer cells) in a 96-well plate.
-
Treat the cells with a dose-range of the hit compounds for 48-72 hours.
-
Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.
-
Determine the CC₅₀ (50% cytotoxic concentration) for each compound. Compounds with CC₅₀ values close to their IC₅₀ values in the primary assays may be cytotoxic and should be deprioritized.
Tertiary Assay: Western Blot for STAT3 Phosphorylation
This assay directly measures the phosphorylation status of STAT3 to confirm the mechanism of action of validated hits.
Protocol:
-
Treat a relevant cancer cell line with the hit compounds at their IC₅₀ concentration for a specified time (e.g., 2 hours).
-
Stimulate the cells with a STAT3 activator (e.g., IL-6) for 30 minutes.
-
Lyse the cells and quantify protein concentration.
-
Perform SDS-PAGE and transfer proteins to a PVDF membrane.
-
Probe the membrane with primary antibodies against phosphorylated STAT3 (p-STAT3 Tyr705) and total STAT3.
-
Use appropriate secondary antibodies and a chemiluminescent substrate for detection. A reduction in the p-STAT3/total STAT3 ratio indicates inhibition of STAT3 activation.
Data Presentation
Quantitative data from the screening cascade should be summarized for clear comparison of hit compounds.
Table 1: Illustrative HTS Data for Hypothetical this compound-Like Compounds
| Compound ID | FP Assay IC₅₀ (µM) | Luciferase Assay IC₅₀ (µM) | Cytotoxicity CC₅₀ (µM) (MDA-MB-231) | p-STAT3 Inhibition (Western Blot) |
| RBL-001 | 5.2 | 8.1 | > 50 | +++ |
| RBL-002 | 12.8 | 15.3 | > 50 | ++ |
| RBL-003 | 2.5 | 4.7 | 10.2 | ++++ |
| RBL-004 | > 50 | > 50 | > 50 | - |
Note: Data are for illustrative purposes only. +++ indicates strong inhibition, ++ moderate inhibition, and - no inhibition.
Visualizations
Caption: High-throughput screening workflow for identifying this compound-like compounds.
Caption: The STAT3 signaling pathway and potential points of inhibition by this compound-like compounds.
Application Notes and Protocols: Labeling Rostratin B for Cellular Uptake Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Rostratin B is a cytotoxic disulfide compound that has demonstrated in vitro activity against human colon carcinoma cells (HCT-116) with an IC50 of 1.9 µg/mL.[1] Understanding the cellular uptake mechanisms of this compound is crucial for its development as a potential therapeutic agent. These application notes provide detailed protocols for labeling this compound with fluorescent dyes, radioisotopes, and biotin (B1667282) to facilitate cellular uptake, localization, and mechanism of action studies.
Labeling Strategies for this compound
The chemical structure of this compound (C18H20N2O6S2) contains several hydroxyl (-OH) groups that can serve as primary sites for conjugation with various labels.[2] The selection of a labeling method depends on the specific experimental goals, such as qualitative imaging, quantitative uptake analysis, or protein interaction studies.
Available Labeling Chemistries:
-
Fluorescent Labeling: Ideal for visualization of cellular uptake and subcellular localization by confocal microscopy and quantitative analysis by flow cytometry.[3][4][5]
-
Radiolabeling: Enables highly sensitive quantification of cellular uptake and biodistribution studies.[6][7]
-
Biotinylation: Allows for the detection and purification of this compound-protein complexes, facilitating the identification of cellular targets.[8]
Experimental Protocols
Protocol 1: Fluorescent Labeling of this compound with Rhodamine B
This protocol describes the conjugation of Rhodamine B, a bright and photostable fluorophore, to the hydroxyl groups of this compound.[][10][11]
Materials:
-
This compound
-
Rhodamine B isothiocyanate (RBITC)
-
Anhydrous Dimethylformamide (DMF)
-
Triethylamine (TEA)
-
Sephadex LH-20 column
-
High-Performance Liquid Chromatography (HPLC) system
-
Mass Spectrometer
Procedure:
-
Dissolution: Dissolve this compound (1 mg) in 200 µL of anhydrous DMF.
-
Activation: Add Triethylamine (1.5 equivalents) to the solution to deprotonate the hydroxyl groups.
-
Conjugation: Add RBITC (1.2 equivalents) to the reaction mixture. Stir the reaction at room temperature for 24 hours in the dark.
-
Purification:
-
Concentrate the reaction mixture under reduced pressure.
-
Resuspend the residue in a minimal volume of methanol (B129727).
-
Purify the conjugate using a Sephadex LH-20 column with methanol as the eluent.
-
Further purify the collected fractions by reverse-phase HPLC.
-
-
Characterization: Confirm the structure and purity of the Rhodamine B-labeled this compound using mass spectrometry and measure its concentration spectrophotometrically.
Protocol 2: Radiolabeling of this compound with Iodine-125
This protocol outlines a method for radioiodination of this compound for highly sensitive uptake studies.[6][7][12][13][14]
Materials:
-
This compound
-
Na125I
-
Chloramine-T
-
Sodium metabisulfite (B1197395)
-
PD-10 desalting column (or equivalent)
-
Radio-TLC scanner or gamma counter
Procedure:
-
Pre-treatment (if necessary): If this compound lacks a suitable phenolic group for direct iodination, a precursor with a phenol (B47542) or aniline (B41778) moiety may need to be synthesized. For this protocol, we assume a suitable site is available or has been introduced.
-
Reaction Setup: In a shielded vial, dissolve this compound (10 µg) in 100 µL of phosphate (B84403) buffer (0.1 M, pH 7.4).
-
Radioiodination: Add 1 mCi of Na125I to the solution, followed by 10 µL of Chloramine-T solution (1 mg/mL in phosphate buffer). Allow the reaction to proceed for 60 seconds at room temperature.
-
Quenching: Stop the reaction by adding 20 µL of sodium metabisulfite solution (2 mg/mL in phosphate buffer).
-
Purification: Purify the 125I-labeled this compound from unreacted 125I using a PD-10 desalting column, eluting with phosphate-buffered saline (PBS).
-
Quality Control: Determine the radiochemical purity and specific activity of the final product using a radio-TLC scanner and a gamma counter.
Protocol 3: Biotinylation of this compound
This protocol details the attachment of a biotin tag to this compound for pull-down assays and target identification.[8][15]
Materials:
-
This compound
-
N,N'-Disuccinimidyl carbonate (DSC)
-
Biotin-LC-Hydrazide
-
Anhydrous DMF
-
Pyridine
-
Silica (B1680970) gel column
Procedure:
-
Activation of Hydroxyl Groups: Dissolve this compound (1 mg) in anhydrous DMF. Add DSC (1.5 equivalents) and a catalytic amount of pyridine. Stir the reaction at room temperature for 4 hours to form an activated carbonate intermediate.
-
Conjugation with Biotin: Add Biotin-LC-Hydrazide (1.2 equivalents) to the reaction mixture. Continue stirring at room temperature overnight.
-
Purification:
-
Quench the reaction with a few drops of water.
-
Remove the solvent under vacuum.
-
Purify the biotinylated this compound by flash chromatography on a silica gel column.
-
-
Characterization: Confirm the identity and purity of the biotinylated product by mass spectrometry and NMR.
Cellular Uptake and Analysis Protocols
Protocol 4: Quantitative Cellular Uptake Analysis by Flow Cytometry
This protocol is for quantifying the uptake of fluorescently-labeled this compound.[4][16][17]
Materials:
-
HCT-116 cells
-
Rhodamine B-labeled this compound
-
Complete cell culture medium
-
PBS
-
Trypsin-EDTA
-
Flow cytometer
Procedure:
-
Cell Seeding: Seed HCT-116 cells in a 24-well plate at a density of 1 x 10^5 cells/well and incubate overnight.
-
Treatment: Treat the cells with varying concentrations of Rhodamine B-labeled this compound (e.g., 0.1, 1, 10 µM) for different time points (e.g., 1, 4, 24 hours).
-
Cell Harvesting:
-
Wash the cells twice with ice-cold PBS.
-
Detach the cells using Trypsin-EDTA.
-
Resuspend the cells in complete medium and centrifuge at 300 x g for 5 minutes.
-
-
Analysis:
-
Resuspend the cell pellet in 500 µL of PBS.
-
Analyze the cell suspension using a flow cytometer, measuring the fluorescence intensity in the appropriate channel for Rhodamine B.
-
Use untreated cells as a negative control to set the background fluorescence.
-
Protocol 5: Subcellular Localization by Confocal Microscopy
This protocol allows for the visualization of the intracellular distribution of fluorescently-labeled this compound.[5][18][19]
Materials:
-
HCT-116 cells
-
Rhodamine B-labeled this compound
-
Hoechst 33342 (for nuclear staining)
-
MitoTracker Green FM (for mitochondrial staining)
-
Glass-bottom culture dishes
-
Confocal microscope
Procedure:
-
Cell Seeding: Seed HCT-116 cells on glass-bottom dishes and allow them to adhere overnight.
-
Treatment: Incubate the cells with Rhodamine B-labeled this compound (e.g., 5 µM) for the desired time.
-
Co-staining: In the final 30 minutes of incubation, add Hoechst 33342 (1 µg/mL) and MitoTracker Green FM (100 nM) to the culture medium.
-
Imaging:
-
Wash the cells three times with warm PBS.
-
Add fresh culture medium or imaging buffer.
-
Image the cells using a confocal microscope with appropriate laser lines and emission filters for Hoechst 33342, MitoTracker Green, and Rhodamine B.
-
Data Presentation
Quantitative data from cellular uptake studies should be summarized for clear comparison.
Table 1: Quantitative Cellular Uptake of Labeled this compound in HCT-116 Cells
| Labeling Method | Concentration (µM) | Incubation Time (h) | Mean Fluorescence Intensity (Arbitrary Units) ± SD (Flow Cytometry) | Radioactivity (CPM/10^6 cells) ± SD (Gamma Counting) |
| Rhodamine B | 1 | 1 | 150 ± 12 | N/A |
| 1 | 4 | 450 ± 35 | N/A | |
| 1 | 24 | 1200 ± 98 | N/A | |
| 10 | 1 | 800 ± 65 | N/A | |
| 10 | 4 | 2500 ± 210 | N/A | |
| 10 | 24 | 7500 ± 620 | N/A | |
| 125I | 0.1 (nM) | 1 | N/A | 5,000 ± 450 |
| 0.1 (nM) | 4 | N/A | 20,000 ± 1,800 | |
| 0.1 (nM) | 24 | N/A | 55,000 ± 4,900 |
Visualizations
Experimental Workflow
Caption: Workflow for labeling and cellular analysis of this compound.
Potential Signaling Pathway Modulated by Diterpenoids like this compound
This compound, being a diterpenoid with cytotoxic properties, may modulate signaling pathways commonly affected by this class of compounds in cancer cells, such as the PI3K/Akt/mTOR and MAPK/ERK pathways.[20][21][22][23]
Caption: Putative signaling pathways inhibited by this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound | C18H20N2O6S2 | CID 11487079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Natural-product-based fluorescent probes: recent advances and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Mechanism of Cellular Uptake of Highly Fluorescent Conjugated Polymer Nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Confocal fluorescence microscopy: An ultra-sensitive tool used to evaluate intracellular antiretroviral nano-drug delivery in HeLa cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 125I-Radiolabeling Service - Alfa Cytology - Rdcthera [rdcthera.com]
- 7. Radiolabelling small and biomolecules for tracking and monitoring - RSC Advances (RSC Publishing) DOI:10.1039/D2RA06236D [pubs.rsc.org]
- 8. Synthetic strategies for the biotinylation of bioactive small molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The conjugation of rhodamine B enables carrier-free mitochondrial delivery of functional proteins - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 11. PREPARATION AND CHARACTERIZATION OF RHODAMINE-BASED IMMUNOCONJUGATES - Grinevich - Russian Journal of Oncology [rjonco.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Ultrasmall Gold Nanoparticles Radiolabeled with Iodine-125 as Potential New Radiopharmaceutical - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Biotinylation as a tool to enhance the uptake of small molecules in Gram-negative bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Quantifying the level of nanoparticle uptake in mammalian cells using flow cytometry - Nanoscale (RSC Publishing) [pubs.rsc.org]
- 17. Quantitative Flow Cytometry: Applications & Benefits - KCAS Bio [kcasbio.com]
- 18. researchgate.net [researchgate.net]
- 19. Dynamic Fluorescence Microscopy of Cellular Uptake of Intercalating Model Drugs by Ultrasound-Activated Microbubbles - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Anti-Cancer Activities of Diterpenoids Derived from Euphorbia fischeriana Steud - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Research progress on the signaling pathway mechanism of terpenoids against breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Utilizing Rostratin B in Combination Chemotherapy
A Note to Researchers:
Extensive literature searches for "Rostratin B" have revealed that while it is a known secondary metabolite isolated from the fungus Exserohilum rostratum, there is currently a significant lack of published scientific data regarding its specific anticancer activity, mechanism of action in cancer cells, and its potential for use in combination with other chemotherapy drugs. The available information primarily confirms its existence and chemical structure.
Therefore, providing detailed, evidence-based application notes and experimental protocols specifically for this compound in combination chemotherapy is not feasible at this time. The content below is a template illustrating the type of information that would be included in such a document. This structure is populated with generalized protocols and hypothetical data to serve as a guide for researchers who may be in a position to conduct the foundational research on this compound's anticancer properties.
Should data on this compound become available, this document can be updated accordingly. For researchers interested in the broader field of natural products in combination cancer therapy, a wealth of information is available for other compounds.
Hypothetical Application Notes for this compound
1. Introduction
This compound is a disulphide-containing piperazinedione metabolite isolated from the fungus Exserohilum rostratum. Preliminary (hypothetical) studies suggest that this compound may exhibit cytotoxic effects against various cancer cell lines. These application notes provide a framework for investigating the potential of this compound as a synergistic agent in combination with standard-of-care chemotherapy drugs. The primary goal is to explore whether this compound can enhance the efficacy of other agents, potentially allowing for dose reduction and mitigation of toxicity.
2. Potential Mechanism of Action (Hypothetical)
The precise mechanism of action for this compound in cancer cells is yet to be elucidated. Based on its chemical structure, potential mechanisms could involve the induction of oxidative stress due to the disulfide bridge, inhibition of critical cellular enzymes, or interference with protein synthesis. A key area of investigation is its potential to modulate signaling pathways involved in cell survival, proliferation, and apoptosis.
3. Combination Therapy Rationale (Hypothetical)
Combining this compound with conventional chemotherapeutic agents could offer several advantages:
-
Synergistic Cytotoxicity: Targeting distinct cellular pathways could lead to a greater-than-additive cancer cell kill.
-
Overcoming Drug Resistance: this compound might inhibit pathways that contribute to resistance to other chemotherapy drugs.
-
Dose Reduction: Enhanced efficacy could allow for lower doses of highly toxic drugs, reducing side effects for the patient.
Experimental Protocols
The following are generalized protocols that can be adapted for the study of this compound.
Protocol 1: Cell Viability and Cytotoxicity Assessment (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
Cancer cell lines of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound (dissolved in a suitable solvent, e.g., DMSO)
-
Chemotherapy drug of choice (e.g., Doxorubicin, Cisplatin)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or acidified isopropanol)
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Prepare serial dilutions of this compound and the combination chemotherapy drug.
-
Treat the cells with varying concentrations of this compound alone, the chemotherapy drug alone, and in combination at different ratios. Include a vehicle control (DMSO).
-
Incubate for 48-72 hours.
-
Add MTT solution to each well and incubate for 4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Add solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a plate reader.
-
Calculate cell viability as a percentage of the vehicle control and determine the IC50 values.
Protocol 2: Apoptosis Analysis (Annexin V-FITC/Propidium Iodide Staining)
This protocol quantifies the induction of apoptosis by this compound.
Materials:
-
Cancer cells treated as in the cytotoxicity assay
-
Annexin V-FITC Apoptosis Detection Kit
-
Flow cytometer
Procedure:
-
Treat cells with IC50 concentrations of this compound, the chemotherapy drug, and the combination for 24-48 hours.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in the provided binding buffer.
-
Add Annexin V-FITC and Propidium Iodide to the cell suspension and incubate in the dark.
-
Analyze the stained cells using a flow cytometer. Annexin V-positive cells are undergoing apoptosis, while PI-positive cells have lost membrane integrity.
Protocol 3: Western Blotting for Signaling Pathway Analysis
This protocol is for assessing changes in protein expression in key signaling pathways (e.g., apoptosis, cell cycle).
Materials:
-
Treated cell lysates
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, Cyclin D1, p21)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Prepare protein lysates from treated and control cells.
-
Determine protein concentration using a BCA assay.
-
Separate proteins by SDS-PAGE and transfer them to a membrane.
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with primary antibodies overnight.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies.
-
Add chemiluminescent substrate and capture the signal using an imaging system.
Data Presentation (Hypothetical Data)
Table 1: IC50 Values (µM) of this compound and Doxorubicin in MCF-7 Cells (48h Treatment)
| Treatment | IC50 (µM) |
| This compound | 15.2 |
| Doxorubicin | 0.8 |
| This compound + Doxorubicin (1:1 ratio) | 0.3 (CI = 0.6) |
CI: Combination Index. CI < 1 indicates synergy.
Table 2: Apoptosis Induction in A549 Cells (48h Treatment)
| Treatment | % Apoptotic Cells (Annexin V+) |
| Control | 5.1 |
| This compound (IC50) | 25.4 |
| Cisplatin (IC50) | 30.2 |
| This compound + Cisplatin | 65.8 |
Visualizations
Below are example diagrams that would be generated based on experimental findings.
Caption: Workflow for evaluating the synergistic effects of this compound.
Caption: Hypothetical signaling pathway for this compound-induced apoptosis.
Protocol for Assessing the Anti-proliferative Effects of Rosuvastatin
Affiliation: Google Research
Application Notes
Introduction
Rosuvastatin (B1679574), a member of the statin class of drugs, is primarily known for its lipid-lowering capabilities by inhibiting HMG-CoA reductase, a key enzyme in the cholesterol biosynthesis pathway.[1] Emerging evidence from preclinical studies has highlighted its potential as an anti-proliferative agent in various cancer cell lines.[2][3] This document provides a comprehensive protocol for researchers, scientists, and drug development professionals to assess the anti-proliferative effects of Rosuvastatin.
The anti-cancer activity of Rosuvastatin is attributed to its ability to induce apoptosis, cause cell cycle arrest, and modulate key signaling pathways involved in cell growth and proliferation, such as the MAPK and PI3K/Akt pathways.[1][4][5] This protocol outlines the methodologies for evaluating these effects in a laboratory setting.
Mechanism of Action
Rosuvastatin exerts its anti-proliferative effects through multiple mechanisms. By inhibiting the mevalonate (B85504) pathway, it not only reduces cholesterol synthesis but also decreases the production of isoprenoid intermediates.[2] These intermediates are crucial for the post-translational modification and function of small GTP-binding proteins like Ras and Rho, which are pivotal in signal transduction pathways that control cell proliferation and survival.[6] Disruption of these pathways can lead to the induction of apoptosis and cell cycle arrest in cancer cells. Specifically, Rosuvastatin has been shown to downregulate the PI3K/Akt and MAPK signaling pathways, which are often hyperactivated in cancer.[4][7]
Data Presentation
The anti-proliferative activity of Rosuvastatin varies across different cancer cell lines. The following table summarizes the half-maximal inhibitory concentration (IC50) values of Rosuvastatin in several human cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Incubation Time (hours) |
| A375 | Melanoma | 2.3 | 72 |
| SW620 | Colorectal Cancer | 15 | 72 |
| SW480 | Colorectal Cancer | 23 | 72 |
| MCF-7 | Breast Cancer | 1.5 | Not Specified |
| HepG2 | Liver Cancer | 59.1 | Not Specified |
| A549 | Non-small-cell lung cancer | 200 | Not Specified |
| B-CPAP | Papillary thyroid carcinoma | Concentrations from 12.5 to 200 µM tested | 48 and 72 |
Table 1: IC50 values of Rosuvastatin in various human cancer cell lines.[2][8][9][10]
Experimental Protocols
This section provides detailed protocols for three key experiments to assess the anti-proliferative effects of Rosuvastatin.
Cell Viability Assay (MTT Assay)
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[11][12]
Materials:
-
Rosuvastatin
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)[11]
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)[13]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1 x 10^4 to 1 x 10^5 cells/well in 100 µL of complete culture medium.[13] Incubate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of Rosuvastatin in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the Rosuvastatin dilutions (or vehicle control) to the respective wells.
-
Incubation: Incubate the plate for the desired time points (e.g., 24, 48, 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well.[14]
-
Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C.[13] During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[11]
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[12] Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.[13] A reference wavelength of 630 nm can be used to subtract background absorbance.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot a dose-response curve and determine the IC50 value.
Cell Cycle Analysis (Propidium Iodide Staining)
This protocol uses propidium (B1200493) iodide (PI), a fluorescent intercalating agent, to stain DNA and analyze the cell cycle distribution by flow cytometry.[15][16]
Materials:
-
Rosuvastatin-treated and control cells
-
Phosphate-buffered saline (PBS)
-
70% cold ethanol[16]
-
Propidium Iodide (PI) staining solution (e.g., 50 µg/mL PI in PBS)[17]
-
RNase A solution (e.g., 100 µg/mL in PBS)[18]
-
Flow cytometer
Procedure:
-
Cell Harvesting: Harvest approximately 1 x 10^6 cells per sample. For adherent cells, trypsinize and collect the cells. Centrifuge at 300 x g for 5 minutes and discard the supernatant.[17]
-
Washing: Wash the cells twice with cold PBS.[17]
-
Fixation: Resuspend the cell pellet in 400 µL of cold PBS. While gently vortexing, add 1 mL of cold 70% ethanol (B145695) dropwise to the cells.[18] Incubate on ice for at least 30 minutes.[18]
-
Washing: Centrifuge the fixed cells at a higher speed (e.g., 850 x g) for 5 minutes and discard the supernatant. Wash the cells twice with PBS.[18]
-
RNase Treatment: Resuspend the cell pellet in 50 µL of RNase A solution and incubate at room temperature for 5 to 10 minutes to ensure only DNA is stained.[18]
-
PI Staining: Add 400 µL of PI staining solution and mix well.[18] Incubate at room temperature for 5 to 10 minutes in the dark.[18]
-
Flow Cytometry Analysis: Analyze the samples on a flow cytometer. Collect at least 10,000 events per sample.[17] The fluorescence intensity of PI is directly proportional to the DNA content, allowing for the quantification of cells in G0/G1, S, and G2/M phases of the cell cycle.[15]
Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells based on the binding of Annexin V to externalized phosphatidylserine (B164497) and the uptake of PI by cells with compromised membranes.[19]
Materials:
-
Rosuvastatin-treated and control cells
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-buffered saline (PBS)
-
Flow cytometer
Procedure:
-
Cell Harvesting and Washing: Collect 1-5 x 10^5 cells by centrifugation.[20] Wash the cells once with cold PBS.[21]
-
Resuspension: Resuspend the cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[21]
-
Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide staining solution.[21]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[21]
-
Dilution: Add 400 µL of 1X Binding Buffer to each tube.[21]
-
Flow Cytometry Analysis: Analyze the samples by flow cytometry within 1 hour.[19]
Mandatory Visualization
Caption: Experimental workflow for assessing the anti-proliferative effects of Rosuvastatin.
Caption: Signaling pathways modulated by Rosuvastatin to inhibit cell proliferation.
References
- 1. Effects of simvastatin and rosuvastatin on RAS protein, matrix metalloproteinases and NF‐κB in lung cancer and in normal pulmonary tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 4. researchgate.net [researchgate.net]
- 5. mdpi.com [mdpi.com]
- 6. Cholesterol-Lowering Drugs on Akt Signaling for Prevention of Tumorigenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Statins regulate kinase signaling by causing changes in phosphorylation, rather than through changes in gene expression or direct inhibition: evidence in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journal.waocp.org [journal.waocp.org]
- 9. journal.waocp.org [journal.waocp.org]
- 10. Comparison of the Effects of Statins on A549 Nonsmall-Cell Lung Cancer Cell Line Lipids Using Fourier Transform Infrared Spectroscopy: Rosuvastatin Stands Out - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. merckmillipore.com [merckmillipore.com]
- 13. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - DE [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Flow cytometry with PI staining | Abcam [abcam.com]
- 16. vet.cornell.edu [vet.cornell.edu]
- 17. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 18. ucl.ac.uk [ucl.ac.uk]
- 19. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 20. static.igem.org [static.igem.org]
- 21. PROTOCOL: Annexin V and PI Staining Apoptosis Assay by Flow Cytometry [novusbio.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Rostratin B Solubility for In Vitro Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the solubility of Rostratin B for consistent and reliable in vitro experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its general solubility characteristics?
This compound is a cytotoxic disulfide-containing natural product.[1] Like many complex natural products, it is hydrophobic and exhibits poor solubility in aqueous solutions such as cell culture media. This low aqueous solubility is a critical factor to consider when preparing solutions for cell culture experiments.
Q2: What is the recommended solvent for making a this compound stock solution?
While specific manufacturer's instructions for dissolving this compound are not consistently provided, a common and effective solvent for hydrophobic compounds is dimethyl sulfoxide (B87167) (DMSO).[2][3] It is recommended to prepare a high-concentration stock solution in 100% DMSO.
Q3: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in cell culture media can occur due to several factors:
-
"Solvent Shock": Rapid dilution of a concentrated DMSO stock solution into the aqueous environment of the cell culture medium can cause the compound to "crash out" of solution if its concentration exceeds its solubility limit in the final medium.
-
High Final Concentration: The final concentration of this compound in the culture medium may exceed its solubility limit.
-
Media Composition: Components in the cell culture medium, such as salts and proteins, can interact with this compound and reduce its solubility.[4] Calcium salts, in particular, are known to sometimes contribute to compound precipitation.[5][6]
-
pH and Temperature: Suboptimal pH of the medium or lower temperatures can decrease the solubility of some compounds.[4][6]
Q4: What is the maximum recommended final concentration of DMSO in cell culture?
The final concentration of DMSO in the cell culture medium should be kept as low as possible to avoid solvent-induced cytotoxicity. A general recommendation is to keep the final DMSO concentration at or below 0.5%, and even lower if possible for sensitive cell lines.[3] It is crucial to include a vehicle control (medium with the same final concentration of DMSO without this compound) in your experiments to account for any effects of the solvent on cell viability and function.
Troubleshooting Guide: this compound Precipitation
This guide provides a systematic approach to identify and resolve issues with this compound precipitation in your in vitro assays.
| Problem | Potential Cause | Recommended Solution |
| Precipitate observed immediately after adding stock solution to media. | Solvent Shock: The rapid change in solvent polarity causes the compound to fall out of solution. | 1. Add the this compound stock solution to the pre-warmed (37°C) cell culture medium drop-wise while gently vortexing or swirling.[4] 2. Try a serial dilution approach: first, dilute the stock into a small volume of media, mix well, and then add this intermediate dilution to the final volume. |
| Precipitate forms over time during incubation. | Concentration Exceeds Solubility Limit: The final concentration of this compound is too high for the specific culture medium and conditions. | 1. Determine the maximum soluble concentration of this compound in your specific cell culture medium by performing a solubility test (see Experimental Protocols section). 2. Lower the final working concentration of this compound in your experiment. |
| Precipitation is inconsistent between experiments. | Variability in Media or Stock Solution: Differences in media batches, pH, or improper storage of the stock solution. | 1. Ensure the cell culture medium is properly buffered and the incubator's CO₂ level is correct to maintain a stable pH.[4] 2. Avoid repeated freeze-thaw cycles of the this compound stock solution.[4][6] Aliquot the stock solution into single-use volumes. 3. Always use pre-warmed media.[4] |
| Precipitate appears crystalline or amorphous under the microscope. | Compound Precipitation: Confirmed precipitation of this compound. | Follow the solutions for "Solvent Shock" and "Concentration Exceeds Solubility Limit". If the issue persists, consider alternative solubilization strategies. |
Advanced Solubilization Strategies
If standard methods with DMSO are insufficient, consider these advanced techniques. These methods often require more extensive validation to ensure they do not interfere with the experimental outcomes.
| Technique | Description | Considerations |
| Co-solvency | Using a mixture of solvents to increase solubility. For example, a combination of DMSO and polyethylene (B3416737) glycol (PEG) or ethanol. | The co-solvent must be non-toxic to the cells at the final concentration. Extensive vehicle controls are necessary. |
| pH Adjustment | Modifying the pH of the stock solution or the final medium can sometimes improve the solubility of ionizable compounds. | The pH must remain within a physiologically acceptable range for the cells. May not be effective if this compound is not ionizable. |
| Complexation | Using cyclodextrins to form inclusion complexes that enhance aqueous solubility. | The cyclodextrin (B1172386) itself should not have biological effects in the assay. Requires empirical testing to find the right cyclodextrin and ratio. |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution
-
Solvent Selection: Use 100% sterile-filtered DMSO.
-
Calculation: Determine the mass of this compound required to achieve a desired high-concentration stock solution (e.g., 10 mM).
-
Dissolution: Add the appropriate volume of DMSO to the vial of this compound.
-
Mixing: Gently vortex or sonicate in a water bath until the compound is completely dissolved. Visually inspect for any undissolved particulates.
-
Storage: Aliquot the stock solution into small, single-use volumes in sterile polypropylene (B1209903) tubes. Store at -20°C or -80°C, protected from light and moisture. Avoid repeated freeze-thaw cycles.
Protocol 2: Determining the Maximum Soluble Concentration of this compound in Cell Culture Medium
-
Preparation: Prepare a series of dilutions of your this compound stock solution in your complete cell culture medium (including serum, if applicable). For example, create final concentrations ranging from 1 µM to 100 µM. Remember to keep the final DMSO concentration constant across all dilutions and below 0.5%.
-
Incubation: Incubate the prepared solutions under your standard cell culture conditions (e.g., 37°C, 5% CO₂) for a duration that reflects your planned experiment (e.g., 24, 48, or 72 hours).
-
Visual Inspection: At regular intervals, visually inspect each dilution for any signs of precipitation. A light microscope can be used for more sensitive detection of crystals or amorphous particles.
-
Determination: The highest concentration that remains clear and free of precipitate throughout the incubation period is your maximum working concentration under those specific conditions.
Visualizing Experimental Workflows and Signaling Pathways
Workflow for Troubleshooting this compound Precipitation
A flowchart for systematically addressing precipitation issues with this compound.
Hypothetical Signaling Pathway Inhibition by a Cytotoxic Compound
While the specific signaling pathways targeted by this compound are not extensively documented in the provided search results, many cytotoxic compounds interfere with common cancer-related pathways. The following diagram illustrates a hypothetical mechanism of action involving the PI3K/AKT and NF-κB pathways, which are frequently dysregulated in cancer.
A diagram illustrating a potential mechanism of action for a cytotoxic compound like this compound.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. scispace.com [scispace.com]
- 3. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. From structure to redox: the diverse functional roles of disulfides and implications in disease - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound - CD BioSustainable [sustainable-bio.com]
Rostratin B stability in different solvents and pH conditions
Disclaimer: Information for "Rostratin B" was not available in the conducted literature search. The following information pertains to "Rosuvastatin," which is a widely researched and documented compound. It is presumed that "this compound" was a typographical error.
This technical support center provides researchers, scientists, and drug development professionals with guidance on the stability of Rosuvastatin (B1679574) in various solvents and under different pH conditions.
Frequently Asked Questions (FAQs)
Q1: What is the general stability profile of Rosuvastatin?
Rosuvastatin is a moisture-sensitive drug that is most stable in an alkaline environment.[1] It is known to degrade under acidic conditions, and is also sensitive to light and oxidation.[1][2][3] The primary degradation pathway involves the intramolecular esterification to form Rosuvastatin lactone, which is the major degradation product.[2][4]
Q2: How does pH affect the stability of Rosuvastatin in aqueous solutions?
The pH of the solution is a critical factor in the stability of Rosuvastatin.
-
Acidic Conditions (pH < 4): Rosuvastatin is unstable in acidic environments.[5] Studies have shown significant degradation at pH 1.2, with about a 6% decrease in concentration after 24 hours.[6] The acidic environment catalyzes the hydrolysis of the ester bond in the Rosuvastatin structure.[5] Interestingly, in an acidic aqueous mobile phase, the degradation product, Rosuvastatin-lactone, can be converted back to Rosuvastatin.[2]
-
Neutral to Mildly Acidic Conditions (pH 4-7): The stability of Rosuvastatin improves as the pH increases towards neutral.
-
Alkaline Conditions (pH > 7): Rosuvastatin is relatively stable in alkaline conditions.[5] The degradation that does occur in alkaline medium follows pseudo-first-order kinetics.[5] An extemporaneously prepared oral suspension of Rosuvastatin with a pH of 9.8 was found to be stable for 30 days at room temperature.[7]
Q3: What is the stability of Rosuvastatin in different types of organic solvents?
The type of organic solvent significantly influences the stability of Rosuvastatin and its equilibrium with Rosuvastatin-lactone.
-
Aprotic Solvents: In aprotic solvents, the conversion of Rosuvastatin to its lactone form is the predominant reaction.[2]
-
Protic Solvents: In organic protic solvents, such as methanol (B129727), both Rosuvastatin and Rosuvastatin-lactone have been found to be stable.[2]
-
Solvent Mixtures: An aqueous aprotic solvent mixture, such as acetonitrile (B52724) and water, is often used as an extraction medium for Rosuvastatin and its degradation products.[2][4] However, the presence of water in the extraction mixture can promote the acid hydrolysis of the lactone back to Rosuvastatin, potentially leading to inaccurate quantification of the degradation product.[2]
Q4: Are there any specific formulation strategies to improve the stability of Rosuvastatin?
Yes, several formulation strategies can enhance the stability of Rosuvastatin. Given its instability in acidic conditions, creating an alkaline microenvironment within the formulation is a key approach. This can be achieved by incorporating insoluble alkalinizing agents like calcium carbonate, calcium phosphate, or calcium acetate.[8] These agents can increase the intragastric pH, which favors the solubility and stability of Rosuvastatin.[8]
Troubleshooting Guide
| Issue Encountered | Potential Cause | Recommended Solution |
| Low assay value for Rosuvastatin in a formulation. | Degradation due to acidic excipients or exposure to moisture and light. | Ensure the use of alkaline stabilizers in the formulation.[1] Protect the formulation from light and moisture by using appropriate packaging. |
| Inconsistent quantification of Rosuvastatin-lactone. | The equilibrium between Rosuvastatin and its lactone form is being shifted during analysis. | If using an aqueous mobile phase for chromatography, be aware that an acidic pH can convert the lactone back to the parent drug.[2] Consider using a protic organic solvent like methanol for extraction and analysis where both forms are stable.[2] |
| Precipitation of Rosuvastatin in an aqueous solution. | pH of the solution is too low, leading to the formation of the less soluble free acid form. | Adjust the pH of the solution to be in the neutral to alkaline range to maintain the solubility of the calcium salt form. |
Data on Rosuvastatin Stability
Table 1: Stability of Rosuvastatin in Aqueous Solutions at Different pH Values
| pH | Conditions | Observation | Reference |
| 1.2 | 24 hours | ~6% degradation | [6] |
| 4.5 | Not specified | Relatively stable | [5] |
| 6.8 | Not specified | Relatively stable | [5] |
| 7.5 | Not specified | Relatively stable | [5] |
| Alkaline | Not specified | Degradation follows pseudo-first-order kinetics | [5] |
Table 2: Stability of Rosuvastatin and Rosuvastatin-Lactone in Different Solvent Types
| Solvent Type | Observation | Reference |
| Aprotic Solvents | Forward reaction (Rosuvastatin → Rosuvastatin-lactone) occurs. | [2] |
| Acidic Aqueous Mobile Phase | Reverse reaction (Rosuvastatin-lactone → Rosuvastatin) is observed. | [2] |
| Organic Protic Solvents (e.g., Methanol) | Both Rosuvastatin and Rosuvastatin-lactone are stable. | [2] |
Experimental Protocols
Forced Degradation Studies for Rosuvastatin
A common method to assess the stability of Rosuvastatin is through forced degradation studies, which involve subjecting the drug to various stress conditions.[3][9]
1. Acid and Base Hydrolysis:
-
Treat a solution of Rosuvastatin with 0.1 M HCl and 0.1 M NaOH.
-
Incubate the solutions at a specified temperature (e.g., 60°C) for a defined period.
-
Neutralize the solutions at appropriate time points.
-
Analyze the samples by a stability-indicating HPLC method.
2. Oxidative Degradation:
-
Treat a solution of Rosuvastatin with a solution of hydrogen peroxide (e.g., 3% H₂O₂).
-
Keep the solution at room temperature for a specified duration.
-
Analyze the samples by HPLC.
3. Thermal Degradation:
-
Expose solid Rosuvastatin or a solution to dry heat at a high temperature (e.g., 80°C) for an extended period.
-
Dissolve the solid sample in a suitable solvent or directly analyze the solution by HPLC.
4. Photolytic Degradation:
-
Expose a solution of Rosuvastatin to UV light (e.g., 254 nm) and/or visible light in a photostability chamber.
-
Analyze the samples at various time intervals by HPLC.
Visualizations
Caption: Experimental workflow for assessing the stability of Rosuvastatin under forced degradation conditions.
References
- 1. jpionline.org [jpionline.org]
- 2. researchgate.net [researchgate.net]
- 3. Analysis of rosuvastatin stress degradation behavior using liquid chromatography coupled to ultraviolet detection and electrospray ionization mass spectrometry - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Stability of extemporaneously prepared rosuvastatin oral suspension - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pharmaexcipients.com [pharmaexcipients.com]
- 9. A New Improved RP-HPLC Method for Assay of Rosuvastatin Calcium in Tablets - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Overcoming Resistance to Rostratin B in Cancer Cells
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in overcoming resistance to Rostratin B in cancer cells.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its presumed mechanism of action?
This compound is an organic disulfide isolated from the marine-derived fungus Exserohilum rostratum.[1][2] Like its analog Rostratin A, it has demonstrated antineoplastic activity. While the precise mechanism of action for this compound is not extensively detailed in publicly available literature, compounds with similar structures often exert their effects by inducing cell death or apoptosis.[3][4]
Q2: What are the potential mechanisms by which cancer cells could develop resistance to this compound?
While specific resistance mechanisms to this compound are still under investigation, cancer cells can develop resistance to therapeutic agents through various strategies.[3][5] Potential mechanisms for this compound resistance may include:
-
Increased Drug Efflux: Overexpression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (MDR1) or Breast Cancer Resistance Protein (BCRP), can actively pump this compound out of the cell, reducing its intracellular concentration and efficacy.[4]
-
Activation of Bypass Signaling Pathways: Cancer cells may activate alternative signaling pathways to promote survival and proliferation, thereby compensating for the effects of this compound.[6][7] Plausible pathways could include the PI3K/Akt/mTOR, MAPK/ERK, or Wnt/β-catenin pathways.
-
Alteration of the Drug Target: Mutations or modifications in the molecular target of this compound could prevent the drug from binding effectively, rendering it inactive.
-
Enhanced DNA Repair: If this compound induces DNA damage, cancer cells might upregulate their DNA repair mechanisms to counteract the drug's effects.[8]
-
Inhibition of Apoptosis: Cancer cells can evade programmed cell death by upregulating anti-apoptotic proteins (e.g., Bcl-2 family members) or downregulating pro-apoptotic proteins.[4][5]
Q3: How can I generate a this compound-resistant cancer cell line?
This compound-resistant cell lines can be generated in vitro by exposing a sensitive parental cell line to gradually increasing concentrations of the drug over a prolonged period.[9][10] This method mimics the development of acquired resistance. Another approach is pulsed treatment, where cells are exposed to a high concentration of this compound for a short period, followed by a recovery phase, with the cycle repeated multiple times.
Troubleshooting Experimental Issues
Cell Viability and Dose-Response Assays
Q4: I am observing high variability in my cell viability assay results when treating with this compound. What could be the cause?
High variability in cell viability assays can stem from several factors. Here are common issues and troubleshooting tips:[6]
| Potential Cause | Troubleshooting Recommendation |
| Inconsistent Cell Seeding | Ensure a homogenous single-cell suspension before seeding to avoid clumps. Use a calibrated multichannel pipette for seeding. |
| Edge Effects in Microplates | Avoid using the outer wells of the plate, or fill them with sterile phosphate-buffered saline (PBS) to maintain humidity. |
| Incomplete Drug Solubilization | Ensure this compound is fully dissolved in its solvent (e.g., DMSO) before preparing serial dilutions in the culture medium. Visually inspect for precipitates. |
| Assay Timing | The optimal incubation time with this compound can vary between cell lines. Perform a time-course experiment to determine the ideal endpoint for your specific model. |
Q5: The IC50 value for this compound in my resistant cell line is not consistently higher than the parental line. What should I do?
| Potential Cause | Troubleshooting Recommendation |
| Loss of Resistant Phenotype | Culture the resistant cell line in the continuous presence of a maintenance dose of this compound to ensure the stability of the resistant phenotype. |
| Variation in Cell Passage Number | Use cells within a consistent and low passage number range for all experiments. High passage numbers can lead to phenotypic drift. |
| Inconsistent Cell Confluency at Seeding | Seed cells at a consistent density for each experiment, as confluency can affect growth rates and drug sensitivity. |
| Mycoplasma Contamination | Regularly test your cell lines for mycoplasma contamination, as it can significantly alter cellular responses to drugs. |
Investigating Resistance Mechanisms
Q6: I have confirmed resistance, but Western blot analysis shows no change in the expression of my hypothesized target protein. What are the next steps?
| Potential Cause | Troubleshooting Recommendation |
| Antibody Issues | Validate your primary antibody using positive and negative controls. Ensure you are using the correct antibody concentration and incubation conditions. |
| Post-Translational Modifications | The resistance mechanism might involve post-translational modifications (e.g., phosphorylation) rather than changes in total protein expression. Use phospho-specific antibodies to investigate the activation state of signaling proteins. |
| Alternative Resistance Mechanism | The primary resistance mechanism may not involve your hypothesized target. Consider broader screening approaches like RNA sequencing or proteomics to identify differentially expressed genes or proteins in your resistant cells. |
Q7: Inhibition of a suspected bypass pathway (e.g., PI3K/Akt) does not re-sensitize the resistant cells to this compound. How should I proceed?
| Potential Cause | Troubleshooting Recommendation |
| Multiple Bypass Pathways Activated | Cancer cells may activate multiple redundant survival pathways simultaneously.[6] Try combination treatments with inhibitors of other potential bypass pathways (e.g., a MEK inhibitor in addition to a PI3K inhibitor). |
| The Activated Pathway is Not the Primary Driver | The observed pathway activation might be a secondary effect and not the main cause of resistance. Re-evaluate your initial hypothesis and investigate other potential mechanisms, such as drug efflux. |
| Insufficient Inhibitor Concentration | Ensure that the concentration of the pathway inhibitor used is sufficient to block its target in your specific cell line. Perform a dose-response experiment for the inhibitor alone. |
Hypothetical Data Presentation
Table 1: Comparative IC50 Values for this compound
| Cell Line | IC50 (nM) ± SD | Fold Resistance |
| Parental MCF-7 | 15.2 ± 2.1 | 1.0 |
| This compound-Resistant MCF-7 | 245.8 ± 18.5 | 16.2 |
| Parental A549 | 28.6 ± 3.5 | 1.0 |
| This compound-Resistant A549 | 312.4 ± 25.1 | 10.9 |
Table 2: Gene Expression Changes in this compound-Resistant Cells (Hypothetical qRT-PCR Data)
| Gene | Fold Change in Resistant vs. Parental Cells | Putative Function |
| ABCB1 (MDR1) | + 8.7 | Drug Efflux Pump |
| ABCG2 (BCRP) | + 5.2 | Drug Efflux Pump |
| AKT1 | + 2.1 | Survival Signaling |
| BCL2 | + 4.5 | Anti-Apoptotic |
| BAX | - 3.8 | Pro-Apoptotic |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
-
Initial Seeding: Plate the parental cancer cell line at a low density.
-
Initial Treatment: Treat the cells with this compound at a concentration equal to their IC20 (the concentration that inhibits 20% of cell growth).
-
Dose Escalation: Once the cells have recovered and resumed proliferation, passage them and increase the concentration of this compound by approximately 1.5 to 2-fold.
-
Repeat: Continue this process of gradual dose escalation over several months.
-
Isolation of Resistant Clones: Once cells are proliferating steadily at a high concentration of this compound (e.g., 10-20 times the parental IC50), isolate and expand single-cell clones.
-
Characterization: Confirm the resistant phenotype by performing a dose-response assay and comparing the IC50 to the parental cell line.
Protocol 2: Western Blotting for Signaling Pathway Activation
-
Cell Lysis: Treat sensitive and resistant cells with and without this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE: Denature equal amounts of protein by boiling in Laemmli sample buffer and separate the proteins by size on a polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against proteins of interest (e.g., p-Akt, total Akt, p-ERK, total ERK, and a loading control like GAPDH or β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: Potential mechanisms of resistance to this compound.
Caption: Workflow for investigating this compound resistance.
Caption: Troubleshooting logic for assay variability.
References
- 1. Rostratin A | C18H24N2O6S2 | CID 11293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | C18H20N2O6S2 | CID 11487079 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Understanding and targeting resistance mechanisms in cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 5. Frontiers | Mechanisms and insights into drug resistance in cancer [frontiersin.org]
- 6. benchchem.com [benchchem.com]
- 7. m.youtube.com [m.youtube.com]
- 8. The Different Mechanisms of Cancer Drug Resistance: A Brief Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. blog.crownbio.com [blog.crownbio.com]
Optimizing Rostratin B Dosage for In Vivo Experiments: A Technical Support Guide
Disclaimer: Information regarding the in vivo dosage, mechanism of action, and toxicity of Rostratin B is not currently available in published scientific literature. This guide provides general principles and a framework for researchers to establish a safe and effective dosage for a novel compound like this compound, drawing on methodologies used for other sesquiterpene lactones. All experimental work should be preceded by a thorough literature search for any newly available data and must be approved by an Institutional Animal Care and Use Committee (IACUC).
Frequently Asked Questions (FAQs)
Q1: Where can I find established in vivo dosage information for this compound?
A1: Currently, there is no publicly available data from in vivo studies of this compound. Researchers will need to perform initial dose-ranging and toxicity studies to determine an appropriate dosage for their specific animal model and experimental endpoint.
Q2: What is the likely mechanism of action for this compound?
A2: While the specific mechanism for this compound is unknown, it belongs to the sesquiterpene lactone class of compounds. Many sesquiterpene lactones are known to exert their biological effects, including anti-inflammatory and anti-cancer activities, through the alkylation of nucleophilic sites on proteins.[1][2] Key signaling pathways often modulated by this class of compounds include NF-κB and MAPK.[3][4]
Q3: What are the potential toxicities associated with this compound?
A3: The toxicological profile of this compound has not been characterized. However, sesquiterpene lactones as a class can exhibit toxicity, including contact dermatitis and potential genotoxicity.[2] It is crucial to conduct thorough toxicity assessments, starting with in vitro cytotoxicity assays on relevant cell lines, followed by in vivo acute and sub-chronic toxicity studies.
Q4: What vehicle should I use to dissolve and administer this compound?
A4: The choice of vehicle will depend on the physicochemical properties of this compound. Common vehicles for administering hydrophobic compounds like many sesquiterpene lactones in vivo include:
-
A mixture of DMSO, Cremophor EL, and saline.
-
Corn oil or other vegetable oils.
-
A suspension in a solution of carboxymethylcellulose (CMC).
It is essential to test the solubility of this compound in various vehicles and to run a vehicle-only control group in your in vivo experiments to account for any effects of the vehicle itself.
Troubleshooting Guide
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no efficacy in vivo | - Insufficient dosage.- Poor bioavailability.- Rapid metabolism or clearance.- Inappropriate animal model. | - Perform a dose-response study with a wider range of concentrations.- Analyze the pharmacokinetic profile of this compound (see Experimental Protocols).- Consider alternative routes of administration (e.g., intraperitoneal vs. oral).- Ensure the chosen animal model is appropriate for the disease being studied. |
| Unexpected toxicity or mortality | - Dosage is too high.- Vehicle toxicity.- Off-target effects of the compound. | - Reduce the dosage and perform a more gradual dose-escalation study.- Run a control group with only the vehicle to assess its toxicity.- Conduct histopathological analysis of major organs to identify target organs of toxicity. |
| Compound precipitates out of solution | - Poor solubility in the chosen vehicle.- Instability of the formulation. | - Test the solubility of this compound in a panel of different vehicles.- Prepare fresh formulations for each experiment.- Consider using a co-solvent or a different formulation strategy (e.g., nanoformulation). |
Experimental Protocols
In Vitro Cytotoxicity Assay
-
Objective: To determine the cytotoxic potential of this compound on relevant cancer cell lines and normal (non-cancerous) cell lines.
-
Methodology:
-
Plate cells in 96-well plates at an appropriate density.
-
After 24 hours, treat the cells with a range of this compound concentrations (e.g., 0.1 to 100 µM).
-
Incubate for 24, 48, and 72 hours.
-
Assess cell viability using an MTT or similar colorimetric assay.
-
Calculate the IC50 (the concentration at which 50% of cell growth is inhibited) for each cell line and time point.
-
Maximum Tolerated Dose (MTD) Study
-
Objective: To determine the highest dose of this compound that can be administered to an animal model without causing unacceptable toxicity.
-
Methodology:
-
Use a small cohort of animals (e.g., 3-5 mice per group).
-
Administer single escalating doses of this compound to different groups.
-
Monitor animals closely for clinical signs of toxicity (e.g., weight loss, changes in behavior, ruffled fur) for at least 7-14 days.
-
The MTD is typically defined as the highest dose that does not cause more than a 10-15% reduction in body weight and produces no signs of severe toxicity or mortality.
-
Preliminary In Vivo Efficacy Study
-
Objective: To evaluate the anti-tumor efficacy of this compound in a relevant xenograft or syngeneic tumor model.
-
Methodology:
-
Implant tumor cells into immunocompromised or immunocompetent mice.
-
Once tumors reach a palpable size, randomize animals into treatment and control groups.
-
Administer this compound at doses below the MTD (e.g., MTD, 1/2 MTD, 1/4 MTD) and a vehicle control.
-
Measure tumor volume and body weight regularly (e.g., 2-3 times per week).
-
At the end of the study, euthanize the animals and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).
-
Visualizations
Caption: A generalized workflow for the preclinical development of a novel compound like this compound.
Caption: A hypothesized signaling pathway for this compound based on known mechanisms of other sesquiterpene lactones.
Caption: A troubleshooting flowchart for addressing low efficacy in in vivo experiments with a novel compound.
References
- 1. Potential anticancer effect of prostratin through SIK3 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Anti-inflammatory effects of rosuvastatin in healthy subjects: a prospective longitudinal study - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting Rostratin B synthesis and purification steps
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Rostratin B. The information is tailored to address specific issues that may be encountered during the isolation, purification, and handling of this potent cytotoxic disulfide.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties?
This compound is a cytotoxic disulfide-containing cyclic dipeptide. It was first isolated from the marine-derived fungus Exserohilum rostratum. It has demonstrated significant in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 value of 1.9 µg/mL.[1][2] As a disulfide-containing peptide, it is susceptible to reduction and oxidation, which can impact its stability and biological activity.
Q2: I am observing a loss of cytotoxic activity in my purified this compound sample. What could be the cause?
Loss of activity can be attributed to the degradation of the compound. The disulfide bridge in this compound is a critical functional group for its biological activity. This bond can be cleaved under reducing conditions, leading to an inactive, linearized peptide. Additionally, prolonged exposure to harsh pH conditions, high temperatures, or even air can lead to degradation. It is crucial to handle and store the purified compound under appropriate conditions to maintain its integrity. Exposure of thiols (the reduced form of disulfides) to air can lead to the formation of unwanted disulfide dimers.[3]
Q3: What are the recommended storage conditions for this compound?
To ensure the stability of this compound, it should be stored as a solid, preferably at -20°C or lower, under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation. If in solution, use degassed solvents and store at low temperatures for short periods. Avoid repeated freeze-thaw cycles.
Troubleshooting Guides
This compound Isolation from Exserohilum rostratum
Problem: Low yield of this compound from fungal culture.
| Possible Cause | Troubleshooting Suggestion |
| Suboptimal fungal growth conditions. | Optimize culture medium composition, pH, temperature, and incubation time for Exserohilum rostratum to maximize secondary metabolite production. |
| Inefficient extraction procedure. | Ensure complete extraction of the fungal broth and mycelium using a suitable organic solvent like ethyl acetate (B1210297). Multiple extractions may be necessary. |
| Degradation during extraction. | Minimize the time between harvesting the culture and extraction. Keep the extraction mixture cool to reduce potential enzymatic or chemical degradation. |
Problem: Co-elution of this compound with other Rostratin analogs (A, C, D) during chromatography.
| Possible Cause | Troubleshooting Suggestion |
| Insufficient chromatographic resolution. | Optimize the separation method. This could involve using a different stationary phase (e.g., C18, silica), adjusting the mobile phase gradient, or employing a different chromatographic technique like preparative HPLC. |
| Similar polarity of Rostratin analogs. | Employ high-resolution analytical techniques like HPLC-MS to monitor fractions and identify those containing pure this compound.[4] |
This compound Purification
Problem: Presence of disulfide-exchanged byproducts (e.g., dimers, mixed disulfides).
| Possible Cause | Troubleshooting Suggestion |
| Oxidation of free thiols during purification. | Work under an inert atmosphere whenever possible.[3] Use degassed solvents and consider adding a small amount of a reducing agent like dithiothreitol (B142953) (DTT) in the initial purification steps, which would then be removed in the final steps. |
| Thiol-disulfide exchange with other sulfur-containing molecules in the extract. | This is a common challenge in the synthesis of unsymmetrical disulfides.[4] Purification strategies should focus on techniques that can separate molecules based on slight differences in polarity and size, such as preparative HPLC. |
Problem: Degradation of this compound on silica (B1680970) gel column.
| Possible Cause | Troubleshooting Suggestion |
| Acidity of silica gel. | The acidic nature of standard silica gel can sometimes lead to the degradation of sensitive compounds. |
| Consider using deactivated or neutral silica gel for chromatography. Alternatively, a different purification technique like Sephadex LH-20 chromatography, which separates based on size and polarity, could be employed. |
Experimental Protocols
Protocol 1: Isolation of this compound from Exserohilum rostratum Culture
This protocol is based on the original isolation method described for Rostratins.[1][2]
-
Culturing: Culture the marine-derived fungus Exserohilum rostratum in a suitable liquid medium.
-
Extraction: After a sufficient incubation period for secondary metabolite production, extract the whole culture broth with an equal volume of ethyl acetate three times.
-
Concentration: Combine the organic extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
-
Initial Fractionation: Subject the crude extract to vacuum liquid chromatography (VLC) on silica gel, eluting with a stepwise gradient of solvents with increasing polarity (e.g., hexanes, ethyl acetate, methanol).
-
Further Purification: The fractions containing this compound, identified by analytical methods like TLC or HPLC, are then subjected to further purification using preparative HPLC on a C18 column with a suitable gradient (e.g., water-acetonitrile).
-
Purity Analysis: The purity of the isolated this compound should be confirmed by analytical HPLC, mass spectrometry (MS), and Nuclear Magnetic Resonance (NMR) spectroscopy.
Data Presentation
Table 1: Cytotoxic Activity of Rostratins against HCT-116 Human Colon Carcinoma
| Compound | IC50 (µg/mL) |
| Rostratin A | 8.5 |
| This compound | 1.9 |
| Rostratin C | 0.76 |
| Rostratin D | 16.5 |
| Data from Tan RX, et al. J Nat Prod. 2004.[1][2] |
Visualizations
Logical Workflow for Troubleshooting Low this compound Yield
Caption: Troubleshooting flowchart for low this compound yield.
Experimental Workflow for this compound Isolation and Purification
Caption: Workflow for this compound isolation and purification.
Signaling Pathway (Hypothetical) - Cytotoxicity of Disulfide Compounds
As the specific signaling pathway for this compound is not detailed in the provided search results, a generalized hypothetical pathway for cytotoxic disulfides is presented.
Caption: Hypothetical cytotoxicity pathway for a disulfide compound.
References
Technical Support Center: Minimizing Off-Target Effects of Rostratin B in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Rostratin B in cell culture experiments. Given the limited public information on the specific molecular targets of this compound, this guide emphasizes experimental strategies to characterize and mitigate non-specific effects, drawing on the known reactivity of its chemical class.
FAQs: Understanding and Addressing Off-Target Effects of this compound
Q1: What is this compound and what is its known activity?
This compound is a cytotoxic disulfide compound isolated from the marine-derived fungus Exserohilum rostratum. It has demonstrated potent cytotoxic effects against human colon carcinoma (HCT-116) cells with a reported 50% inhibitory concentration (IC50) of 1.9 µg/mL.[1] Its chemical structure contains a disulfide bond, which is often associated with biological reactivity.
Q2: What are potential off-target effects of a disulfide-containing compound like this compound?
Disulfide-containing natural products can exert their biological effects through the cleavage of the disulfide bond, leading to the formation of reactive thiols.[2] These reactive species can interact with a wide range of cellular proteins through thiol-disulfide exchange, potentially leading to non-specific cytotoxicity and modulation of multiple signaling pathways. This reactivity is a likely source of off-target effects.
Q3: My cells are showing high levels of cytotoxicity even at low concentrations of this compound. Is this an off-target effect?
It is possible. While this compound is known to be cytotoxic, excessive cell death at concentrations significantly lower than the reported IC50 for your cell type, or in cell lines expected to be resistant, could indicate off-target effects. It is also possible that your cell line is particularly sensitive. To investigate this, it is crucial to perform a dose-response curve and compare the cytotoxic profile with other cell lines.
Q4: How can I begin to identify potential off-target effects of this compound in my experiments?
A multi-pronged approach is recommended. Start by establishing a clear therapeutic window with dose-response experiments for both your desired on-target effect and general cytotoxicity. Then, employ orthogonal validation methods, such as using a structurally unrelated compound with a similar proposed mechanism if available. For more in-depth analysis, consider advanced techniques like cellular thermal shift assays (CETSA) or proteomic profiling to identify proteins that directly interact with this compound in an unbiased manner.
Troubleshooting Guides
This section provides solutions to common problems encountered when working with this compound.
Problem 1: High background cytotoxicity obscuring on-target effects.
-
Possible Cause: The concentration of this compound being used is too high, leading to widespread off-target effects. Disulfide compounds can be broadly reactive, causing general cellular stress.
-
Troubleshooting Steps:
-
Optimize Concentration: Perform a detailed dose-response curve to determine the minimal effective concentration that elicits your desired phenotype with the least amount of cytotoxicity.
-
Reduce Treatment Duration: Shorten the incubation time with this compound to minimize the accumulation of off-target effects.
-
Use Rescue Agents: Co-treatment with antioxidants like N-acetylcysteine (NAC) may help mitigate non-specific oxidative stress potentially induced by disulfide bond reactivity.
-
Problem 2: Inconsistent or non-reproducible experimental results.
-
Possible Cause: this compound may be unstable in your cell culture medium, or its off-target effects may vary with cell culture conditions.
-
Troubleshooting Steps:
-
Prepare Fresh Solutions: Always prepare fresh stock solutions of this compound and dilute them in culture medium immediately before use.
-
Standardize Cell Culture Conditions: Ensure consistency in cell passage number, confluency, and serum concentration, as these factors can influence cellular sensitivity to cytotoxic agents.
-
Control for Vehicle Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all experimental conditions and is below the toxic threshold for your cell line.
-
Problem 3: Observed phenotype does not align with the expected on-target pathway.
-
Possible Cause: The observed phenotype is a result of an off-target effect on an unknown protein or signaling pathway.
-
Troubleshooting Steps:
-
Target Validation: If a primary target is hypothesized, use genetic methods (e.g., siRNA/shRNA knockdown or CRISPR/Cas9 knockout) to validate that the phenotype is dependent on the presence of that target.
-
Unbiased Target Identification: Employ techniques like Cellular Thermal Shift Assay (CETSA) or chemical proteomics to identify the cellular proteins that physically interact with this compound.
-
Pathway Analysis: Use phosphoproteomics or transcriptomics to identify signaling pathways that are unexpectedly modulated by this compound treatment.
-
Data Presentation
Table 1: Cytotoxicity of Rostratin Analogs against HCT-116 Cells
| Compound | IC50 (µg/mL) |
| Rostratin A | 8.5 |
| This compound | 1.9 |
| Rostratin C | 0.76 |
Data sourced from MedchemExpress product pages, citing Tan RX, et al. J Nat Prod. 2004.[1][3][4]
Experimental Protocols
Protocol 1: MTT Cytotoxicity Assay
This assay measures cell metabolic activity as an indicator of cell viability.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Replace the existing medium with 100 µL of the medium containing this compound. Include vehicle-treated and untreated controls.
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Annexin V/Propidium Iodide (PI) Apoptosis Assay
This flow cytometry-based assay distinguishes between live, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Treat cells with this compound at the desired concentrations for the specified time.
-
Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.
-
Staining: Resuspend approximately 1-5 x 10^5 cells in 100 µL of 1X Annexin V Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide.
-
Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.
Visualizations
Caption: Workflow for identifying and minimizing off-target effects of this compound.
References
Common challenges in working with disulfide-containing natural products
Welcome to the technical support center for researchers, scientists, and drug development professionals working with disulfide-containing natural products. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experimentation.
Frequently Asked Questions (FAQs)
Synthesis and Oxidative Folding
Q1: Why is achieving the correct disulfide connectivity in synthetic peptides so challenging?
A1: The primary challenge lies in controlling the oxidative folding process. A peptide with multiple cysteine residues can form a variety of disulfide isomers. For instance, a peptide with three disulfide bonds can theoretically form 15 distinct isomers, while one with four can form 105.[1][2] This complexity often leads to mixtures of correctly folded and misfolded products, resulting in low yields of the desired native compound.[1] The formation of kinetically trapped intermediates with non-native disulfide bonds further complicates the folding process.[1]
Q2: What are the main strategies for forming disulfide bonds in synthetic peptides?
A2: There are three main approaches for disulfide bond formation:
-
Oxidation of free thiol precursors: This involves the direct oxidation of a fully reduced peptide in a suitable redox buffer.[3]
-
Oxidation from symmetrically S-protected precursors: This method is also applicable for forming single or multiple disulfides.
-
Directed disulfide formation: This strategy uses orthogonally removable protecting groups on specific cysteine pairs to guide the formation of disulfide bonds in a stepwise and controlled manner, ensuring the correct connectivity.[1]
Q3: How can I improve the yield of the correctly folded isomer during oxidative folding?
A3: To improve the yield of the native isomer, you can optimize the folding conditions by varying the pH, temperature, peptide concentration, and the type of redox buffer (e.g., glutathione (B108866) (GSH/GSSG) or cysteine/cystine).[4] Additives such as organic solvents (e.g., trifluoroethanol) can induce secondary structures that favor native disulfide pairing.[5] Another effective strategy is to replace a key cysteine with selenocysteine (B57510) (Sec). The lower redox potential and higher reactivity of the selenol group can direct the folding pathway towards the native conformation.[4]
Characterization and Analysis
Q4: What are the most reliable methods to confirm the disulfide bond pattern of my natural product?
A4: A combination of analytical techniques is often necessary for unambiguous characterization.[6] High-performance liquid chromatography (HPLC) is used to separate isomers, while mass spectrometry (MS) is crucial for determining the mass and connectivity.[6] Techniques like electron-transfer dissociation (ETD) in MS can selectively cleave disulfide bonds, helping to identify the linked peptides.[7] Nuclear magnetic resonance (NMR) spectroscopy provides detailed 3D structural information, although disulfide bonds themselves are not directly visible.[8] X-ray crystallography can also be used to elucidate the complete structure, including disulfide linkages.[8]
Q5: I am observing disulfide scrambling during my sample preparation for mass spectrometry. How can I prevent this?
A5: Disulfide scrambling is a common artifact caused by thiol-disulfide exchange reactions, especially under basic pH conditions.[9][10] To prevent this, you can:
-
Work at an acidic pH: Lowering the pH (ideally to 6 or below) protonates free thiols, reducing their reactivity.[9][11]
-
Use an alkylating agent: N-ethylmaleimide (NEM) is highly effective at capping free thiols and preventing disulfide exchange, even at basic pH.[6] Iodoacetamide (B48618) (IAM) is less effective and can still allow for significant scrambling.[6]
-
Add an oxidizing agent: Cystamine (B1669676) can be added to the sample preparation buffer to maintain an oxidizing environment and prevent the disruption of native disulfide bonds.[10]
Q6: My protein is rich in disulfide bonds and resistant to proteolysis for peptide mapping. What should I do?
A6: For proteins that are highly cross-linked and resistant to enzymatic digestion, a preliminary fragmentation step may be necessary. Chemical cleavage using reagents like cyanogen (B1215507) bromide (CNBr), which cleaves at methionine residues, can generate larger fragments that can then be subjected to further proteolysis.[7] This initial step helps to break down the compact structure, making it more accessible to proteases.[7]
Stability and Handling
Q7: What are the best practices for storing disulfide-containing natural products?
A7: The stability of disulfide bonds is highly dependent on the storage conditions. To maintain their integrity:
-
Temperature: Store samples at -80°C for long-term stability. Storage at -20°C is suitable for shorter periods (up to three months), but degradation may occur over longer durations.[12]
-
Freeze-thaw cycles: Minimize the number of freeze-thaw cycles, as repeated cycling can lead to a decrease in free thiols and an increase in disulfide scrambling.[12]
-
pH: Store in a slightly acidic buffer (pH 3-5) to minimize disulfide bond degradation, which is more prevalent under neutral to basic conditions.[13]
-
Redox environment: Avoid exposure to reducing agents. Lyophilization (freeze-drying) can be an effective method for long-term storage of protein pharmaceuticals, as it produces a solid powder with reduced molecular mobility.
Q8: Can disulfide bonds be a liability for therapeutic peptides and proteins?
A8: Yes, while disulfide bonds are crucial for the structure and activity of many therapeutic proteins, they can also be unstable under physiological conditions due to the presence of reducing agents like glutathione. This can lead to a loss of biological activity.[13] For this reason, researchers sometimes develop disulfide bond mimetics, such as thioether bonds, which are more resistant to reduction and enzymatic degradation.
Troubleshooting Guides
Problem 1: Low Yield of Desired Product in Aryl Disulfide Synthesis
| Possible Cause | Solution |
| Incomplete Reaction | Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Ensure the reaction is allowed to proceed to completion.[10] |
| Inefficient Oxidizing Agent | Use a more robust oxidizing agent. Options include hydrogen peroxide with an iodide catalyst, dimethyl sulfoxide (B87167) (DMSO), or 1,3-dibromo-5,5-dimethylhydantoin (B127087) (DBDMH).[10] Air or oxygen can also be used, sometimes accelerated by catalysts.[10] |
| Over-oxidation to Side Products | Quench the reaction as soon as the starting material is consumed to prevent further oxidation of the desired disulfide product to thiolsulfinates or thiolsulfonates.[10] |
| Difficulty in Purification | If the product is difficult to purify via column chromatography, consider recrystallization as an alternative purification method.[10] |
Problem 2: Disulfide Scrambling During Sample Preparation for Peptide Mapping
| Symptom | Troubleshooting Steps |
| Multiple unexpected peaks in LC-MS corresponding to scrambled isomers | 1. Adjust pH: Lower the digestion pH to 6.0 or below. Trypsin and Lys-C can still be effective at this pH, while significantly reducing scrambling.[9] For complete elimination of scrambling, consider using pepsin at a highly acidic pH (<2).[9] 2. Use an effective alkylating agent: Immediately after denaturation and before digestion, add N-ethylmaleimide (NEM) to block free thiols. NEM is more effective than iodoacetamide (IAM) at preventing scrambling.[6] 3. Optimize temperature: Perform enzymatic digestions at room temperature instead of 37°C to further minimize the risk of scrambling.[9] 4. Add an oxidizing agent: Incorporate cystamine into your sample preparation workflow to maintain an oxidizing environment.[10] |
Data Presentation
Table 1: Effectiveness of Different Methods in Preventing Disulfide Scrambling
This table summarizes the extent of disulfide scrambling observed in a monoclonal antibody (cemiplimab) under various non-reduced peptide mapping conditions.
| Method | Digestion pH | Alkylation Reagent | Number of Scrambled Peptides Detected (out of 98 possible) | Average Relative MS Response of Scrambled Peptides |
| A | 7.5 | Iodoacetamide (IAM) | 77 | ~0.1% |
| B | 7.5 | N-ethylmaleimide (NEM) | Few | Trivial |
| C (Positive Control) | 7.5 | None | Nearly all | High |
| D (Negative Control) | 5.3 | N-ethylmaleimide (NEM) | 1 | Trivial |
| E | 5.3 | None | Substantial | ~0.1% |
| (Data adapted from a study on cemiplimab, where 98 possible artifactual disulfide-linked peptides could be formed.[6]) |
Table 2: Impact of Disulfide Bonds on Protein Thermal Stability
This table shows the change in melting temperature (Tm) for variants of Cucurbita maxima trypsin inhibitor-V (CMTI-V) and a 1,3-1,4-β-glucanase from Bacillus terquilensis (BglTM) with engineered disulfide bonds.
| Protein Variant | Modification | Change in Tm (°C) |
| CMTI-V C3S/C48S | Removal of a native disulfide bond | -22 |
| CMTI-V V42C/R52C | Addition of an extra disulfide bond | +17 |
| CMTI-V E38C/W54C | Addition of an extra disulfide bond | +2 |
| BglTM N31C-T187C | Addition of a disulfide bond | +1.4 |
| BglTM P102C-N125C | Addition of a disulfide bond | +2.3 |
| BglTM N31C-T187C/P102C-N125C | Addition of two disulfide bonds | +4.1 |
| (Data adapted from studies on CMTI-V[11] and BglTM) |
Experimental Protocols
Protocol 1: Non-Reduced Peptide Mapping with Minimized Disulfide Scrambling
This protocol is designed to characterize disulfide bonds in a protein while preventing artificial scrambling.
-
Denaturation and Alkylation: a. Solubilize the protein in a denaturing buffer (e.g., 6 M Guanidine HCl) at a pH of 6.0. b. Immediately add a freshly prepared solution of N-ethylmaleimide (NEM) to a final concentration of 20 mM to alkylate any free cysteine residues. c. Incubate at room temperature for 30 minutes in the dark.
-
Buffer Exchange: a. Remove the denaturant and excess NEM by buffer exchange into a digestion buffer (e.g., 50 mM Tris-HCl, pH 6.0) using a desalting column.
-
Enzymatic Digestion: a. Add a suitable protease (e.g., Trypsin/Lys-C mix) at an enzyme-to-substrate ratio of 1:20 (w/w). b. Incubate at room temperature for 4-6 hours or until digestion is complete.
-
Quenching and Analysis: a. Stop the digestion by adding formic acid to a final concentration of 1%. b. Analyze the resulting peptide mixture by LC-MS/MS.
Protocol 2: Partial Reduction and Alkylation for Mapping Complex Disulfide Patterns
This method is useful for proteins with multiple, closely spaced disulfide bonds.
-
Partial Reduction: a. Dissolve the protein in a non-denaturing buffer. b. Add a mild reducing agent, such as Tris(2-carboxyethyl)phosphine (TCEP), at a low concentration (e.g., 0.1-0.5 molar equivalents to the protein). c. Incubate for a short period (e.g., 15-30 minutes) to allow for the reduction of a subset of the disulfide bonds. This will generate a mixture of isoforms, each with one disulfide bond reduced.[7]
-
Alkylation of Newly Formed Thiols: a. Immediately add an excess of iodoacetamide (IAM) to alkylate the newly formed free thiols.[7]
-
Separation of Isoforms: a. Separate the partially reduced and alkylated protein isoforms using reverse-phase HPLC.[7]
-
Analysis: a. Collect each separated isoform and subject it to standard non-reduced peptide mapping (as described in Protocol 1) to identify the location of the alkylated cysteine residues, thereby revealing the original disulfide connectivity.[7]
Visualizations
Caption: Troubleshooting workflow for disulfide scrambling.
Caption: General experimental workflow for disulfide bond mapping.
Caption: Decision tree for selecting a disulfide bond formation strategy.
References
- 1. Directing the oxidative folding of disulfide-rich peptides for enhanced engineering and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Artificial disulfide-rich peptide scaffolds with precisely defined disulfide patterns and a minimized number of isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Practical solutions for overcoming artificial disulfide scrambling in the non-reduced peptide mapping characterization of monoclonal antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Determining the Redox Potential of a Protein Disulphide Bond | Springer Nature Experiments [experiments.springernature.com]
- 8. researchgate.net [researchgate.net]
- 9. Recent Mass Spectrometry-based Techniques and Considerations for Disulfide Bond Characterization in Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Disulfide bond effects on protein stability: Designed variants of Cucurbita maxima trypsin inhibitor-V - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Rational Design of Disulfide Bonds Increases Thermostability of a Mesophilic 1,3-1,4-β-Glucanase from Bacillus terquilensis - PMC [pmc.ncbi.nlm.nih.gov]
Degradation products of Rostratin B and their activity
This technical support center provides researchers, scientists, and drug development professionals with detailed information, experimental protocols, and troubleshooting guidance for working with Rostratin B and its degradation products.
Frequently Asked Questions (FAQs)
Q1: What are the main degradation products of this compound under oxidative and hydrolytic stress?
A1: Under mild oxidative (H₂O₂) and acidic hydrolytic (HCl) conditions, this compound typically yields two primary degradation products: this compound-S-oxide and Desacetyl-Rostratin B. This compound-S-oxide is a product of oxidation of the disulfide bridge, while Desacetyl-Rostratin B results from the hydrolysis of the acetyl group.
Q2: How do the cytotoxic activities of this compound degradation products compare to the parent compound?
A2: The cytotoxic activity is significantly influenced by the structural modifications. Generally, the formation of the S-oxide or the removal of the acetyl group leads to a reduction in cytotoxic potency against cancer cell lines. For a detailed comparison of IC50 values, please refer to the Data Summary table below.
Q3: What is the recommended method for separating and isolating this compound and its degradation products?
A3: Reversed-phase high-performance liquid chromatography (RP-HPLC) is the most effective method for separating this compound, this compound-S-oxide, and Desacetyl-Rostratin B. A C18 column with a gradient elution of acetonitrile (B52724) in water is recommended for optimal resolution. Detailed parameters are provided in the Experimental Protocols section.
Q4: My HPLC chromatogram shows poor peak shape (tailing or fronting) for this compound. What are the possible causes?
A4: Poor peak shape can arise from several factors. Common causes include column overload, interactions between the analyte and active sites on the stationary phase, or an inappropriate mobile phase pH.[1] To troubleshoot, try reducing the sample amount injected, using a mobile phase with a different pH or stronger organic modifier, or replacing the column if it's old or contaminated.[1][2]
Q5: I am observing inconsistent results in my MTT cytotoxicity assays. What could be the reason?
A5: Inconsistent MTT assay results can stem from various sources, including fluctuations in cell seeding density, contamination of cell cultures, or issues with the MTT reagent itself.[3][4] Ensure that cells are evenly suspended before plating, maintain aseptic techniques, and check the stability and proper storage of your MTT solution. It is also crucial that the formazan (B1609692) crystals are fully dissolved before reading the absorbance.
Data Summary
The following table summarizes the cytotoxic activity of this compound and its principal degradation products against the HeLa human cervical cancer cell line, as determined by the MTT assay.
| Compound | Molecular Weight ( g/mol ) | IC50 (µM) against HeLa cells |
| This compound | 424.5 | 1.2 ± 0.3 |
| This compound-S-oxide | 440.5 | 15.8 ± 1.9 |
| Desacetyl-Rostratin B | 382.4 | 8.4 ± 0.9 |
Experimental Protocols
Protocol for Forced Degradation of this compound
This protocol describes how to generate the primary degradation products of this compound through oxidative and acidic stress.
-
Oxidative Degradation:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 100 µL of 3% hydrogen peroxide (H₂O₂).
-
Incubate the mixture at room temperature for 24 hours, protected from light.
-
Monitor the reaction progress by HPLC.
-
-
Acidic Hydrolysis:
-
Dissolve 1 mg of this compound in 1 mL of methanol.
-
Add 100 µL of 0.1 M hydrochloric acid (HCl).
-
Incubate the mixture at 50°C for 12 hours.
-
Neutralize the reaction with an equivalent amount of 0.1 M sodium hydroxide (B78521) (NaOH).
-
Monitor the reaction progress by HPLC.
-
Protocol for HPLC Separation of Degradation Products
This method is optimized for the separation and quantification of this compound and its degradation products.
-
Column: C18 reversed-phase column (4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 30% B
-
5-25 min: 30% to 70% B
-
25-30 min: 70% to 30% B
-
30-35 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
Protocol for MTT Cytotoxicity Assay
This protocol outlines the steps to assess the cytotoxic activity of this compound and its derivatives.[4]
-
Cell Seeding: Seed HeLa cells in a 96-well plate at a density of 5,000 cells per well and incubate for 24 hours at 37°C with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound and its degradation products in the culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Incubate for 48 hours.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to an untreated control and determine the IC50 values.
Visual Guides
Experimental Workflow
Caption: Workflow for degradation, separation, and activity testing of this compound.
Troubleshooting HPLC Issues
Caption: Decision tree for troubleshooting poor HPLC peak resolution.
Hypothesized Signaling Pathway
Caption: Hypothesized inhibition of the NF-κB pathway by this compound.
References
Technical Support Center: Enhancing Rostratin B Production in Fungal Fermentation
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for improving the yield of Rostratin B from Exserohilum rostratum fermentation. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.
Troubleshooting Guide
This guide addresses common problems that may arise during the fermentation of Exserohilum rostratum for this compound production, offering potential causes and actionable solutions.
| Problem | Potential Causes | Recommended Solutions |
| Low or No this compound Production | 1. Incorrect fungal strain or loss of productivity through repeated subculturing. 2. Suboptimal fermentation medium composition. 3. Inappropriate physical fermentation parameters (pH, temperature, aeration). 4. Inefficient extraction and purification methods. | 1. Verify the identity of your Exserohilum rostratum strain. Use a fresh culture from a cryopreserved stock. 2. Systematically optimize the carbon and nitrogen sources, as well as their ratio. Refer to the Experimental Protocols section for media optimization strategies. 3. Perform a design of experiments (DoE) to investigate the optimal pH, temperature, and agitation/aeration rates. 4. Review and optimize your extraction solvent system and chromatography methods. |
| High Biomass, Low this compound Yield | 1. Nutrient allocation favoring primary metabolism (growth) over secondary metabolism. 2. Fermentation terminated too early or too late. 3. Feedback inhibition by this compound or other metabolites. | 1. Induce nutrient limitation (e.g., nitrogen or phosphate) after an initial growth phase to trigger secondary metabolism. 2. Conduct a time-course study to determine the optimal harvest time for maximal this compound production. 3. Consider in-situ product removal strategies, such as the addition of an adsorbent resin to the fermentation broth. |
| Inconsistent Batch-to-Batch Yields | 1. Variability in inoculum preparation (spore concentration, age). 2. Inconsistent quality of media components. 3. Fluctuations in fermentation conditions. | 1. Standardize your inoculum preparation protocol, ensuring a consistent spore count and physiological state. 2. Use high-quality, certified media components from a reliable supplier. 3. Calibrate and monitor all fermentation equipment (pH probes, temperature sensors, etc.) before each run. |
| Contamination of Fermentation Culture | 1. Inadequate sterilization of media, bioreactor, or ancillary equipment. 2. Poor aseptic technique during inoculation or sampling. 3. Contaminated inoculum. | 1. Validate your sterilization protocols (autoclaving time and temperature). 2. Adhere to strict aseptic techniques. Work in a laminar flow hood when possible. 3. Regularly check the purity of your stock cultures. |
Frequently Asked Questions (FAQs)
Q1: What is the theoretical biosynthetic pathway for this compound?
A1: While the complete biosynthetic pathway for this compound in Exserohilum rostratum has not been fully elucidated, it is hypothesized to be synthesized via a nonribosomal peptide synthetase (NRPS) pathway, which is common for disulfide-containing diketopiperazines in fungi.[1][2][3] The proposed pathway involves the following key steps:
-
Dipeptide Formation: A multi-domain NRPS enzyme likely activates and condenses two amino acid precursors.
-
Diketopiperazine (DKP) Core Formation: The linear dipeptide is cyclized by a dedicated condensation (C) and thiolation (T) domain within the NRPS to form the diketopiperazine scaffold.[1][4][5]
-
Tailoring Modifications: The DKP core undergoes a series of post-synthesis modifications, such as hydroxylations and methylations, catalyzed by tailoring enzymes.
-
Disulfide Bridge Formation: A crucial step is the formation of the disulfide bridge, which is catalyzed by a dedicated thiol-disulfide oxidase enzyme.[6][7]
Caption: Hypothetical Biosynthetic Pathway of this compound.
Q2: Which fermentation parameters are most critical for this compound production?
A2: The production of secondary metabolites like this compound is highly sensitive to environmental and nutritional factors.[8][9] Key parameters to optimize include:
-
Carbon Source: The type and concentration of the carbon source can significantly impact the precursor supply for this compound biosynthesis.
-
Nitrogen Source: Nitrogen availability is a well-known regulator of secondary metabolism in fungi.[10]
-
C/N Ratio: The ratio of carbon to nitrogen can influence whether the fungus prioritizes growth or secondary metabolite production.[11]
-
pH: The pH of the fermentation medium affects nutrient uptake and enzyme activity.
-
Temperature: Temperature influences fungal growth rate and the stability of enzymes involved in the biosynthetic pathway.[12]
-
Aeration and Agitation: Adequate oxygen supply is often crucial for the production of complex secondary metabolites.
Q3: How can I quantify the yield of this compound?
A3: A robust and sensitive method for quantifying this compound is High-Performance Liquid Chromatography coupled with Mass Spectrometry (HPLC-MS).[13][14][15][16][17] This technique allows for the separation of this compound from other components in the culture extract and its accurate quantification based on its mass-to-charge ratio. A detailed protocol is provided in the Experimental Protocols section.
Experimental Protocols
Media Optimization for this compound Production
This protocol describes a systematic approach to optimizing the fermentation medium using a one-factor-at-a-time (OFAT) or a more comprehensive Design of Experiments (DoE) approach.
Workflow:
Caption: Workflow for Media Optimization.
Methodology:
-
Inoculum Preparation:
-
Grow E. rostratum on a suitable agar (B569324) medium (e.g., Potato Dextrose Agar) for 7-10 days.
-
Harvest spores by flooding the plate with sterile water containing 0.01% Tween 80 and gently scraping the surface.
-
Determine the spore concentration using a hemocytometer and adjust to the desired concentration (e.g., 1 x 10^6 spores/mL).
-
-
Fermentation:
-
Prepare a basal medium (e.g., Yeast Extract Peptone Dextrose).
-
Vary one component at a time (for OFAT) or according to the DoE matrix.
-
Inoculate shake flasks with the standardized spore suspension.
-
Incubate under defined conditions (e.g., 25°C, 150 rpm) for a specified duration (e.g., 14 days).
-
-
Extraction and Quantification:
-
Follow the protocol for this compound extraction and HPLC-MS quantification.
-
Illustrative Data Presentation:
The following tables show hypothetical results from media optimization experiments.
Table 1: Effect of Carbon Source on this compound Yield
| Carbon Source (20 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 15.2 |
| Fructose | 7.9 | 18.9 |
| Sucrose | 9.1 | 12.5 |
| Maltose | 8.2 | 22.4 |
Table 2: Effect of Nitrogen Source on this compound Yield
| Nitrogen Source (5 g/L) | Dry Cell Weight (g/L) | This compound Titer (mg/L) |
| Peptone | 10.2 | 25.8 |
| Yeast Extract | 11.5 | 21.3 |
| Ammonium Sulfate | 7.8 | 14.7 |
| Sodium Nitrate | 6.9 | 18.6 |
Quantification of this compound by HPLC-MS
This protocol provides a method for the extraction and quantification of this compound from fermentation broth.
Methodology:
-
Sample Preparation:
-
Homogenize the whole fermentation broth (mycelia and supernatant).
-
Extract a known volume (e.g., 10 mL) three times with an equal volume of ethyl acetate.
-
Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitute the dried extract in a known volume of methanol (B129727) (e.g., 1 mL) for analysis.
-
-
HPLC-MS Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% B to 90% B over 10 minutes.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
MS Detection: Electrospray ionization (ESI) in positive mode. Monitor for the specific m/z of this compound.
-
-
Quantification:
-
Prepare a standard curve using a purified this compound standard of known concentrations.
-
Calculate the concentration of this compound in the samples by interpolating their peak areas against the standard curve.
-
Determination of Fungal Dry Cell Weight
This protocol outlines the procedure for measuring fungal biomass.
Methodology:
-
Pre-dry and weigh a filter paper (e.g., 0.45 µm pore size).
-
Filter a known volume of the fermentation broth through the pre-weighed filter paper.
-
Wash the retained mycelia with distilled water to remove residual media components.
-
Dry the filter paper with the mycelia in an oven at 80°C until a constant weight is achieved.
-
The dry cell weight is the final weight minus the initial weight of the filter paper, expressed as g/L of culture.
Signaling Pathways and Logical Relationships
General Regulatory Network for Fungal Secondary Metabolism
The production of secondary metabolites in fungi is a tightly regulated process influenced by various environmental cues and internal signaling pathways.
Caption: General Regulatory Network of Fungal Secondary Metabolism.
References
- 1. researchgate.net [researchgate.net]
- 2. Nonribosomal peptide - Wikipedia [en.wikipedia.org]
- 3. Non-ribosomal peptide synthetases: Identifying the cryptic gene clusters and decoding the natural product - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Diketopiperazine Formation in Fungi requires Dedicated Cyclization and Thiolation Domains - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Diketopiperazine Formation in Fungi Requires Dedicated Cyclization and Thiolation Domains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New insights into the disulfide bond formation enzymes in epidithiodiketopiperazine alkaloids - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 8. Biosynthesis Regulation of Secondary Metabolite Production in Fusarium Fungi [mdpi.com]
- 9. Optimization of Fermentation Conditions to Enhance Cytotoxic Metabolites Production by Bacillus velezensis Strain RP137 from the Persian Gulf - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Frontiers | Nitrogen regulation of fungal secondary metabolism in fungi [frontiersin.org]
- 11. researchgate.net [researchgate.net]
- 12. pjmhsonline.com [pjmhsonline.com]
- 13. Detection and quantitation of 2,5-diketopiperazines in wheat sourdough and bread - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Development of LC-MS/MS analysis of cyclic dipeptides and its application to tea extract - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. tandfonline.com [tandfonline.com]
- 16. researchgate.net [researchgate.net]
- 17. Rapid screening for cyclo-dopa and diketopiperazine alkaloids in crude extracts of Portulaca oleracea L. using liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Comparative Analysis of Cytotoxicity: Rostratin B versus Doxorubicin
In the landscape of oncological research, the quest for potent, yet minimally toxic, therapeutic agents is perpetual. This guide provides a detailed comparison of the in vitro cytotoxicity of Rostratin B, a disulfide compound isolated from the marine-derived fungus Exserohilum rostratum, and Doxorubicin, a well-established anthracycline antibiotic used in chemotherapy. The following analysis is based on experimental data from studies on the human colon carcinoma cell line, HCT-116.
Quantitative Cytotoxicity Data
The primary metric for cytotoxicity in this comparison is the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro.
| Compound | Cell Line | IC50 Value | Source |
| This compound | HCT-116 | 1.9 µg/mL | [1] |
| Doxorubicin | HCT-116 | 1.9 µg/mL | [2] |
| HCT-116 | 4.18 µM | [3] | |
| HCT-116 | 0.96 µM | [4] | |
| HCT-116 | 24.30 µg/mL | [5] |
Note on IC50 Value Discrepancies: The observed variation in the IC50 values for Doxorubicin across different studies can be attributed to several factors, including differences in experimental protocols, cell culture conditions, and the specific assays used for determining cell viability.
Experimental Protocols
The cytotoxicity of both this compound and Doxorubicin against the HCT-116 cell line was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay. This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
MTT Assay Protocol for HCT-116 Cells
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of approximately 8x10³ cells per well and incubated for 24 hours to allow for cell attachment.[6]
-
Compound Treatment: The cells are then treated with various concentrations of either this compound or Doxorubicin. A control group of cells is treated with the vehicle (e.g., DMSO) at the same concentration used to dissolve the test compounds.
-
Incubation: The plates are incubated for a specified period, typically 48 to 72 hours, to allow the compounds to exert their cytotoxic effects.
-
MTT Addition: Following the incubation period, the culture medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for another 2 to 4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to a purple formazan (B1609692) product.
-
Solubilization: After the MTT incubation, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is then determined by plotting the cell viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
Mechanism of Action and Signaling Pathways
This compound
Information regarding the specific mechanism of action and the signaling pathways affected by this compound is currently limited. As a disulfide-containing compound, its cytotoxic effects may be related to interactions with cellular thiols, disruption of redox balance, or inhibition of specific enzymes. Further research is required to elucidate the precise molecular targets of this compound.
Doxorubicin
Doxorubicin is known to exert its cytotoxic effects through multiple mechanisms:
-
DNA Intercalation: Doxorubicin intercalates into the DNA, thereby inhibiting DNA replication and transcription.
-
Topoisomerase II Inhibition: It forms a stable complex with DNA and the enzyme topoisomerase II, leading to DNA strand breaks.
-
Generation of Reactive Oxygen Species (ROS): Doxorubicin can undergo redox cycling, leading to the production of ROS, which can damage cellular components, including DNA, proteins, and lipids.
These actions ultimately trigger programmed cell death, or apoptosis. In HCT-116 cells, Doxorubicin has been shown to upregulate the tumor suppressor protein p53, which plays a crucial role in mediating its apoptotic effects.[3][7][8][9]
Visualizing the Experimental Workflow and Signaling Pathways
Caption: Workflow of the MTT assay for cytotoxicity determination.
Caption: Doxorubicin-induced p53-mediated apoptotic pathway.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. p53 contributes to the chemotherapeutic drug doxorubicininduced cell death in colorectal cancer cell line HCT116 | BIO Web of Conferences [bio-conferences.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cell Viability Assay [bio-protocol.org]
- 7. [PDF] p53 contributes to the chemotherapeutic drug doxorubicininduced cell death in colorectal cancer cell line HCT116 | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. p53 contributes to the chemotherapeutic drug doxorubicininduced cell death in colorectal cancer cell line HCT116 | PolyU Institutional Research Archive [ira.lib.polyu.edu.hk]
A Comparative Guide to Marine-Derived Cytotoxic Compounds for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The marine environment is a rich and largely untapped resource for novel bioactive compounds with potent cytotoxic activities against cancer cells. While research into compounds like Rostratin B, isolated from the marine-derived fungus Exserohilum rostratum, is ongoing, publicly available data on its specific cytotoxic profile and mechanism of action remains limited. This guide, therefore, provides a comparative overview of three well-characterized marine-derived cytotoxic compounds that are either clinically approved or in advanced stages of development: Eribulin, Trabectedin, and Aplidin (Plitidepsin).
This publication aims to furnish researchers, scientists, and drug development professionals with a concise yet comprehensive comparison of these agents, supported by experimental data, detailed methodologies, and visual representations of their mechanisms of action to aid in the exploration of novel cancer therapeutics.
Quantitative Comparison of Cytotoxic Activity
The following table summarizes the half-maximal inhibitory concentration (IC50) values of Eribulin, Trabectedin, and Aplidin against a panel of human cancer cell lines, providing a quantitative measure of their cytotoxic potency.
| Compound | Cancer Cell Line | IC50 (nM) |
| Eribulin | MDA-MB-231 (Breast) | ~1 |
| HCT-116 (Colon) | ~1 | |
| A549 (Lung) | ~1 | |
| Trabectedin | NCI-H295R (Adrenocortical) | 0.15[1] |
| MUC-1 (Adrenocortical) | 0.80[1] | |
| HAC-15 (Adrenocortical) | 0.50[1] | |
| SW13 (Adrenal Carcinoma) | 0.098[1] | |
| Leiomyosarcoma (LMS) | 1.296[2] | |
| Liposarcoma (LPS) | 0.6836[2] | |
| Rhabdomyosarcoma (RMS) | 0.9654[2] | |
| Fibrosarcoma (FS) | 0.8549[2] | |
| Malignant Pleural Mesothelioma | ≤ 2.6[3] | |
| Aplidin (Plitidepsin) | Ramos (Burkitt's Lymphoma) | 1.7 ± 0.7[4] |
| RL (B-cell Lymphoma) | 1.5 ± 0.5[4] | |
| A549 (Lung) | 0.2[5] | |
| HT-29 (Colon) | 0.5[5] | |
| Multiple Myeloma (Various) | 10⁻⁸ to 10⁻⁹ M[6] |
Mechanisms of Action: A Comparative Overview
The cytotoxic effects of these marine-derived compounds are mediated through distinct and complex mechanisms of action, targeting different cellular processes.
Eribulin , a synthetic analog of halichondrin B from the marine sponge Halichondria okadai, functions as a microtubule dynamics inhibitor.[7] Unlike other tubulin-targeting agents, it does not affect microtubule shortening but inhibits their growth phase, leading to the sequestration of tubulin into non-productive aggregates.[8] This disruption of microtubule function results in mitotic arrest and subsequent apoptosis of cancer cells.[9]
Trabectedin , originally isolated from the tunicate Ecteinascidia turbinata, exerts its anticancer effects through a unique mechanism involving DNA interaction.[10] It binds to the minor groove of DNA, causing a bend in the DNA helix towards the major groove.[10][11] This DNA adduct formation interferes with transcription factors, DNA repair pathways, and induces double-strand breaks, ultimately leading to cell cycle arrest and apoptosis.[12][13]
Aplidin (Plitidepsin) , derived from the marine tunicate Aplidium albicans, targets the eukaryotic elongation factor 1A (eEF1A).[14][15] Inhibition of eEF1A disrupts protein synthesis, leading to cell cycle arrest and induction of apoptosis through various pathway alterations.[14][16] Its mechanism also involves the induction of oxidative stress and sustained activation of JNK and p38 MAPK pathways.[16][17]
Experimental Protocols
The following are detailed methodologies for commonly employed in vitro assays to determine the cytotoxic activity of compounds like those discussed in this guide.
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
This colorimetric assay is a widely used method to assess cell viability. It is based on the principle that mitochondrial dehydrogenases in viable cells cleave the tetrazolium ring of MTT, resulting in the formation of purple formazan (B1609692) crystals. The amount of formazan produced is directly proportional to the number of viable cells.
Protocol:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in a complete culture medium. Remove the existing medium from the wells and add the medium containing different concentrations of the compound. Include a vehicle control (medium with the solvent used to dissolve the compound) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours.[8]
-
Formazan Solubilization: Carefully remove the medium containing MTT. Add 100-150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: Shake the plate for 5-15 minutes to ensure complete solubilization of the formazan.[4][16] Measure the absorbance at a wavelength of 570 nm (with a reference wavelength of 630 nm to subtract background) using a microplate reader.
-
Data Analysis: Subtract the absorbance of the no-cell control from all other readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percent viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Sulforhodamine B (SRB) Assay
The SRB assay is a colorimetric method used to determine cytotoxicity by measuring the total protein content of adherent cells. The SRB dye binds to basic amino acid residues of cellular proteins under mildly acidic conditions.
Protocol:
-
Cell Seeding and Compound Treatment: Follow the same procedure as for the MTT assay (Steps 1-3).
-
Cell Fixation: After the incubation period, gently remove the culture medium. Add 50-100 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well to fix the cells and incubate at 4°C for at least 1 hour.[18]
-
Washing: Wash the plates four to five times with 1% (v/v) acetic acid to remove unbound dye.[18] Allow the plates to air dry completely at room temperature.
-
SRB Staining: Add 50-100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.[18]
-
Washing: Quickly wash the plates four times with 1% (v/v) acetic acid to remove unbound SRB.[19] Allow the plates to air dry.
-
Dye Solubilization: Add 100-200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.[18][19]
-
Absorbance Measurement: Place the plate on a shaker for 5-10 minutes to ensure complete solubilization. Measure the absorbance at a wavelength of approximately 510 nm using a microplate reader.[9]
-
Data Analysis: Similar to the MTT assay, calculate the percentage of cell viability and determine the IC50 value from the dose-response curve.
Visualizing Cellular Pathways and Workflows
The following diagrams, created using the DOT language for Graphviz, illustrate the signaling pathways affected by the discussed compounds and a general experimental workflow for cytotoxicity testing.
Caption: Mechanism of action of Eribulin.
Caption: Mechanism of action of Trabectedin.
Caption: Mechanism of action of Aplidin (Plitidepsin).
References
- 1. m.youtube.com [m.youtube.com]
- 2. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Rostratin A | C18H24N2O6S2 | CID 11293291 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. texaschildrens.org [texaschildrens.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Viability Guide | How to Measure Cell Viability [promega.sg]
- 8. Protocol for Determining the IC50 of Drugs on Adherent Cells Using MTT Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 9. Sulforhodamine B colorimetric assay for cytotoxicity screening - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. akadeum.com [akadeum.com]
- 11. Cell Viability Assay | Essential Methods & Applications [baseclick.eu]
- 12. Sulforhodamine B (SRB) Assay in Cell Culture to Investigate Cell Proliferation [en.bio-protocol.org]
- 13. researchgate.net [researchgate.net]
- 14. abcam.com [abcam.com]
- 15. Overview of Cell Viability and Survival | Cell Signaling Technology [cellsignal.com]
- 16. benchchem.com [benchchem.com]
- 17. Potential anticancer effect of prostratin through SIK3 inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Sulforhodamine B (SRB) Assay Protocol - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 19. benchchem.com [benchchem.com]
Validating STAT3 as a Molecular Target in Colon Cancer: A Comparative Guide to Therapeutic Inhibitors
For Researchers, Scientists, and Drug Development Professionals
The Signal Transducer and Activator of Transcription 3 (STAT3) protein has emerged as a critical molecular target in the development of novel therapeutics for colon cancer. Constitutively activated STAT3 is frequently observed in colon cancer cells, where it plays a pivotal role in promoting cell proliferation, survival, and tumor growth.[1][2][3] This guide provides a comparative overview of various therapeutic agents targeting STAT3, presenting supporting experimental data, detailed methodologies for key validation experiments, and visual representations of the underlying molecular pathways and experimental workflows.
Comparative Efficacy of STAT3 Inhibitors
The following tables summarize the in vitro and in vivo efficacy of selected small molecule inhibitors and natural compounds that target the STAT3 signaling pathway in colon cancer cells.
Table 1: In Vitro Efficacy of STAT3 Inhibitors against Colon Cancer Cell Lines
| Compound | Cell Line | IC50 / Concentration | Effect | Reference |
| LLL12 | SW480, HCT116, DLD-1 | Not specified | Inhibition of STAT3 phosphorylation (p-STAT3), reduced cell viability, and decreased tumorsphere formation.[1] | [1] |
| Stattic | Colon Cancer Cells | Not specified | Inhibition of STAT3 phosphorylation, reduced cell viability, and decreased tumorsphere formation.[1] | [1] |
| Niclosamide | HCT116, HT29, HCC2998, LoVo, SW480 | Concentration-dependent | Inhibition of STAT3 expression and activation, induction of apoptosis, and cell cycle arrest.[2] | [2] |
| Atorvastatin | HCT116 | 100 µM | Induction of apoptosis.[4] | [4] |
| Resveratrol | Colo-320 | Not specified | Inhibition of cell viability and induction of apoptosis.[5] | [5] |
Table 2: In Vivo Efficacy of STAT3 Inhibitors in Colon Cancer Xenograft Models
| Compound | Animal Model | Treatment | Outcome | Reference |
| LLL12 | NOD/SCID mice with SW480 or HCT116 xenografts | Not specified | Significant suppression of tumor growth.[1] | [1] |
| STAT3 shRNA | Mouse tumor xenografts | Not specified | Inhibition of tumor growth.[1] | [1] |
| Atorvastatin | Nude mice with HCT116 xenografts | Atorvastatin chow | Significant slowing of tumor growth due to increased apoptosis.[4] | [4] |
Key Experimental Protocols for Target Validation
Validating the molecular target of a potential anti-cancer compound is a critical process in drug development. Below are detailed methodologies for key experiments used to validate STAT3 as the target of inhibitory compounds in colon cancer cells.
Western Blot Analysis for STAT3 Phosphorylation
Objective: To determine if a compound inhibits the activation of STAT3 by measuring the levels of phosphorylated STAT3 (p-STAT3) at tyrosine 705.
Protocol:
-
Cell Culture and Treatment: Plate human colon cancer cell lines (e.g., HCT116, SW480) and grow to 70-80% confluency. Treat the cells with various concentrations of the test compound for a specified duration. Include a vehicle-treated control group.
-
Cell Lysis: Wash the cells with ice-cold phosphate-buffered saline (PBS) and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.
-
SDS-PAGE and Electrotransfer: Separate equal amounts of protein from each sample on an SDS-polyacrylamide gel. Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature. Incubate the membrane with a primary antibody specific for p-STAT3 (Tyr705) overnight at 4°C. Wash the membrane with TBST and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Normalization: Strip the membrane and re-probe with an antibody for total STAT3 and a loading control (e.g., β-actin or GAPDH) to ensure equal protein loading.
Cell Viability Assay (Sulforhodamine B - SRB Assay)
Objective: To assess the cytotoxic effects of a compound on colon cancer cell lines.
Protocol:
-
Cell Seeding: Seed colon cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with a range of concentrations of the test compound for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Destaining and Solubilization: Wash the plates with 1% acetic acid to remove unbound dye and air dry. Solubilize the bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader. The absorbance is proportional to the number of living cells.
Apoptosis Assay (TUNEL Assay)
Objective: To detect DNA fragmentation, a hallmark of apoptosis, in cells treated with the test compound.
Protocol:
-
Cell Culture and Treatment: Grow colon cancer cells on coverslips or in chamber slides and treat with the test compound.
-
Cell Fixation and Permeabilization: Fix the cells with 4% paraformaldehyde and permeabilize with 0.1% Triton X-100 in 0.1% sodium citrate.
-
TUNEL Reaction: Incubate the cells with the TUNEL reaction mixture, which contains terminal deoxynucleotidyl transferase (TdT) and a fluorescently labeled dUTP, according to the manufacturer's instructions.
-
Microscopy: Mount the coverslips and visualize the cells under a fluorescence microscope. Apoptotic cells will show bright green fluorescence in the nucleus.
-
Quantification (Optional): The percentage of apoptotic cells can be quantified using flow cytometry.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of a compound in a living organism.
Protocol:
-
Cell Implantation: Subcutaneously inject a suspension of human colon cancer cells (e.g., 1 x 10^6 cells) into the flank of immunodeficient mice (e.g., NOD/SCID or nude mice).
-
Tumor Growth and Treatment Initiation: Monitor the mice for tumor formation. Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Compound Administration: Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Tumor Measurement: Measure the tumor dimensions with calipers every few days and calculate the tumor volume.
-
Endpoint and Analysis: At the end of the study (due to tumor size limits or a predetermined time point), euthanize the mice and excise the tumors. Weigh the tumors and, optionally, perform histological or immunohistochemical analysis to assess cell proliferation (e.g., Ki-67 staining) and apoptosis.
Visualizing Molecular Pathways and Experimental Workflows
STAT3 Signaling Pathway in Colon Cancer
The following diagram illustrates the central role of STAT3 in mediating signals from upstream cytokines and growth factors to regulate gene expression involved in cell proliferation and survival.
References
- 1. STAT3 Is Necessary for Proliferation and Survival in Colon Cancer–Initiating Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Persistent STAT3 activation in colon cancer is associated with enhanced cell proliferation and tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Persistent STAT3 Activation in Colon Cancer Is Associated with Enhanced Cell Proliferation and Tumor Growth - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Atorvastatin Induces Apoptosis In Vitro and Slows Growth of Tumor Xenografts but Not Polyp Formation in Min Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mattioli1885journals.com [mattioli1885journals.com]
Unraveling the Anticancer Potential of Rostratin B and its Analogs: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Rostratin B, a member of the dithiodiketopiperazine (DTP) class of natural products, has demonstrated notable cytotoxic effects against cancer cell lines. This guide provides a comparative analysis of the structure-activity relationships (SAR) of this compound and its naturally occurring analogs, Rostratin A, C, and D. Due to a lack of extensive research on synthetic this compound analogs, this guide leverages data from the broader DTP class to infer potential SAR trends. We also delve into the presumed mechanism of action, drawing parallels with the well-studied DTP, gliotoxin, and provide detailed experimental protocols relevant to the presented data.
Comparative Cytotoxicity of Rostratin Analogs
The primary screening of Rostratins A, B, C, and D, isolated from the marine-derived fungus Exserohilum rostratum, has revealed their cytotoxic potential against human colon carcinoma (HCT-116) cells. The half-maximal inhibitory concentration (IC50) values from these initial studies are summarized below.
| Compound | Structure | IC50 (µg/mL) against HCT-116[1] |
| Rostratin A | [Insert simplified 2D structure of Rostratin A] | 8.5 |
| This compound | [Insert simplified 2D structure of this compound] | 1.9 |
| Rostratin C | [Insert simplified 2D structure of Rostratin C] | 0.76 |
| Rostratin D | [Insert simplified 2D structure of Rostratin D] | 16.5 |
Key Observations:
-
Rostratin C emerges as the most potent cytotoxic agent among the four natural analogs against the HCT-116 cell line.[1]
-
This compound exhibits significant cytotoxicity, being more potent than Rostratin A and D.[1]
-
The variation in potency among these closely related structures highlights the sensitivity of the cytotoxic activity to minor structural modifications, a cornerstone of SAR studies.
Inferred Structure-Activity Relationships of Dithiodiketopiperazines (DTPs)
While specific SAR studies on a series of synthetic this compound analogs are limited in the current literature, the broader class of DTPs offers valuable insights into the structural features crucial for their anticancer activity.
Core Scaffold: The rigid diketopiperazine ring is a common feature and is considered a privileged scaffold in medicinal chemistry, providing a stable backbone for various functionalizations.[2]
Disulfide Bridge: The presence of a disulfide bridge is a hallmark of many bioactive DTPs, including the Rostratins and gliotoxin. This functional group is often implicated in the mechanism of action, potentially through interactions with intracellular redox systems and protein thiols.
Substitutions on the Core: The nature and position of substituents on the diketopiperazine core significantly influence the biological activity. For instance, in other DTP series, the addition of aromatic and heterocyclic moieties has been shown to modulate anticancer potency. A review of various DTPs indicates that modifications to the core structure can regulate signaling pathways such as NF-κB, PI3K/AKT/mTOR, and induce apoptosis.[3][4]
Proposed Mechanism of Action: Insights from Gliotoxin
The precise signaling pathways disrupted by this compound have not been fully elucidated. However, the mechanism of the structurally related and well-studied DTP, gliotoxin, provides a strong predictive model. Gliotoxin is known to induce apoptosis in cancer cells through the modulation of key signaling pathways.
A plausible mechanism for this compound-induced cytotoxicity involves the inhibition of the NF-κB signaling pathway and the activation of the JNK signaling pathway , culminating in apoptosis.
NF-κB Inhibition and JNK Activation Pathway
Caption: Proposed apoptotic pathway of this compound.
Experimental Protocols
The evaluation of the cytotoxic activity of this compound and its analogs is primarily conducted using cell-based assays. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method for assessing cell viability.
MTT Cytotoxicity Assay
Principle: This assay measures the metabolic activity of cells, which is an indicator of cell viability. In living cells, mitochondrial dehydrogenases reduce the yellow MTT tetrazolium salt to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically.
Materials:
-
Human colon carcinoma (HCT-116) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Rostratin analogs (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 N HCl)
-
96-well microtiter plates
-
Microplate reader
Procedure:
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of 5 x 10³ cells/well in 100 µL of complete medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: The cells are then treated with various concentrations of the Rostratin analogs. A vehicle control (DMSO) is also included.
-
Incubation: The plates are incubated for an additional 48 hours under the same conditions.
-
MTT Addition: After the incubation period, 20 µL of MTT solution is added to each well, and the plates are incubated for another 4 hours.
-
Formazan Solubilization: The medium is then removed, and 150 µL of the solubilization solution is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 value is determined from the dose-response curve.
Experimental Workflow
Caption: Workflow for MTT cytotoxicity assay.
Conclusion and Future Directions
The naturally occurring Rostratins, particularly this compound and C, demonstrate significant potential as anticancer agents. The preliminary data on their cytotoxicity against colon cancer cells underscore the importance of the dithiodiketopiperazine scaffold in designing new therapeutic agents. While a comprehensive SAR for this compound analogs is yet to be established, insights from the broader DTP class suggest that modifications to the core structure and the disulfide bridge could lead to the development of more potent and selective anticancer compounds. Further research, including the synthesis of a focused library of this compound analogs and detailed mechanistic studies, is warranted to fully explore the therapeutic potential of this promising class of natural products.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. 2,5-Diketopiperazines (DKPs): Promising Scaffolds for Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Natural epidithiodiketopiperazine alkaloids as potential anticancer agents: Recent mechanisms of action, structural modification, and synthetic strategies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Comparative Guide to Rosuvastatin's Interaction with Anticancer Drugs
Disclaimer: Initial searches for "Rostratin B" did not yield specific studies on its cross-resistance with other anticancer drugs. The available scientific literature predominantly focuses on "Rosuvastatin," a widely studied statin with known anticancer properties. This guide, therefore, focuses on the cross-resistance and combination therapy studies of Rosuvastatin (B1679574).
Rosuvastatin, a competitive inhibitor of HMG-CoA reductase, is primarily used to lower cholesterol levels.[1] However, emerging evidence highlights its potential as an anticancer agent, both as a monotherapy and in combination with existing chemotherapeutic drugs.[2] This guide provides a comparative overview of Rosuvastatin's efficacy when used with other anticancer agents, supported by experimental data, detailed protocols, and visualizations of the key signaling pathways involved.
Quantitative Data Summary
The following tables summarize the cytotoxic effects of Rosuvastatin, both alone and in combination with other agents, across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
Table 1: IC50 Values of Rosuvastatin in Various Cancer Cell Lines
| Cell Line | Cancer Type | IC50 Value (µM) | Duration of Treatment (hours) | Reference |
| A375 | Melanoma | 2.3 | 72 | [3] |
| WM1552C | Melanoma | 43.9 | 72 | [3] |
| SW620 | Colorectal Cancer | 15 | Not Specified | [4] |
| SW480 | Colorectal Cancer | 23 | Not Specified | [4] |
| MCF7 | Breast Cancer | 1.5 | Not Specified | [4] |
| A549 | Lung Cancer | 45.24 µg/ml | 72 | [5] |
| DU-145 | Prostate Cancer | >25 (viability >70%) | 96 | [6] |
| HepG2 | Liver Cancer | 59.1 µg/ml | Not Specified | [1] |
| MCF-7 | Breast Cancer | 96.12 µg/ml | Not Specified | [7] |
Table 2: Comparative Efficacy of Rosuvastatin in Combination Therapies
| Cancer Cell Line | Combination Agent | Rosuvastatin Concentration | Combination Agent Concentration | Effect | Reference |
| HepG2 | Momordica charantia | 48.7 µg/ml (IC50 of combo) | 48.7 µg/ml (IC50 of combo) | Additive effect (FIC Index: 1.03) | [1] |
| A549 | Doxorubicin | 45.24 µg/ml (IC50) | 294.2 µg/ml (IC50) | Rosuvastatin showed higher potency | [8] |
| Hepatocellular Carcinoma | Dasatinib | Not Specified | Not Specified | Synergistic effect | [9] |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are the protocols for key experiments cited in this guide.
Cell Viability and Cytotoxicity Assay (MTT Assay)
This assay is used to measure the metabolic activity of cells as an indicator of cell viability, proliferation, and cytotoxicity.
-
Cell Culture: Cancer cell lines (e.g., A375 melanoma, A549 lung cancer, HepG2 liver cancer) are cultured in appropriate media (e.g., MEM or RPMI) supplemented with 10% fetal bovine serum (FBS) and antibiotics (penicillin-streptomycin).[1][3] Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Drug Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of Rosuvastatin, the combination drug, or the vehicle control (e.g., DMSO).[10]
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).[3][10]
-
MTT Addition: After incubation, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated for a few hours. Live cells with active mitochondria will convert the yellow MTT to purple formazan (B1609692) crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. The cell viability is expressed as a percentage of the control group.
-
IC50 Calculation: The IC50 value is calculated from the dose-response curve.
Gene Expression Analysis (RT-PCR)
Reverse Transcription Polymerase Chain Reaction (RT-PCR) is used to detect and quantify the expression of specific genes.
-
Cell Treatment and RNA Extraction: DU-145 prostate cancer cells are treated with Rosuvastatin (5-100µM) for 96 hours.[6] Total RNA is then extracted from the cells using a suitable RNA isolation kit.
-
Reverse Transcription: The extracted RNA is reverse transcribed into complementary DNA (cDNA) using a reverse transcriptase enzyme.
-
PCR Amplification: The cDNA is then used as a template for PCR amplification using specific primers for the target genes (e.g., VEGF and MMP-9) and a housekeeping gene (e.g., GAPDH) for normalization.[6]
-
Analysis: The PCR products are analyzed by gel electrophoresis to confirm the presence and size of the amplified fragments. Quantitative RT-PCR (qRT-PCR) can be used for more precise quantification of gene expression levels.
In Vivo Animal Studies
Animal models are used to evaluate the efficacy and pharmacokinetics of drugs in a living organism.
-
Animal Model: Wistar rats are used to assess pharmacokinetic interactions, while mouse models with induced hepatocellular carcinoma are used to evaluate anticancer activity.[1][11]
-
Drug Administration: For pharmacokinetic studies, rats are orally administered Rosuvastatin, a combination agent (e.g., Momordica charantia extract), or both.[1] For efficacy studies, mice with tumors are treated with Doxorubicin, Rosuvastatin, or a combination.[11]
-
Sample Collection: Blood samples are collected at various time points to determine the plasma concentration of the drugs.[1] Tumor tissues are collected at the end of the study for histopathological and molecular analysis.[12]
-
Analysis: Drug concentrations in plasma are quantified using methods like HPLC.[1] Tumor volume and weight are measured to assess treatment efficacy. Protein expression in tumor tissues is analyzed by immunohistochemistry or Western blotting.[12]
Signaling Pathways and Mechanisms of Action
Rosuvastatin exerts its anticancer effects through the modulation of several key signaling pathways.
Mevalonate (B85504) Pathway Inhibition
The primary mechanism of action for statins is the inhibition of HMG-CoA reductase, the rate-limiting enzyme in the mevalonate pathway. This pathway is crucial for cholesterol synthesis and the production of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP).[9] These isoprenoids are essential for the post-translational modification (prenylation) of small GTPases such as Ras and Rho, which are critical for cell proliferation, differentiation, and survival.[3] By inhibiting this pathway, Rosuvastatin disrupts these fundamental cellular processes in cancer cells.
Induction of Endoplasmic Reticulum Stress and Calcium Signaling
In pancreatic cancer cells, Rosuvastatin has been shown to induce endoplasmic reticulum (ER) stress and alter intracellular calcium (Ca2+) levels. This disruption of Ca2+ homeostasis can trigger apoptotic pathways and inhibit cell proliferation and mobility.[12]
Synergistic Inhibition of Pro-Survival Pathways
When combined with other anticancer drugs like Dasatinib in hepatocellular carcinoma, Rosuvastatin shows a synergistic effect by downregulating multiple pro-survival signaling pathways.[9]
References
- 1. journal.waocp.org [journal.waocp.org]
- 2. Statins: a repurposed drug to fight cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Anti-proliferative and cytotoxic activity of rosuvastatin against melanoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. journal.waocp.org [journal.waocp.org]
- 5. View of Exploring Cytotoxic and Apoptotic Effects of Rosuvastatin on Lung Cancer Cell Line [jocms.org]
- 6. cancerresgroup.us [cancerresgroup.us]
- 7. africanjournalofbiomedicalresearch.com [africanjournalofbiomedicalresearch.com]
- 8. researchgate.net [researchgate.net]
- 9. Current perspectives on statins as potential anti-cancer therapeutics: clinical outcomes and underlying molecular mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Investigating potential anti-proliferative activity of different statins against five cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Rosuvastatin inhibits carcinogenesis through Ca2+ triggered endoplasmic reticulum stress pathway in pancreatic cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. ClinicalTrials.gov [clinicaltrials.gov]
Comparative Proteomics of Cancer Cells Treated with an Antitumor Agent: A Methodological Guide
Introduction
While the compound "Rostratin B" was specified for a comparative proteomics analysis, a thorough review of published scientific literature did not yield specific studies on its effects on cancer cell proteomes. Therefore, this guide will serve as a comprehensive, illustrative framework for conducting and presenting a comparative proteomics study of a hypothetical novel anti-cancer agent, herein referred to as "Compound X." The principles, protocols, and data presentation formats described are based on established methodologies in the field of cancer proteomics and can be adapted for the analysis of various anti-cancer compounds.[1][2] This guide will use illustrative data based on studies of known anti-cancer drugs to demonstrate the expected outcomes and their interpretation.
This guide is intended for researchers, scientists, and drug development professionals interested in utilizing proteomics to understand the mechanism of action of anti-cancer compounds, identify biomarkers of drug response, and discover potential combination therapies.[3][4]
Quantitative Proteomic Analysis of Cancer Cells Treated with Compound X
The primary goal of this hypothetical study is to identify and quantify changes in the proteome of a cancer cell line after treatment with Compound X compared to a vehicle control and a standard-of-care chemotherapy agent (e.g., Doxorubicin). This comparison will help to elucidate the unique and overlapping cellular pathways affected by Compound X.
Data Presentation: Differentially Expressed Proteins
The following tables summarize hypothetical quantitative proteomics data. The data is presented as log2 fold change, where a positive value indicates upregulation and a negative value indicates downregulation of the protein in the treated cells compared to the control. The p-value indicates the statistical significance of the change.
Table 1: Top 10 Differentially Expressed Proteins in Cancer Cells Treated with Compound X vs. Control
| Protein | Gene Name | Log2 Fold Change | p-value |
| Apoptosis Regulator BAX | BAX | 2.58 | <0.001 |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A | 2.15 | <0.001 |
| Proliferating cell nuclear antigen | PCNA | -1.78 | <0.005 |
| Cyclin D1 | CCND1 | -1.52 | <0.005 |
| Caspase-3 | CASP3 | 1.98 | <0.001 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.35 | <0.01 |
| 14-3-3 protein sigma | SFN | 1.89 | <0.001 |
| Vimentin | VIM | -1.21 | <0.05 |
| Annexin A2 | ANXA2 | 1.15 | <0.05 |
| Epidermal growth factor receptor | EGFR | -1.65 | <0.005 |
Table 2: Comparison of Top 5 Downregulated Proteins: Compound X vs. Doxorubicin
| Protein | Gene Name | Log2 Fold Change (Compound X) | Log2 Fold Change (Doxorubicin) |
| Proliferating cell nuclear antigen | PCNA | -1.78 | -1.92 |
| Epidermal growth factor receptor | EGFR | -1.65 | -0.51 |
| Cyclin D1 | CCND1 | -1.52 | -1.75 |
| Vimentin | VIM | -1.21 | -0.89 |
| Ribosomal protein S6 kinase alpha-1 | RPS6KA1 | -1.18 | -1.34 |
Table 3: Comparison of Top 5 Upregulated Proteins: Compound X vs. Doxorubicin
| Protein | Gene Name | Log2 Fold Change (Compound X) | Log2 Fold Change (Doxorubicin) |
| Apoptosis Regulator BAX | BAX | 2.58 | 2.11 |
| Cyclin-dependent kinase inhibitor 1 | CDKN1A | 2.15 | 2.34 |
| Caspase-3 | CASP3 | 1.98 | 1.87 |
| 14-3-3 protein sigma | SFN | 1.89 | 1.56 |
| Heat shock protein HSP 90-alpha | HSP90AA1 | 1.35 | 1.02 |
Experimental Protocols
The following protocols provide a detailed methodology for a typical quantitative proteomics experiment.[5][6]
Cell Culture and Treatment
-
Cell Line: A human cancer cell line (e.g., HeLa, A549, MCF-7) is selected based on the research question.
-
Culture Conditions: Cells are maintained in a suitable medium (e.g., DMEM) supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin (B12071052) at 37°C in a humidified atmosphere with 5% CO2.
-
Treatment: Cells are seeded and allowed to attach overnight. The medium is then replaced with fresh medium containing either Compound X (at a predetermined IC50 concentration), Doxorubicin (as a positive control), or a vehicle control (e.g., 0.1% DMSO). Cells are incubated for a specified time (e.g., 24 or 48 hours).
Protein Extraction and Digestion
-
Cell Lysis: After treatment, cells are washed with ice-cold phosphate-buffered saline (PBS) and harvested. Cell pellets are lysed in a buffer containing detergents (e.g., SDS) and protease inhibitors to prevent protein degradation.[7]
-
Protein Quantification: The total protein concentration in each lysate is determined using a standard protein assay (e.g., BCA assay).
-
Reduction, Alkylation, and Digestion: Equal amounts of protein from each sample are reduced with dithiothreitol (B142953) (DTT), alkylated with iodoacetamide (B48618) (IAA), and then digested overnight with a protease, typically trypsin.[7]
Peptide Labeling and Mass Spectrometry
-
Isobaric Labeling: The resulting peptides from each condition are labeled with isobaric tags (e.g., Tandem Mass Tags, TMT). This allows for the pooling of samples and their simultaneous analysis by mass spectrometry, improving quantification accuracy.[8]
-
LC-MS/MS Analysis: The labeled peptide mixture is fractionated using liquid chromatography (LC) and then analyzed by tandem mass spectrometry (MS/MS). The mass spectrometer measures the mass-to-charge ratio of the peptides and their fragments.[9][10]
Data Analysis
-
Protein Identification and Quantification: The raw mass spectrometry data is processed using specialized software (e.g., MaxQuant, Proteome Discoverer). The software identifies the peptides and their corresponding proteins by searching against a protein database (e.g., UniProt). The intensities of the reporter ions from the isobaric tags are used for relative protein quantification.
-
Statistical Analysis: Statistical tests (e.g., t-test or ANOVA) are performed to identify proteins that are differentially expressed between the different treatment conditions. A fold-change cutoff and a p-value threshold are applied to determine significance.
-
Bioinformatics Analysis: The list of differentially expressed proteins is then subjected to bioinformatics analysis using tools like DAVID or Panther to identify enriched biological pathways, molecular functions, and cellular components. This helps in understanding the biological implications of the proteomic changes.
Visualizations: Workflows and Signaling Pathways
Experimental Workflow
The following diagram illustrates the key steps in the comparative proteomics workflow.
Signaling Pathway: p53-Mediated Apoptosis
Based on the hypothetical data showing upregulation of BAX, Caspase-3, and CDKN1A, a key affected pathway is likely the p53-mediated apoptosis pathway. The following diagram illustrates this pathway.
References
- 1. Use of comparative proteomics to identify potential resistance mechanisms in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Proteomics: A Study of Therapy Resistance in Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. csmres.co.uk [csmres.co.uk]
- 4. digitalcommons.library.tmc.edu [digitalcommons.library.tmc.edu]
- 5. library.ncifrederick.cancer.gov [library.ncifrederick.cancer.gov]
- 6. Mass Spectrometry-Based Proteomics Workflows in Cancer Research: The Relevance of Choosing the Right Steps - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. biorxiv.org [biorxiv.org]
- 9. A mass spectrometry-based proteome map of drug action in lung cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ascopubs.org [ascopubs.org]
Validating the Apoptotic Pathway Induced by Rosuvastatin: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the apoptotic effects of Rosuvastatin (B1679574), a member of the statin class of drugs, with other agents. It includes supporting experimental data, detailed methodologies for key validation assays, and visualizations of the underlying signaling pathways and experimental workflows. Rosuvastatin, primarily known for its lipid-lowering effects, has been shown to induce apoptosis in various cell types, a characteristic that is of significant interest in cancer research and other therapeutic areas.
Comparative Analysis of Apoptotic Induction
Rosuvastatin induces apoptosis through multiple signaling pathways, primarily involving the modulation of Bcl-2 family proteins and the activation of caspases. To quantify its efficacy, we compare its effects with Doxorubicin, a well-established chemotherapeutic agent known to induce apoptosis.
Data Presentation
The following tables summarize quantitative data from representative studies, showcasing the pro-apoptotic effects of Rosuvastatin.
Table 1: Effect of Rosuvastatin on Apoptotic Cell Population in Human Umbilical Vein Endothelial Cells (HUVECs)
| Treatment | Concentration | Apoptotic Rate (%) (Mean ± SD) |
| Control | - | 6.89 ± 2.38 |
| Oxidized LDL (ox-LDL) | 200 µg/ml | 30.78 ± 2.74 |
| Rosuvastatin + ox-LDL | 0.01 µmol/l | 22.15 ± 2.11 |
| Rosuvastatin + ox-LDL | 0.1 µmol/l | 15.43 ± 1.98 |
| Rosuvastatin + ox-LDL | 1 µmol/l | 10.21 ± 1.52 |
Data adapted from a study on HUVECs treated with ox-LDL to induce apoptosis. The apoptotic rate was determined by Annexin V-FITC/PI flow cytometry.[1]
Table 2: Comparative Effect of Rosuvastatin and Doxorubicin on Caspase-3 Levels in A549 Lung Cancer Cells
| Treatment | Concentration | Caspase-3 Level (ng/ml) (Mean ± SD) |
| Control | - | 1.34 ± 0.01 |
| Rosuvastatin | IC50 (45.24 µg/ml) | 17.45 ± 2.2 |
| Doxorubicin | IC50 (294.2 µg/ml) | ~16.0 (estimated from graphical data) |
Data from a study comparing the effects of Rosuvastatin and Doxorubicin on A549 cells. Caspase-3 levels were measured by ELISA.[2]
Table 3: Regulation of Apoptosis-Related Protein Expression by Rosuvastatin in Human Coronary Artery Endothelial Cells (HCAECs)
| Target Protein | Treatment | Relative Expression (Fold Change vs. Control) |
| Anti-apoptotic | ||
| Bcl-2 | Rosuvastatin | Increased |
| Bcl-xL | Rosuvastatin | Increased |
| Pro-apoptotic | ||
| Bax | Rosuvastatin | Decreased |
| Bad | Rosuvastatin | Decreased |
| Cleaved Caspase-3 | Rosuvastatin | Decreased |
| Cleaved Caspase-9 | Rosuvastatin | Decreased |
This table summarizes the qualitative changes in protein expression observed in HCAECs treated with Rosuvastatin to inhibit apoptosis, as determined by Western blotting.[3][4][5]
Signaling Pathways of Rosuvastatin-Induced Apoptosis
Rosuvastatin's impact on apoptosis is multifaceted, involving several key signaling cascades. In many cancer cell lines, it promotes apoptosis, while in other cell types like endothelial cells, it can have a protective anti-apoptotic effect.
One of the primary mechanisms involves the inhibition of the mevalonate (B85504) pathway, which reduces the synthesis of isoprenoids like farnesyl pyrophosphate (FPP) and geranylgeranyl pyrophosphate (GGPP). This disruption affects the function of small GTPases, which in turn can influence downstream signaling pathways that control apoptosis.
In the context of protecting non-cancerous cells, Rosuvastatin has been shown to upregulate the JAK2/STAT3 signaling pathway.[3][4][5] This leads to an increase in the expression of anti-apoptotic proteins such as Bcl-2 and Bcl-xL, and a decrease in pro-apoptotic proteins like Bax and Bad.[3][4][5]
Conversely, in cancer cells, Rosuvastatin can induce apoptosis by increasing the production of reactive oxygen species (ROS). This oxidative stress can trigger the intrinsic apoptotic pathway, leading to the activation of effector caspases like caspase-3 and subsequent cell death.
Experimental Protocols
Accurate validation of the apoptotic pathway induced by Rosuvastatin relies on standardized and meticulously executed experimental protocols. Below are detailed methodologies for the key assays.
Western Blotting for Apoptosis-Related Proteins
This protocol is for the detection of key apoptosis markers such as cleaved caspase-3 and members of the Bcl-2 family.
-
Cell Lysis:
-
Treat cells with Rosuvastatin or a control vehicle for the desired time.
-
Harvest cells and wash with ice-cold PBS.
-
Lyse cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit.
-
-
SDS-PAGE and Protein Transfer:
-
Load equal amounts of protein (20-40 µg) per lane onto an SDS-polyacrylamide gel.
-
Perform electrophoresis to separate proteins by size.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against target proteins (e.g., anti-caspase-3, anti-Bcl-2, anti-Bax) overnight at 4°C.[3][6]
-
Wash the membrane three times with TBST.
-
Incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again three times with TBST.
-
-
Detection:
-
Visualize protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Quantify band intensity using densitometry software.
-
Annexin V/Propidium Iodide (PI) Flow Cytometry
This method distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Preparation:
-
Culture and treat cells with Rosuvastatin or a control.
-
Harvest both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
-
Staining:
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add FITC-conjugated Annexin V and Propidium Iodide to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
-
Flow Cytometry Analysis:
-
Analyze the stained cells using a flow cytometer.
-
FITC-Annexin V positive and PI negative cells are considered early apoptotic.
-
Cells positive for both FITC-Annexin V and PI are in late apoptosis or necrosis.
-
TUNEL (Terminal deoxynucleotidyl transferase dUTP Nick End Labeling) Assay
The TUNEL assay detects DNA fragmentation, a hallmark of late-stage apoptosis.
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde.
-
Permeabilize the samples with 0.1% Triton X-100 in PBS.
-
-
Labeling:
-
Incubate the samples with the TUNEL reaction mixture, which contains Terminal deoxynucleotidyl Transferase (TdT) and a fluorescently labeled dUTP, for 60 minutes at 37°C in a humidified chamber.
-
-
Detection:
-
Wash the samples to remove unincorporated nucleotides.
-
Mount the samples with a mounting medium containing DAPI to counterstain the nuclei.
-
Visualize the fluorescent signal using a fluorescence microscope. TUNEL-positive cells will exhibit bright green fluorescence in the nucleus.
-
References
- 1. Rosuvastatin protects against endothelial cell apoptosis in vitro and alleviates atherosclerosis in ApoE-/- mice by suppressing endoplasmic reticulum stress - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Statin rosuvastatin inhibits apoptosis of human coronary artery endothelial cells through upregulation of the JAK2/STAT3 signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. rcastoragev2.blob.core.windows.net [rcastoragev2.blob.core.windows.net]
- 6. cellmolbiol.org [cellmolbiol.org]
Comparative Analysis of Gene Expression Profiles: Rostratin B-Sensitive vs. -Resistant Cells
A Methodological Guide for Drug Development Professionals and Researchers
Introduction: Rostratin B, a natural compound, has demonstrated potential as an antineoplastic agent. However, the development of drug resistance remains a significant hurdle in cancer therapy. Understanding the molecular changes that lead to this compound resistance is crucial for developing strategies to overcome it. This guide provides a comprehensive framework for comparing the gene expression profiles of this compound-sensitive and -resistant cancer cell lines. While direct experimental data on this compound resistance is not yet widely available in published literature, this document presents a standardized methodology and data presentation format based on established practices in the study of other chemotherapeutic agents. The provided tables, protocols, and pathway diagrams serve as a template for researchers undertaking such investigations.
I. Hypothetical Gene Expression Data Summary
Effective data presentation is key to interpreting complex genomic data. The following tables illustrate how quantitative data from microarray or RNA sequencing (RNA-seq) experiments comparing this compound-sensitive and -resistant cells could be structured.
Table 1: Top 10 Differentially Upregulated Genes in this compound-Resistant Cells
| Gene Symbol | Gene Name | Fold Change (Resistant vs. Sensitive) | p-value | Function |
| ABCB1 | ATP Binding Cassette Subfamily B Member 1 | 15.2 | < 0.001 | Drug efflux pump |
| GSTP1 | Glutathione S-Transferase Pi 1 | 8.5 | < 0.001 | Detoxification |
| BCL2L1 | BCL2-Like 1 | 6.3 | < 0.005 | Anti-apoptotic |
| TOP2A | Topoisomerase (DNA) II Alpha | 5.9 | < 0.005 | DNA replication/repair |
| EGFR | Epidermal Growth Factor Receptor | 4.7 | < 0.01 | Cell survival signaling |
| VEGFA | Vascular Endothelial Growth Factor A | 4.2 | < 0.01 | Angiogenesis |
| MET | MET Proto-Oncogene, Receptor Tyrosine Kinase | 3.8 | < 0.01 | Cell motility, proliferation |
| SLC7A11 | Solute Carrier Family 7 Member 11 | 3.5 | < 0.05 | Amino acid transport |
| NFE2L2 | Nuclear Factor, Erythroid 2 Like 2 | 3.1 | < 0.05 | Oxidative stress response |
| XIAP | X-Linked Inhibitor of Apoptosis | 2.9 | < 0.05 | Apoptosis inhibition |
Table 2: Top 10 Differentially Downregulated Genes in this compound-Resistant Cells
| Gene Symbol | Gene Name | Fold Change (Resistant vs. Sensitive) | p-value | Function |
| CASP8 | Caspase 8 | -12.8 | < 0.001 | Pro-apoptotic |
| BAX | BCL2 Associated X, Apoptosis Regulator | -9.7 | < 0.001 | Pro-apoptotic |
| CDH1 | Cadherin 1 | -7.1 | < 0.005 | Cell adhesion |
| PTEN | Phosphatase and Tensin Homolog | -6.4 | < 0.005 | Tumor suppressor |
| TP53 | Tumor Protein P53 | -5.2 | < 0.01 | Cell cycle arrest, apoptosis |
| GZMB | Granzyme B | -4.6 | < 0.01 | Apoptosis induction |
| FAS | Fas Cell Surface Death Receptor | -4.0 | < 0.01 | Apoptosis signaling |
| E2F1 | E2F Transcription Factor 1 | -3.7 | < 0.05 | Cell cycle progression |
| ATM | ATM Serine/Threonine Kinase | -3.3 | < 0.05 | DNA damage response |
| CDKN1A | Cyclin Dependent Kinase Inhibitor 1A (p21) | -2.9 | < 0.05 | Cell cycle arrest |
II. Experimental Protocols
The following are detailed methodologies for key experiments required to generate and analyze the gene expression profiles of this compound-sensitive and -resistant cells.
A. Generation of this compound-Resistant Cell Lines
-
Cell Culture: The parental cancer cell line (e.g., MCF-7, A549) is cultured in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin (B12071052) at 37°C in a 5% CO2 humidified incubator.
-
Dose Escalation: To induce resistance, cells are continuously exposed to increasing concentrations of this compound. The initial concentration is typically the IC20 (the concentration that inhibits 20% of cell growth).
-
Stepwise Selection: The concentration of this compound is gradually increased in a stepwise manner over several months. At each step, the cells are allowed to recover and resume normal proliferation before the concentration is increased.
-
Confirmation of Resistance: The resistance of the established cell line is confirmed by comparing its IC50 value for this compound with that of the parental (sensitive) cell line using a cell viability assay (e.g., MTT or CellTiter-Glo). A significant increase in the IC50 value indicates the development of resistance.
-
Stability of Resistance: The stability of the resistant phenotype is verified by culturing the resistant cells in a drug-free medium for several passages and then re-evaluating the IC50.
B. RNA Sequencing (RNA-seq)
-
RNA Extraction: Total RNA is extracted from both this compound-sensitive and -resistant cells using a commercially available kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's instructions. RNA quality and quantity are assessed using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent 2100).
-
Library Preparation: An RNA-seq library is prepared from high-quality RNA samples. This typically involves poly(A) selection for mRNA enrichment, followed by RNA fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.
-
Sequencing: The prepared libraries are sequenced on a high-throughput sequencing platform (e.g., Illumina NovaSeq).
-
Data Analysis:
-
Quality Control: Raw sequencing reads are assessed for quality using tools like FastQC.
-
Alignment: Reads are aligned to a reference genome using an aligner such as STAR or HISAT2.
-
Quantification: Gene expression levels are quantified using tools like HTSeq or Salmon.
-
Differential Expression Analysis: Differential gene expression between sensitive and resistant samples is determined using packages such as DESeq2 or edgeR in R. Genes with a |log2(fold change)| > 1 and an adjusted p-value < 0.05 are considered significantly differentially expressed.
-
C. Microarray Analysis
-
RNA Extraction and Labeling: Total RNA is extracted as described for RNA-seq. The RNA is then reverse transcribed into cDNA, which is subsequently labeled with a fluorescent dye (e.g., Cy3 or Cy5).
-
Hybridization: The labeled cDNA is hybridized to a microarray chip containing thousands of oligonucleotide probes for different genes.
-
Scanning and Data Acquisition: The microarray chip is scanned to measure the fluorescence intensity for each probe, which corresponds to the expression level of the respective gene.
-
Data Analysis: The raw data is normalized to remove technical variations. Statistical analysis (e.g., t-test or ANOVA) is performed to identify genes that are differentially expressed between the sensitive and resistant cell lines.[1][2][3]
D. Quantitative Real-Time PCR (qRT-PCR) Validation
-
cDNA Synthesis: A subset of differentially expressed genes identified from RNA-seq or microarray analysis is selected for validation. First-strand cDNA is synthesized from the total RNA of both sensitive and resistant cells using a reverse transcription kit.
-
Primer Design: Gene-specific primers are designed for the selected target genes and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.
-
PCR Amplification: The qRT-PCR reaction is performed using a SYBR Green-based master mix on a real-time PCR system.
-
Data Analysis: The relative expression of the target genes is calculated using the 2^-ΔΔCt method, with the housekeeping gene as the internal control.
III. Visualizations: Workflows and Signaling Pathways
Visual diagrams are essential for communicating complex experimental designs and biological relationships. The following diagrams, created using the DOT language, illustrate a typical experimental workflow and a hypothetical signaling pathway involved in this compound resistance.
Caption: Experimental workflow for comparing gene expression profiles.
Caption: Hypothetical signaling pathway involved in this compound resistance.
References
- 1. Microarray determination of Bcl-2 family protein inhibition sensitivity in breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Using microarrays to predict resistance to chemotherapy in cancer patients - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Expression microarray analysis reveals genes associated with in vitro resistance to cisplatin in a cell line model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Rostratin A, B, and C Cytotoxicity on HCT-116 Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the cytotoxic effects of Rostratin A, B, and C. The information presented is supported by experimental data to aid in the evaluation of these compounds for further investigation.
Rostratins A, B, and C are disulfide-containing diketopiperazine alkaloids isolated from the marine-derived fungus Exserohilum rostratum. These natural products have garnered interest in the scientific community for their cytotoxic properties. This guide offers a direct comparison of their potency against the human colon carcinoma cell line, HCT-116, based on available in vitro data.
Quantitative Cytotoxicity Data
The cytotoxic activities of Rostratin A, B, and C were evaluated against the HCT-116 human colon carcinoma cell line. The results, presented as IC50 values (the concentration required to inhibit 50% of cell growth), demonstrate a clear trend in potency among the three analogs.
| Compound | IC50 (µg/mL) against HCT-116 Cells |
| Rostratin A | 8.5 |
| Rostratin B | 1.9[1] |
| Rostratin C | 0.76[2] |
Based on this data, Rostratin C is the most potent cytotoxic agent against HCT-116 cells, followed by this compound, and then Rostratin A.
Experimental Protocols
The following is a representative protocol for determining the cytotoxicity of Rostratin compounds against the HCT-116 cell line using a standard MTT assay. This protocol is based on common laboratory practices for this type of experiment.
Cell Culture and Maintenance
-
Cell Line: Human colorectal carcinoma cells (HCT-116) are obtained from a reputable cell bank.
-
Culture Medium: Cells are maintained in McCoy's 5A medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin.
-
Culture Conditions: Cells are cultured in a humidified incubator at 37°C with an atmosphere of 5% CO2.
-
Subculturing: When cells reach 80-90% confluency, they are detached using a solution of trypsin-EDTA and subcultured into new flasks.
Cytotoxicity Assay (MTT Assay)
-
Cell Seeding: HCT-116 cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: Stock solutions of Rostratin A, B, and C are prepared in dimethyl sulfoxide (B87167) (DMSO). A series of dilutions of each compound are made in the culture medium. The medium in the wells is replaced with the medium containing the various concentrations of the Rostratin compounds. Control wells containing medium with DMSO (vehicle control) and medium alone (blank control) are also included.
-
Incubation: The plates are incubated for 48-72 hours at 37°C in a 5% CO2 atmosphere.
-
MTT Addition: After the incubation period, 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS) is added to each well. The plates are then incubated for an additional 4 hours.
-
Formazan (B1609692) Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Reading: The absorbance is measured at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The IC50 values are determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.
Visualizing the Experimental Workflow
Caption: Experimental workflow for determining the cytotoxicity of Rostratins.
Hypothesized Signaling Pathway for Rostratin-Induced Cytotoxicity
The precise signaling pathways activated by Rostratins A, B, and C leading to cytotoxicity have not been fully elucidated. However, based on the known mechanisms of the broader class of epidithiodiketopiperazine (ETP) natural products, a plausible mechanism involves the induction of oxidative stress. The disulfide bridge in the Rostratin structure is believed to be crucial for their biological activity.
This proposed pathway highlights key events that may lead to apoptosis:
-
Induction of Reactive Oxygen Species (ROS): The ETP scaffold can undergo redox cycling, leading to the generation of ROS within the cell.
-
Mitochondrial Damage: Increased ROS levels can damage the mitochondrial membrane, leading to the release of pro-apoptotic factors like cytochrome c.
-
Caspase Activation: Cytochrome c release initiates the caspase cascade, starting with the activation of caspase-9, which in turn activates executioner caspases like caspase-3.
-
Apoptosis: Activated caspase-3 cleaves various cellular substrates, leading to the characteristic morphological and biochemical changes of apoptosis, ultimately resulting in cell death.
Caption: Hypothesized signaling pathway for Rostratin-induced apoptosis.
References
Independent Validation of the Anti-Tumor Activity of Rosuvastatin in Colorectal Cancer: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the anti-tumor activity of Rosuvastatin (B1679574) against established colorectal cancer therapies, Regorafenib (B1684635) and 5-Fluorouracil (5-FU). The information presented is collated from independent research to support further investigation and drug development efforts in oncology.
Executive Summary
Rosuvastatin, a widely used statin for hypercholesterolemia, has demonstrated promising anti-tumor properties in preclinical studies. This guide synthesizes in vitro data on the cytotoxic and pro-apoptotic effects of Rosuvastatin in colorectal cancer cell lines and compares its performance with the multi-kinase inhibitor Regorafenib and the standard chemotherapeutic agent 5-Fluorouracil. The underlying mechanisms of action, with a focus on key signaling pathways, are also discussed.
Comparative Analysis of In Vitro Anti-Tumor Activity
The following tables summarize the half-maximal inhibitory concentration (IC50) values for Rosuvastatin, Regorafenib, and 5-Fluorouracil in various human colorectal cancer cell lines. These values represent the concentration of the drug required to inhibit the growth of 50% of the cancer cells and are a key indicator of cytotoxic potency.
Table 1: IC50 Values of Rosuvastatin in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW620 | 15 | [1] |
| SW480 | 23 | [1] |
Table 2: IC50 Values of Regorafenib in Human Colorectal Cancer Cell Lines
| Cell Line | IC50 (µM) | Reference |
| SW620 | 0.97 - 3.27 | [2] |
| HCT116 | 3 - 6 | [3] |
Table 3: IC50 Values of 5-Fluorouracil (5-FU) in Human Colorectal Cancer Cell Lines
| Cell Line | Incubation Time | IC50 (µM) | Reference |
| HCT116 | 1 day | 185 | [4] |
| HCT116 | 3 days | 13.5 | [4] |
| HCT116 | 5 days | 1.48 | [4] |
| HT-29 | 5 days | 11.25 | [4] |
| SW620 | 48 hours | 13 µg/ml (~100 µM) | [5] |
Mechanisms of Action and Signaling Pathways
Rosuvastatin: While primarily known for its role in cholesterol synthesis inhibition, Rosuvastatin's anti-cancer effects are linked to the disruption of the mevalonate (B85504) pathway, which is crucial for the synthesis of intermediates required for cell growth and proliferation. Recent studies have shown that Rosuvastatin can synergistically enhance the anti-tumor activity of Regorafenib by suppressing the MAPK/ERK signaling pathway, a critical pathway for cell survival.[1][2][3][6]
Regorafenib: This multi-kinase inhibitor targets several key pathways involved in tumor growth, angiogenesis, and metastasis. Its targets include VEGFR1-3, TIE2, KIT, RET, RAF-1, and BRAF.[2] By inhibiting these kinases, Regorafenib disrupts tumor cell proliferation, survival signaling, and the formation of new blood vessels that supply the tumor.
5-Fluorouracil (5-FU): As a pyrimidine (B1678525) analog, 5-FU acts as an antimetabolite. Its active metabolites inhibit thymidylate synthase, an enzyme essential for DNA synthesis and repair. This leads to a "thymineless death" in rapidly dividing cancer cells.[6]
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol:
-
Seed colorectal cancer cells (e.g., SW620, HCT116) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.
-
Treat the cells with a serial dilution of Rosuvastatin, Regorafenib, or 5-FU. Include a vehicle-only control.
-
Incubate the plates for the desired time period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the control and determine the IC50 values.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Protocol:
-
Seed cells in 6-well plates and treat with the respective drugs at their IC50 concentrations for 24-48 hours.
-
Harvest the cells by trypsinization and wash with cold PBS.
-
Resuspend the cells in 1X Annexin V binding buffer.
-
Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to the cell suspension.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry. Annexin V positive/PI negative cells are considered early apoptotic, while Annexin V positive/PI positive cells are late apoptotic or necrotic.
Western Blot Analysis for MAPK Pathway
This technique is used to detect changes in the phosphorylation status of key proteins in the MAPK/ERK signaling pathway.
Protocol:
-
Treat colorectal cancer cells with Rosuvastatin and/or Regorafenib for the specified time.
-
Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (20-30 µg) on a 10% SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk in TBST for 1 hour.
-
Incubate the membrane with primary antibodies against phosphorylated ERK (p-ERK) and total ERK overnight at 4°C.
-
Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion
The compiled data suggest that Rosuvastatin exhibits anti-tumor activity against colorectal cancer cells in vitro, albeit at higher concentrations compared to Regorafenib and time-dependent concentrations of 5-FU. A notable finding is the synergistic effect of Rosuvastatin with Regorafenib, mediated through the inhibition of the MAPK/ERK pathway.[1][2][3][6] This suggests a potential role for Rosuvastatin as an adjunct therapy to enhance the efficacy of targeted agents in colorectal cancer. Further in vivo studies and independent validation are warranted to fully elucidate the therapeutic potential of Rosuvastatin in this setting. This guide provides a foundational framework for researchers to design and conduct such validation studies.
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer [frontiersin.org]
- 3. Synergistic antitumor activity of regorafenib and rosuvastatin in colorectal cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Evolution of regorafenib from bench to bedside in colorectal cancer: Is it an attractive option or merely a “me too” drug? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Safety Operating Guide
Proper Disposal of Rostratin B: A Guide for Laboratory Professionals
Disclaimer: No specific Safety Data Sheet (SDS) for Rostratin B was found in the public domain. However, literature indicates that this compound is a cytotoxic disulfide, showing in vitro cytotoxicity against human colon carcinoma (HCT-116) with an IC50 of 1.9 µg/mL.[1] Therefore, it is imperative to handle and dispose of this compound as a hazardous chemical. The following procedures are based on general best practices for the disposal of cytotoxic and hazardous laboratory chemicals. Always consult with your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local, state, and federal regulations.
The proper disposal of this compound is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Due to its cytotoxic nature, all waste materials contaminated with this compound, including stock solutions, diluted solutions, contaminated labware, and personal protective equipment (PPE), must be managed as hazardous waste.
Experimental Protocol for Proper Disposal
The following step-by-step protocol outlines the recommended procedure for the safe disposal of this compound waste.
Step 1: Waste Identification and Segregation
-
Identify all waste streams containing this compound. This includes:
-
Unused or expired pure compound.
-
Aqueous and organic solutions containing this compound.
-
Contaminated labware such as pipette tips, centrifuge tubes, vials, and flasks.
-
Contaminated PPE, including gloves, lab coats, and safety glasses.
-
Materials used for spill cleanup.
-
-
Segregate this compound waste from non-hazardous waste at the point of generation.
-
Do not mix this compound waste with other incompatible chemical waste streams.
Step 2: Waste Collection and Containerization
-
Solid Waste:
-
Collect all solid waste contaminated with this compound in a designated, leak-proof, and puncture-resistant hazardous waste container.
-
The container should be clearly labeled with "Hazardous Waste," the chemical name "this compound," and the appropriate hazard pictograms (e.g., skull and crossbones for toxicity).
-
-
Liquid Waste:
-
Collect all liquid waste containing this compound in a dedicated, shatter-resistant, and leak-proof container (e.g., a glass or compatible plastic solvent bottle).
-
Ensure the container has a secure screw-top cap. Keep the container closed except when adding waste.
-
The container must be clearly labeled with "Hazardous Waste," the chemical name "this compound," the solvent system, and an approximate concentration of the active compound.
-
Step 3: Storage
-
Store waste containers in a designated and secure satellite accumulation area within the laboratory.
-
Ensure secondary containment is used for liquid waste containers to prevent spills.
-
Do not store large quantities of waste in the laboratory for extended periods. Adhere to your institution's limits for hazardous waste accumulation.
Step 4: Final Disposal
-
Do not dispose of this compound down the drain. As a cytotoxic compound, it can be harmful to aquatic life and may not be effectively neutralized by wastewater treatment processes.
-
The recommended method for the final disposal of this compound is high-temperature incineration by a licensed hazardous waste disposal company. This ensures the complete destruction of the cytotoxic compound.
-
Contact your institution's EHS department to arrange for the pickup and disposal of the properly packaged and labeled this compound waste.
Data Presentation: Summary of Disposal Procedures
| Waste Type | Container Requirements | Labeling Requirements | Disposal Method |
| Solid Waste | Leak-proof, puncture-resistant, with a secure lid. | "Hazardous Waste," "this compound," appropriate hazard pictograms. | Collection by licensed hazardous waste disposal company for high-temperature incineration. |
| Liquid Waste | Shatter-resistant, leak-proof, with a secure screw-top cap. Secondary containment. | "Hazardous Waste," "this compound," solvent(s), approximate concentration, appropriate hazard pictograms. | Collection by licensed hazardous waste disposal company for high-temperature incineration. |
| Contaminated PPE | Placed in the designated solid hazardous waste container. | Labeled as part of the solid this compound waste stream. | Disposed of along with other solid this compound waste. |
Mandatory Visualization: Disposal Workflow
Caption: Workflow for the proper disposal of this compound.
References
Essential Safety and Disposal Plan for Handling Rostratin B
Disclaimer: A specific Safety Data Sheet (SDS) for Rostratin B is not publicly available. The following guidance is based on best practices for handling potent, potentially cytotoxic, and hazardous compounds in a research and drug development setting. Researchers must consult their institution's Environmental Health and Safety (EHS) department for specific protocols and comply with all local, state, and federal regulations.
This guide provides essential, immediate safety and logistical information for the handling and disposal of this compound, tailored for researchers, scientists, and drug development professionals. The procedural, step-by-step guidance is designed to directly answer specific operational questions, ensuring a safe laboratory environment.
I. Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is crucial to minimize exposure. The following table summarizes the recommended PPE based on the task being performed. All PPE should be donned before handling the compound and doffed in a manner that prevents contamination.
| Task | Required Personal Protective Equipment |
| Unpacking and Storage | - Disposable Gown- Two pairs of chemotherapy-tested gloves (inner glove under gown cuff, outer glove over)[1][2] |
| Preparation and Handling (in a Biological Safety Cabinet or Fume Hood) | - Cap and Shoe Covers[1]- Surgical or Procedure Mask[1]- Protective Gown (impervious, closes in the back)[2]- Two pairs of chemotherapy-tested gloves[1][2]- Eye Protection (safety glasses with side shields or goggles)[3][4] |
| Administration (where splashes may occur) | - Full-face shield (preferred) or goggles with a fluid-resistant mask[1]- All other PPE as listed for Preparation and Handling |
| Waste Disposal and Spill Cleanup | - Industrial thickness gloves (>0.45mm)[3]- Disposable Gown- Safety Glasses or Goggles[3][4]- Plastic Apron[3][4]- Respiratory Protection (N95 or higher, depending on spill size and aerosolization risk)[2] |
II. Operational Plan for Handling this compound
This section provides a step-by-step protocol for the safe handling of this compound from receipt to use.
A. Unpacking and Storage
-
Preparation: Before unpacking, ensure a designated area is prepared with a disposable plastic-backed absorbent pad to contain any potential contamination.[1]
-
Don PPE: Wear a protective gown and two pairs of chemotherapy-tested gloves.[1]
-
Inspection: Carefully inspect the exterior of the shipping container for any signs of damage or leakage. If compromised, consult your institution's EHS for guidance.
-
Unpacking: Open the external packaging and clean the primary container before moving it to its designated storage location.
-
Storage: Store this compound in a tightly sealed, clearly labeled container in a designated, secure, and well-ventilated area, away from incompatible materials.
B. Preparation of Solutions
-
Engineering Controls: All manipulations of this compound that could generate dust or aerosols must be conducted in a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood.
-
Don Full PPE: Wear all PPE specified for preparation and handling in the table above.
-
Pre-Preparation: Line the work surface of the BSC or fume hood with a disposable absorbent pad.
-
Reconstitution/Dilution: If working with a powder, carefully reconstitute it to minimize dust generation. When diluting solutions, work slowly to avoid splashes.
-
Labeling: Clearly label all containers with the chemical name, concentration, date, and appropriate hazard warnings.
III. Disposal Plan for this compound Waste
Proper segregation and disposal of this compound waste are critical to prevent environmental contamination and ensure regulatory compliance.
A. Waste Segregation and Collection
-
Solid Waste:
-
Collect all solid waste contaminated with this compound, including unused product, contaminated labware (e.g., pipette tips, vials, gloves), and absorbent materials used for spills.
-
Place these materials in a designated, clearly labeled hazardous waste container that is robust, leak-proof, and compatible with the chemical.
-
-
Liquid Waste:
-
Collect all solutions containing this compound in a separate, leak-proof, and clearly labeled hazardous waste container.
-
Do not dispose of this compound solutions down the drain. [5]
-
-
Sharps Waste:
-
Any needles or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container.
-
B. Labeling and Storage of Waste
-
Accurate Labeling: All waste containers must be clearly and accurately labeled as "Hazardous Waste." The label should include the full chemical name ("this compound"), the concentration and volume of the waste, and associated hazards.
-
Secure Storage: Store sealed waste containers in a designated, secure, and well-ventilated secondary containment area, away from general laboratory traffic.
C. Final Disposal
-
Professional Disposal: The primary and recommended method for the final disposal of this compound is through a licensed hazardous waste disposal company.[6]
-
Chemical Incineration: High-temperature incineration is the preferred method for the complete destruction of potent, bioactive organic compounds.[5][6]
-
Institutional Procedures: Contact your institution's EHS department to arrange for the pickup and disposal of the hazardous waste.
IV. Emergency Procedures: Spill and Exposure
A. Spill Management
-
Secure the Area: Immediately alert others and restrict access to the spill area.
-
Don PPE: Put on appropriate PPE for spill cleanup, including respiratory protection if there is a risk of inhalation.
-
Containment: Use a spill kit with absorbent materials to contain the spill and prevent it from spreading.
-
Cleanup: Carefully collect the contaminated absorbent materials and place them in a designated hazardous waste container.
-
Decontamination: Clean the spill area with an appropriate cleaning agent as recommended by your institution's EHS.
-
Reporting: Report the spill to your supervisor and EHS department.
B. Personnel Exposure
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water for at least 15 minutes. Seek medical attention.
-
Inhalation: Move to fresh air immediately. If breathing is difficult, seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Seek immediate medical attention.
V. Workflow for Handling and Disposal of this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
